3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,6-dibromo-9-(4-tert-butylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2N/c1-22(2,3)14-4-8-17(9-5-14)25-20-10-6-15(23)12-18(20)19-13-16(24)7-11-21(19)25/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBCHGVZITSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732377 | |
| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741293-42-5 | |
| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole chemical properties
An In-Depth Technical Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
This guide provides a comprehensive technical overview of this compound, a key intermediate in the fields of organic electronics and synthetic chemistry. Designed for researchers, chemists, and materials scientists, this document synthesizes core chemical properties, proven synthetic methodologies, and critical application insights to facilitate its effective use in advanced research and development projects.
Introduction: A Versatile Building Block
This compound is a specialized organic compound built upon a carbazole core. Carbazole and its derivatives are a cornerstone of modern materials science, prized for their unique electronic properties, high thermal stability, and excellent charge transport capabilities.[1] The specific architecture of this molecule—featuring a bulky tert-butylphenyl group at the nitrogen atom and bromine atoms at the 3 and 6 positions—imparts a unique combination of solubility, thermal resilience, and synthetic versatility.
The bromine atoms serve as reactive handles for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, conjugated molecular systems.[2] The sterically demanding 4-tert-butylphenyl group enhances the material's solubility in common organic solvents and improves the morphological stability of thin films by preventing intermolecular aggregation and crystallization.[3][4] These features make it an exceptionally valuable precursor for hole-transporting materials, host materials in Organic Light-Emitting Diodes (OLEDs), and as a scaffold in medicinal chemistry.[5][6]
PART 1: Core Chemical and Physical Properties
The fundamental properties of this compound define its handling, processing, and performance characteristics. Its rigid, aromatic structure contributes to a high melting point and significant thermal stability, which are critical for device longevity and operational reliability in electronic applications.[7]
Molecular Structure
The molecule consists of a planar carbazole ring system. The 4-tert-butylphenyl group is attached to the nitrogen atom (position 9) and is typically twisted out of the plane of the carbazole unit.
Caption: Molecular Structure of the Compound.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound, compiled from supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 741293-42-5 | [8][9] |
| Molecular Formula | C₂₂H₁₉Br₂N | [8] |
| Molecular Weight | 457.21 g/mol | [8] |
| Appearance | White Solid | [8] |
| Melting Point | 218 °C | [8] |
| Purity | ≥98.0% (as determined by HPLC) | [8] |
| Solubility | Good solubility in common organic solvents like chloroform, THF, and toluene. | [1] |
PART 2: Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a two-step process. This involves the initial bromination of carbazole followed by an N-arylation reaction. This modular approach allows for high purity and yield.
Caption: Synthetic Workflow Diagram.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole
Rationale: The first step involves the electrophilic substitution of carbazole. The 3 and 6 positions are highly activated towards electrophiles, making selective dibromination straightforward. N-Bromosuccinimide (NBS) is the preferred brominating agent as it is solid, easy to handle, and provides good control over the reaction compared to liquid bromine. Dimethylformamide (DMF) is an excellent solvent for this transformation.[10]
Protocol:
-
Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (2.1 equivalents) in DMF.
-
Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by pouring the reaction mixture into a large volume of water.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven.
-
The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization or flash chromatography (silica gel, eluent: dichloromethane/hexane).[10]
Step 2: Synthesis of this compound
Rationale: The second step is the N-arylation of the dibrominated carbazole. An Ullmann condensation is a classic and reliable method for this C-N bond formation, typically using a copper(I) iodide catalyst and a base like potassium carbonate to deprotonate the carbazole nitrogen. The choice of an aryl iodide (4-iodo-tert-butylbenzene) is strategic as iodides are more reactive than bromides or chlorides in Ullmann couplings.
Protocol:
-
To a Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 4-iodo-tert-butylbenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF as the solvent via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product as a white solid.
PART 3: Characterization and Analysis
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals include a singlet for the nine protons of the tert-butyl group, and a series of doublets and doublets of doublets in the aromatic region corresponding to the protons on the carbazole and phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons, the aromatic CH carbons, and the carbons of the tert-butyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (457.21 g/mol ) and show a characteristic isotopic pattern due to the presence of two bromine atoms.[8]
-
HPLC: High-Performance Liquid Chromatography is used to assess the purity of the final compound, which is typically expected to be greater than 98%.[8]
Thermal Stability Analysis
Carbazole derivatives are known for their exceptional thermal stability, a prerequisite for applications in organic electronics where devices undergo thermal stress during operation and fabrication.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For carbazole-based materials, the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is typically well above 300 °C.[5][7] This high thermal stability ensures the material does not degrade under the operating conditions of an OLED.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) and glass transition temperature (Tg). A high Tg is desirable for host and transport materials in OLEDs as it indicates morphological stability, preventing the thin film from crystallizing or deforming over time, which would otherwise lead to device failure.
PART 4: Applications in Research and Development
The unique structural attributes of this compound make it a highly sought-after intermediate in several advanced technology sectors.
Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is as a building block for materials used in OLEDs.[1][3] The carbazole core provides robust hole-transporting properties and a high triplet energy, which is essential for hosting phosphorescent emitters.[1] The bromine atoms at the 3 and 6 positions are synthetic anchor points. They can be readily converted into other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to:
-
Extend conjugation: Build larger, more complex molecules with tailored HOMO/LUMO energy levels.
-
Attach other functional moieties: Introduce electron-donating or electron-withdrawing groups to fine-tune the optoelectronic properties.
-
Synthesize polymers: Serve as a monomer for the preparation of high-performance organic semiconducting polymers.[11]
The 4-tert-butylphenyl group at the nitrogen atom provides crucial steric hindrance. This bulkiness disrupts intermolecular π-π stacking, which enhances solubility and promotes the formation of stable, amorphous thin films—a critical requirement for fabricating efficient and long-lasting OLED devices.[4]
Pharmaceutical and Medicinal Chemistry
While its primary use is in materials science, the carbazole scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12] The dibromo functionality on this compound allows it to be used as a versatile intermediate for creating libraries of novel carbazole derivatives. These derivatives can then be screened for potential therapeutic applications, including as anticancer agents or enzyme inhibitors.[6]
Conclusion
This compound stands out as a high-value, versatile chemical intermediate. Its well-defined structure, combining a thermally stable and electronically active carbazole core with strategically placed reactive bromine sites and a solubilizing tert-butylphenyl group, provides an exceptional platform for innovation. The reliable synthetic protocols and well-understood properties detailed in this guide empower researchers and scientists to leverage this compound to its full potential in the development of next-generation organic electronic devices and novel synthetic molecules.
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Homray, P. (2025). Beyond OLEDs: Exploring the Potential of Carbazole Intermediates in Chemical Synthesis. BORONATE, B8820.
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An In-depth Technical Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole: A Key Building Block for Advanced Organic Electronics
Introduction: The Strategic Importance of Carbazole Derivatives in Modern Optoelectronics
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has been marked by a continuous search for materials that offer high efficiency, long operational lifetimes, and cost-effective synthesis.[1] Within the vast landscape of organic semiconductors, carbazole derivatives have established themselves as a cornerstone technology.[2] Their inherent properties, including excellent thermal stability, robust charge transport capabilities, and a versatile molecular framework for tuning electronic properties, make them indispensable.[1][3]
This guide focuses on a specific, yet highly significant, carbazole derivative: 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole (CAS No. 741293-42-5). This molecule serves as a critical intermediate and building block for a new generation of high-performance materials used in OLEDs and other organic electronic devices.[4][5] The strategic placement of dibromo functionalities at the 3 and 6 positions of the carbazole core provides reactive sites for further molecular elaboration through cross-coupling reactions. This allows for the construction of complex, high-triplet-energy host materials and efficient hole-transporting materials (HTMs).[6][7] The N-linked 4-tert-butylphenyl group enhances solubility and contributes to the formation of stable amorphous films, a crucial aspect for device fabrication and longevity.[1]
This document provides an in-depth technical overview intended for researchers, materials scientists, and drug development professionals. It will cover the synthesis, physicochemical properties, key applications, and the underlying scientific principles that make this compound a valuable asset in the pursuit of next-generation electronic and photonic devices.
Physicochemical Properties and Molecular Structure
A thorough understanding of a material's fundamental properties is paramount for its effective application. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 741293-42-5 | [4] |
| Molecular Formula | C₂₂H₁₉Br₂N | [4] |
| Molecular Weight | 457.21 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4][8] |
| Purity | Typically >98.0% (as determined by HPLC) | [4][8] |
| Melting Point | Approximately 218-220 °C | [4][8] |
The molecular architecture of this compound is central to its function. The core is a planar, electron-rich carbazole unit, which is known for its excellent hole-transporting capabilities. The bromine atoms at the 3 and 6 positions act as versatile synthetic handles, enabling the extension of the π-conjugated system through reactions like Suzuki or Buchwald-Hartwig couplings. The bulky tert-butyl group on the N-phenyl substituent serves to disrupt intermolecular packing, which helps to prevent crystallization and promote the formation of morphologically stable amorphous thin films in devices.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically proceeds via a two-step route starting from carbazole. The first step involves the bromination of the carbazole core, followed by an N-arylation reaction.
Step 1: Synthesis of the Precursor, 3,6-Dibromo-9H-carbazole
The precursor is synthesized by the electrophilic bromination of 9H-carbazole. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering good regioselectivity for the electron-rich 3 and 6 positions of the carbazole ring.
Caption: Workflow for the synthesis of the 3,6-dibromo-9H-carbazole precursor.
Experimental Protocol (Representative) [6]
-
Dissolution: Dissolve carbazole (1 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, dry it, and purify by flash column chromatography (e.g., using a DCM/hexane eluent) to yield pure 3,6-dibromo-9H-carbazole.
Step 2: N-Arylation to Yield the Final Product
The final product is obtained by the N-arylation of 3,6-dibromo-9H-carbazole with a suitable 4-tert-butylphenyl halide, typically 1-bromo-4-tert-butylbenzene or 1-iodo-4-tert-butylbenzene. The two most prominent and effective methods for this C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.
A. Ullmann Condensation The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds.[9] It typically requires high temperatures but can be effective for this type of transformation.
-
Mechanism Insight: The reaction is believed to proceed through the formation of a copper(I) carbazolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product.
B. Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann reaction.[10][11]
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the carbazole nitrogen to form a Pd(II)-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[2] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands generally providing the best results.[12][13]
Caption: Key synthetic routes for the N-arylation step.
Experimental Protocol (Generalized Buchwald-Hartwig Method) [12]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 1-bromo-4-tert-butylbenzene (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., a biaryl phosphine ligand, 2-4 mol%).
-
Solvent and Base: Add a dry, deoxygenated solvent (e.g., toluene or xylene) and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final product.
Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is critical for its performance in electronic devices. A suite of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole and phenyl rings, as well as a singlet for the tert-butyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, typically aiming for >98%.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for materials intended for OLEDs. TGA determines the decomposition temperature (Td), indicating thermal stability, while DSC is used to identify the glass transition temperature (Tg) and melting point (Tm), which are important for assessing the morphological stability of the material in thin-film form.[14] For high-performance OLED materials, a high Tg is desirable to prevent device degradation due to Joule heating during operation.[14][15]
Applications in Organic Electronics
The unique molecular design of this compound makes it a versatile platform molecule, primarily for the synthesis of host materials for phosphorescent OLEDs (PhOLEDs) and hole-transporting materials.
Intermediate for High Triplet Energy Host Materials
In PhOLEDs, the emissive layer consists of a phosphorescent guest emitter doped into a host material.[16] For efficient energy transfer from the host to the guest, the host material must have a triplet energy (T₁) higher than that of the guest.[4] Carbazole derivatives are excellent candidates for host materials due to their intrinsically high triplet energies.
The two bromine atoms on this compound serve as reactive sites to attach other aromatic units via Suzuki coupling. This allows for the creation of larger, more complex molecules with tailored electronic properties and even higher triplet energies, making them suitable hosts for blue, green, and red phosphorescent emitters.[4][17]
Caption: Workflow from the core molecule to its application in OLEDs.
Core Unit for Hole-Transporting Materials (HTMs)
The carbazole core is an excellent hole transporter. By functionalizing the bromine positions with other hole-transporting moieties (like triarylamines), novel HTMs with high thermal stability and excellent charge mobility can be synthesized.[7][14][18] These materials are crucial for efficiently injecting holes from the anode into the emissive layer of an OLED, leading to improved device performance, including lower turn-on voltages and higher quantum efficiencies.[14][15]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for innovation in organic electronics. Its well-defined structure, featuring reactive handles and stability-enhancing groups, provides chemists and materials scientists with a versatile tool to design and synthesize the next generation of high-performance materials. As the demand for more efficient, longer-lasting, and cost-effective OLED displays and solid-state lighting continues to grow, the importance of pivotal intermediates like this will only increase. Future research will likely focus on leveraging this building block to create novel host materials for thermally activated delayed fluorescence (TADF) emitters and to develop advanced HTMs for perovskite solar cells, further expanding its impact across the field of advanced materials.
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An In-Depth Technical Guide to the Synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Introduction
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole is a crucial building block in the fields of organic electronics and pharmaceutical research. Its rigid carbazole core, coupled with the bulky tert-butylphenyl group at the 9-position, imparts unique photophysical and electronic properties. The bromine atoms at the 3 and 6 positions serve as versatile handles for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the synthetic pathway to this important compound, delving into the rationale behind the chosen methodologies and offering detailed experimental protocols.
Synthetic Strategy Overview
The synthesis of this compound is a two-step process. The first step involves the dibromination of carbazole to yield 3,6-dibromocarbazole. The second, and key, step is the N-arylation of 3,6-dibromocarbazole with a suitable 4-tert-butylphenyl source. This guide will focus on the widely employed Buchwald-Hartwig amination for the N-arylation step, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4]
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 3,6-dibromocarbazole
The synthesis of the 3,6-dibromocarbazole intermediate is typically achieved through the electrophilic bromination of carbazole. Several methods exist, including the use of liquid bromine, but the use of N-bromosuccinimide (NBS) is often preferred due to its solid nature and safer handling.[5][6] The reaction can be further optimized by using a silica gel catalyst, which can enhance the yield and selectivity of the dibromination.[1]
Experimental Protocol: Bromination of Carbazole
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS (2.1 equivalents) in DMF.
-
Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.
-
Filter the precipitate under vacuum and wash thoroughly with distilled water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from chloroform to obtain 3,6-dibromocarbazole as a white solid.[5][6]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for aromatic compounds. Using slightly more than two equivalents ensures the complete dibromination of the carbazole.
-
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively dissolves both carbazole and NBS, facilitating the reaction.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature for an extended period ensures it goes to completion.
-
Purification: Recrystallization is a highly effective method for purifying the solid product, removing any unreacted starting material or monobrominated byproducts.
Part 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4][7] This reaction offers a significant advantage over older methods like the Ullmann condensation, which often require harsh reaction conditions.[8][9][10]
The Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a C-Br bond of 3,6-dibromocarbazole is implied, though the diagram is general).
-
Amine Coordination and Deprotonation: The amine (4-tert-butylaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3,6-dibromocarbazole
-
4-tert-butylaniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dibromocarbazole (1 equivalent), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Add the base, sodium tert-butoxide (2.2 equivalents).
-
Add anhydrous, deoxygenated toluene, followed by 4-tert-butylaniline (1.1 equivalents).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expertise & Experience: Causality in Protocol Design
-
Catalyst System: The choice of palladium source and ligand is critical. Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands like XPhos are preferred as they promote both the oxidative addition and reductive elimination steps, leading to higher efficiency.[3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[3] Weaker bases may result in slower reaction rates or incomplete conversion.
-
Solvent: Anhydrous and deoxygenated solvents like toluene are crucial to prevent the deactivation of the palladium catalyst.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is essential for achieving high yields.
Data Presentation and Characterization
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | ~205 °C (for 3,6-dibromocarbazole)[11] |
| ¹H NMR | Characteristic peaks for the carbazole and tert-butylphenyl protons. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₂₂H₁₉Br₂N. |
Conclusion
The synthesis of this compound is a robust and reproducible process when careful attention is paid to the reaction conditions and reagent quality. The two-step sequence, involving a straightforward bromination followed by a highly efficient Buchwald-Hartwig amination, provides a reliable route to this valuable compound. The methodologies described in this guide are well-established in the scientific literature and offer a solid foundation for researchers and drug development professionals working with carbazole-based molecules.
References
-
Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC - NIH. (URL: [Link])
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Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - Chemistry. (URL: [Link])
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. (URL: [Link])
-
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC - NIH. (URL: [Link])
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (URL: [Link])
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
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9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (URL: [Link])
-
Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (URL: [Link])
-
9-(4-Bromophenyl)-9H-carbazole - PMC - NIH. (URL: [Link])
-
3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole - PubMed. (URL: [Link])
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A Senior Application Scientist's Guide to the Solubility of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Abstract
Introduction: The Challenge of a Missing Dataset
The carbazole moiety is a cornerstone of modern materials science due to its rigid, electron-rich structure, which imparts excellent thermal stability and hole-transporting properties.[1] The specific derivative, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, features bromine atoms that serve as versatile synthetic handles for cross-coupling reactions, enabling the construction of complex, high-performance molecules.[1] However, the successful application of this compound in solution-based processes—from reaction scale-up to the fabrication of thin films for electronic devices—is fundamentally dependent on a thorough understanding of its solubility.
Currently, the scientific literature lacks a dedicated, quantitative study on the solubility of this specific carbazole derivative. While synthesis papers imply its solubility in common organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane, this information is anecdotal and insufficient for precise experimental design.[2][3] Accurate solubility data is critical for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient conversion.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation: Preparing stable solutions of known concentrations for device fabrication or biological assays.
-
Predictive Modeling: Developing computational models for related structures.[4]
This guide provides the theoretical and practical tools necessary to generate this crucial data in a reliable and systematic manner.
Theoretical Framework: Predicting Solubility from Structure
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline.[5] An analysis of the molecular structure of this compound allows for qualitative predictions of its solubility behavior.
Key Structural Features:
-
Carbazole Core: A large, rigid, and aromatic system that is inherently nonpolar. This core structure favors interactions with nonpolar or moderately polar aromatic solvents (e.g., toluene, xylene) through π-π stacking.
-
Bromine Substituents: The two bromine atoms increase the molecular weight and introduce polarizability. While halogens can participate in halogen bonding, their primary effect here is to contribute to the overall nonpolar character.
-
9-(4-tert-butylphenyl) Group: This large, sterically bulky group significantly impacts solubility. The tert-butyl moiety is highly nonpolar (lipophilic) and disrupts crystal packing, which can sometimes enhance solubility compared to a flatter parent molecule.[6] This group enhances its affinity for nonpolar aliphatic and aromatic solvents.
Based on this structure, the compound is expected to be sparingly soluble in polar solvents like water and ethanol, and highly soluble in nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, THF, and toluene.
Experimental Determination of Thermodynamic Solubility
Thermodynamic or "equilibrium" solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, while in equilibrium with an excess of the solid compound.[7][8] The most reliable method to determine this is the shake-flask method , which serves as the foundation for the analytical protocols described below.[4][9]
General Workflow for Solubility Determination
The overall process for determining solubility is a multi-step procedure that requires careful execution to ensure accuracy.
Caption: General workflow for experimental solubility determination.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining solubility, as it can separate the analyte of interest from any soluble impurities.[5][10]
A. Principle: A saturated solution is prepared, filtered, diluted, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.[11]
B. Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent in which it is freely soluble (e.g., THF or dichloromethane) to create a 1 mg/mL stock solution.[5]
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards with concentrations spanning the expected solubility range (e.g., 1, 5, 10, 25, 50 µg/mL).[10]
-
-
Generation of Calibration Curve:
-
Inject each standard solution into the HPLC system under defined chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water).
-
Plot the peak area response versus the known concentration for each standard.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.[5]
-
-
Preparation of Saturated Sample:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the test solvent in a glass vial.
-
Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C) for at least 24 hours to ensure equilibrium is reached.[9] The presence of undissolved solid at the end of this period is essential.[11]
-
-
Sample Analysis:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.[11]
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.
-
Caption: Workflow for HPLC-based solubility determination.
Protocol 2: Quantification by UV-Vis Spectroscopy
This method is rapid and requires less instrumentation than HPLC, but it is only accurate if the compound is the only substance in the solution that absorbs light at the analytical wavelength.[12]
A. Principle: Based on the Beer-Lambert Law (A = εcl), the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] A calibration curve of absorbance versus concentration is used to determine the concentration of an unknown sample.
B. Step-by-Step Methodology:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the compound in the test solvent.
-
Scan the solution using a UV-Vis spectrophotometer (typically from 200-800 nm) to find the wavelength (λmax) where absorbance is highest. All subsequent measurements will be taken at this λmax.[13]
-
-
Preparation of Standard Solutions & Calibration Curve:
-
Following the same procedure as in the HPLC method, prepare a stock solution and a series of at least five calibration standards.[12]
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration and generate a linear regression equation. The R² value should be >0.995.
-
-
Preparation and Analysis of Saturated Sample:
-
Prepare a saturated solution as described in the HPLC protocol (shake-flask method).[14]
-
After equilibration, centrifuge and filter the sample to obtain a clear supernatant.
-
Dilute the supernatant with the test solvent until its absorbance falls within the linear range of the calibration curve (typically 0.2 - 1.0 AU).
-
-
Calculation of Solubility:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the absorbance value and the calibration curve's regression equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility.
-
Data Presentation and Interpretation
For comprehensive analysis, solubility should be determined in a range of solvents with varying polarities and at different temperatures (e.g., 25 °C and 37 °C).[4] Data should be summarized in a clear, tabular format.
Table 1: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Toluene | 25 | Experimental Value | Calculated Value | HPLC |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | HPLC |
| Dichloromethane (DCM) | 25 | Experimental Value | Calculated Value | HPLC |
| Acetone | 25 | Experimental Value | Calculated Value | UV-Vis |
| Acetonitrile | 25 | Experimental Value | Calculated Value | UV-Vis |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |
| Water | 25 | Experimental Value | Calculated Value | HPLC |
Note: The molecular weight of C₂₈H₂₃Br₂N is 537.30 g/mol .
Conclusion and Best Practices
Determining the solubility of key intermediates like this compound is a non-trivial but essential task for reproducible research and development. While theoretical predictions provide a useful starting point, rigorous experimental validation is paramount. The HPLC-based shake-flask method is recommended as the gold standard for its accuracy and specificity. For all experiments, it is crucial to ensure temperature control, allow sufficient time for equilibrium to be reached, and use high-purity materials to obtain meaningful and reliable data.[9] This guide provides the necessary framework to empower researchers to generate a high-quality solubility dataset, fostering advancements in the fields that rely on this versatile molecule.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. (n.d.).
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025).
- UV-Vis Spectroscopy | Solubility of Things. (n.d.).
- How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014).
- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).
- How can you determine the solubility of organic compounds? - Quora. (2017).
- how can i test the solubility in hplc please ? - Chromatography Forum. (2009).
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).
- Solubility determination of barely aqueous-soluble organic solids. - Semantic Scholar. (n.d.).
- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021).
- MultiScreen Solubility Filter Plate - Sigma-Aldrich. (n.d.).
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- IUPAC-NIST Solubility Data Series. (n.d.).
- Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 - Smolecule. (n.d.).
- A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives - Benchchem. (n.d.).
- Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications - DergiPark. (n.d.).
- Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. - ResearchGate. (n.d.).
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- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. solubilityofthings.com [solubilityofthings.com]
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An In-Depth Technical Guide to the Photophysical Properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, a molecule of significant interest in the field of organic electronics. While specific experimental data for this exact compound is not extensively available in the reviewed literature, this document synthesizes information from closely related carbazole derivatives to offer a robust predictive analysis. We will delve into the fundamental principles governing its light-absorbing and emitting characteristics, provide detailed experimental protocols for its characterization, and discuss the causal relationships between its structure and photophysical behavior.
Introduction: The Significance of Carbazole Derivatives
Carbazole and its derivatives are cornerstone materials in the development of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2] Their rigid, planar π-conjugated structure endows them with excellent thermal stability and efficient charge transport capabilities.[1] The nitrogen atom within the carbazole core provides a site for facile functionalization, allowing for the fine-tuning of their electronic and photophysical properties.[3] The bromine atoms at the 3 and 6 positions of the carbazole core in the title compound serve as versatile synthetic handles for further molecular engineering through cross-coupling reactions. The introduction of a 4-tert-butylphenyl group at the 9-position is intended to enhance solubility and influence the molecular packing in the solid state, which in turn affects the material's bulk electronic properties.
Molecular Structure and Synthesis
The molecular structure of this compound is characterized by a central carbazole core, substituted with bromine atoms at the 3 and 6 positions and a 4-tert-butylphenyl group at the 9-position (the nitrogen atom).
Caption: Molecular structure of this compound.
The synthesis of this compound typically involves a two-step process:
-
Bromination of Carbazole: The carbazole core is first brominated at the 3 and 6 positions. A common and effective method for this is the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-dimethylformamide (DMF).
-
N-Arylation: The resulting 3,6-dibromo-9H-carbazole is then coupled with a suitable 4-tert-butylphenyl halide (e.g., 4-tert-butyl-1-iodobenzene or 4-tert-butyl-1-bromobenzene) in the presence of a catalyst, typically a palladium or copper complex, and a base. This reaction, often a Buchwald-Hartwig amination or an Ullmann condensation, forms the C-N bond between the carbazole nitrogen and the phenyl ring.
Anticipated Photophysical Properties
While specific experimental data for this compound is scarce, we can predict its photophysical behavior based on the well-studied properties of similar carbazole derivatives, particularly 3,6-di-tert-butyl-carbazole.[1]
Absorption and Emission Spectra
Carbazole derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the aromatic system. For 3,6-di-tert-butyl-carbazole, absorption bands are observed in the range of 300-350 nm.[1] The introduction of bromine atoms is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to the heavy atom effect and their influence on the electronic structure. The 4-tert-butylphenyl group at the 9-position is not directly conjugated with the carbazole π-system and is therefore expected to have a minimal impact on the position of the main absorption bands.
The fluorescence emission of carbazole derivatives is typically observed in the near-UV to blue region of the spectrum. For 3,6-di-tert-butyl-carbazole, emission is seen between 350 nm and 450 nm.[1] The emission spectrum is often a mirror image of the absorption spectrum. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the change in geometry between the ground and excited states. For carbazoles, the Stokes shift is generally moderate.
| Parameter | Expected Range for this compound | Reference Compound: 3,6-di-tert-butyl-carbazole[1] |
| Absorption Maxima (λabs) | 310 - 360 nm | ~330 - 350 nm (in n-heptane) |
| Emission Maxima (λem) | 360 - 460 nm | ~350 - 370 nm (in n-heptane) |
| Stokes Shift | 40 - 100 nm | ~20 nm (in n-heptane) |
Note: The exact positions of the absorption and emission maxima will be influenced by the solvent polarity (solvatochromism).
Quantum Yield and Excited-State Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For many carbazole derivatives, the quantum yield is moderate to high. However, the presence of heavy atoms like bromine can lead to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), which can quench fluorescence and thus lower the quantum yield.
The excited-state lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent carbazoles, lifetimes are typically in the nanosecond range. The presence of bromine atoms may shorten the fluorescence lifetime due to the increased rate of intersystem crossing.
| Parameter | Anticipated Value | Rationale |
| Fluorescence Quantum Yield (ΦF) | Moderate (0.1 - 0.5) | The heavy bromine atoms are expected to enhance intersystem crossing, reducing fluorescence efficiency. |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Typical for carbazole derivatives, but may be on the lower end of this range due to the heavy atom effect. |
Experimental Characterization Protocols
To experimentally determine the photophysical properties of this compound, a series of spectroscopic and photophysical measurements are required.
Synthesis and Purification
A detailed, step-by-step protocol for a plausible synthesis is provided below.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole
-
Dissolution: In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a large volume of water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure 3,6-dibromo-9H-carbazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,6-dibromo-9H-carbazole (1 equivalent), 4-tert-butyl-1-iodobenzene (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (0.05 equivalents), a phosphine ligand such as XPhos (0.1 equivalents), and a base such as sodium tert-butoxide (2 equivalents) in an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).
Caption: A generalized workflow for the synthesis of the target compound.
Photophysical Measurements
The following protocols outline the standard procedures for characterizing the photophysical properties.
4.2.1. UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 250 nm to 500 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
4.2.2. Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Use the same solution prepared for the absorption measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength (λex) should be set at or near the absorption maximum.
-
Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (Δν̃ = 1/λabs - 1/λem).
4.2.3. Fluorescence Quantum Yield Determination
-
Relative Method: The quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Procedure:
-
Measure the absorption and emission spectra of both the sample and the standard under identical experimental conditions.
-
Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
4.2.4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common method for measuring nanosecond fluorescence lifetimes.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where the sample absorbs.
-
Detect the emitted single photons using a sensitive detector.
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
-
Data Analysis: Construct a histogram of the arrival times, which represents the fluorescence decay profile. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).
Caption: A workflow for the photophysical characterization of the compound.
Conclusion and Future Directions
This compound is a promising building block for advanced organic electronic materials. Based on the analysis of related compounds, it is expected to exhibit absorption in the UV region and blue fluorescence. The presence of bromine atoms will likely influence its quantum yield and excited-state dynamics through the heavy atom effect. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive characterization of its photophysical properties.
Future research should focus on the precise experimental determination of the photophysical parameters outlined in this guide. Furthermore, the versatile synthetic handles provided by the bromine atoms open up avenues for the creation of a wide array of novel materials with tailored optoelectronic properties for applications in next-generation displays, lighting, and energy conversion technologies.
References
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 2022. [Link]
-
The Role of Carbazole Derivatives in Modern Organic Electronics. Boron Molecular. [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Chinese Journal of Chemistry, 2017. [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 2023. [Link]
Sources
An In-depth Technical Guide on the Thermal Stability of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials and have shown significant potential in pharmaceutical applications. Their rigid, planar structure endows them with inherent thermal stability, a critical attribute for ensuring the longevity and reliability of organic light-emitting diodes (OLEDs) and the integrity of active pharmaceutical ingredients (APIs) under various processing and storage conditions. This guide focuses on the thermal stability of a specific carbazole derivative, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole (CAS No: 741293-42-5), a molecule of interest for its potential applications in these fields.
The molecular structure features a carbazole core, which is known for its high thermal stability. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for creating more complex molecules and can also influence the compound's electronic properties and stability. The N-linked 4-tert-butylphenyl group is expected to further enhance the thermal properties by increasing the molecular weight and introducing a bulky, sterically hindering group that can disrupt intermolecular packing and raise the glass transition temperature.
This technical guide provides a comprehensive analysis of the thermal stability of this compound, detailing the experimental methodologies for its characterization, interpreting the expected thermal data, and discussing the structure-property relationships that govern its thermal behavior.
Molecular Structure and its Influence on Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its chemical structure. The key features of this compound that contribute to its expected high thermal stability are:
-
The Carbazole Core: The fused aromatic ring system of the carbazole nucleus is exceptionally stable due to extensive π-electron delocalization. This rigid structure requires significant thermal energy to induce decomposition.
-
Aromatic C-Br Bonds: The carbon-bromine bonds on the aromatic ring are relatively strong and contribute to the overall thermal robustness of the molecule.
-
The N-(4-tert-butylphenyl) Substituent: The introduction of a bulky tert-butylphenyl group at the 9-position of the carbazole nitrogen has several effects:
-
It increases the molecular weight, which generally leads to a higher melting point and boiling point.
-
The sterically demanding tert-butyl group can inhibit close packing of the molecules in the solid state, which can lead to a higher glass transition temperature (Tg) in amorphous phases. A high Tg is crucial for the morphological stability of thin films in organic electronic devices.
-
The phenyl group itself contributes to the overall aromaticity and stability of the molecule.
-
Based on these structural features and data from closely related compounds, this compound is anticipated to exhibit a high decomposition temperature (Td), likely in excess of 300 °C, and a significant glass transition temperature.
Experimental Determination of Thermal Stability
The primary techniques for quantitatively assessing the thermal stability of organic solids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a material.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered sample (typically 3-10 mg) is accurately weighed and placed into an inert TGA crucible (e.g., alumina or platinum). It is crucial to ensure the sample is dry and free of residual solvents, which could cause mass loss at lower temperatures and interfere with the interpretation of the data.
-
Instrument Setup: The crucible is placed in a calibrated thermogravimetric analyzer.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation of the sample.
-
Thermal Program:
-
The sample is equilibrated at a starting temperature, for example, 30 °C.
-
The temperature is then ramped up at a constant heating rate, typically 10 °C/min, to a final temperature that is well above the expected decomposition point (e.g., 800 °C).
-
-
Data Analysis: The TGA thermogram plots the percentage of the initial sample mass remaining against the temperature. The decomposition temperature (Td) is commonly defined as the temperature at which 5% weight loss occurs.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen prevents oxidation, which can often occur at lower temperatures than thermal decomposition and would not represent the intrinsic thermal stability of the molecule.
-
Heating Rate: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between experimental time and resolution of thermal events.
-
Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in a calibrated differential scanning calorimeter.
-
Atmosphere: As with TGA, an inert nitrogen atmosphere is maintained at a constant flow rate.
-
Thermal Program:
-
The sample is typically subjected to a heat-cool-heat cycle.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the melting point and any other endothermic or exothermic transitions.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature is determined from this second heating scan, as it represents the thermal properties of the amorphous phase of the material.
-
-
Data Analysis: The DSC thermogram plots the heat flow against temperature. The melting point is identified as the peak of the endothermic melting transition. The glass transition is observed as a step-change in the heat capacity.
Causality Behind Experimental Choices:
-
Heat-Cool-Heat Cycle: This cycle is essential for observing the glass transition. The first heating scan erases the sample's thermal history, and the controlled cooling and subsequent reheating allow for the clear observation of the Tg of the amorphous state.
-
Hermetically Sealed Pans: Sealing the pans prevents any mass loss due to sublimation or decomposition during the experiment, which would affect the heat flow measurements.
Expected Thermal Properties and Data Interpretation
Expected TGA Data:
A TGA thermogram for this compound is expected to show a single, sharp weight loss step at a high temperature, indicating a clean decomposition process. The onset of this weight loss, corresponding to the Td, is anticipated to be well above 300 °C, and likely in the range of 350-450 °C. This high thermal stability is consistent with other N-aryl carbazole derivatives.
Expected DSC Data:
The first heating scan of a DSC analysis would show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The melting point for this compound has been reported to be around 218 °C.[2] The second heating scan, after a controlled cooling cycle, would be expected to reveal a glass transition. For tert-butylphenyl carbazole derivatives, glass transition temperatures have been reported to be above 220 °C. The presence of the bulky tert-butylphenyl group on the 3,6-dibromocarbazole core would likely result in a similarly high Tg for the target compound.
Data Summary Table (Projected Values):
| Thermal Property | Analytical Technique | Projected Value | Significance |
| Decomposition Temperature (Td) | TGA | > 350 °C | High thermal stability, suitable for high-temperature processing. |
| Melting Point (Tm) | DSC | ~218 °C[2] | Defines the transition from solid to liquid state. |
| Glass Transition Temperature (Tg) | DSC | > 200 °C | High Tg indicates good morphological stability of amorphous films. |
Workflow Diagrams
TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
DSC Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This compound is a promising organic molecule with a chemical structure that strongly suggests high thermal stability. The rigid carbazole core, coupled with the bulky N-aryl substituent, is expected to yield a material with a high decomposition temperature and a high glass transition temperature. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the experimental verification of these properties. A thorough understanding of the thermal behavior of this and related carbazole derivatives is paramount for their successful implementation in advanced material applications and for ensuring the stability and efficacy of potential pharmaceutical formulations.
References
- Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387.
- BenchChem. (2025). Thermal Stability Analysis of 3,6-Dibromocarbazole Compounds.
- Cui, J. L., Duan, M., & Cai, L. Q. (2009). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o215.
- Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1432-1441.
-
ResearchGate. (2022). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Retrieved from [Link]
-
ResearchGate. (2018). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Retrieved from [Link]
-
Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Retrieved from [Link]
-
LookChem. (n.d.). 3,6-Dibromo-9-(4-bromo-phenyl)-9H-carbazole CAS NO.73087-83-9. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and properties of tert-butylphenyl carbazole derivatives with high thermal stabilities and high fluorescent quantum yields. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Graphite. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole. Retrieved from [Link]
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An In-Depth Technical Guide to the Electronic Properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, a pivotal building block in the advancement of organic electronics. Carbazole derivatives are renowned for their robust thermal stability and exceptional charge-transport capabilities, making them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as intermediates in pharmaceutical synthesis.[1][2][3] This document delineates the synthesis, purification, and detailed characterization of the title compound's electronic and photophysical properties. We will explore its frontier molecular orbital energy levels (HOMO/LUMO), optical absorption and emission characteristics, and thermal stability. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a holistic understanding for researchers in the field.
Introduction: The Significance of Substituted Carbazoles
The carbazole moiety, an aromatic heterocyclic compound, serves as a versatile and electron-rich scaffold in the design of functional organic materials.[4] Its rigid, planar structure, combined with high thermal and electrochemical stability, underpins its utility in a myriad of applications.[5] The strategic functionalization of the carbazole core at the 3, 6, and 9 positions allows for the fine-tuning of its electronic properties to meet the specific demands of various applications.[6]
The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring serves a dual purpose. Firstly, the heavy bromine atoms can enhance spin-orbit coupling, which is a desirable trait in materials for phosphorescent OLEDs. Secondly, and more critically for synthetic versatility, these bromine atoms provide reactive sites for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the extension of the π-conjugated system and the introduction of various functional groups to modulate the material's electronic and photophysical characteristics.[6]
The attachment of a 4-tert-butylphenyl group at the 9-position (the nitrogen atom) enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of organic electronic devices. Furthermore, the bulky tert-butyl group can introduce steric hindrance, which can disrupt intermolecular packing in the solid state. This can be advantageous in preventing aggregation-caused quenching of luminescence, thereby improving the efficiency of emissive devices.[7]
This guide focuses specifically on this compound, elucidating the interplay between its structure and its fundamental electronic properties.
Synthesis and Structural Characterization
The synthesis of this compound is a multi-step process that begins with the bromination of the carbazole core, followed by N-arylation.
Synthesis Pathway
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The Strategic Core of Modern Optoelectronics: A Technical Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
An In-depth Literature Review for Researchers and Drug Development Professionals
In the landscape of advanced materials, carbazole derivatives have established themselves as a cornerstone for innovation, particularly in the realm of organic electronics. Their inherent electronic properties, coupled with remarkable thermal stability, make them prime candidates for a myriad of applications, from vibrant OLED displays to next-generation solar cells. This guide delves into the technical intricacies of a particularly promising derivative: 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole. We will explore its synthesis, photophysical and electrochemical characteristics, and its role in cutting-edge applications, providing a comprehensive resource for scientists and engineers in the field.
The Carbazole Core: A Foundation for High-Performance Materials
The 9H-carbazole moiety is an aromatic heterocyclic compound featuring a central nitrogen-containing five-membered ring fused to two benzene rings. This rigid, planar structure facilitates excellent charge transport, a critical attribute for semiconductor applications.[1] The nitrogen atom's lone pair of electrons contributes to the molecule's electron-rich nature, making it an effective hole-transporting material.[1] Furthermore, the carbazole scaffold can be readily functionalized at various positions, most notably at the 3, 6, and 9 positions, allowing for the fine-tuning of its electronic and physical properties.[2] The introduction of bromine atoms at the 3 and 6 positions, as in our molecule of interest, provides versatile synthetic handles for further chemical modifications through cross-coupling reactions.[2]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a two-step process that begins with the bromination of the carbazole core, followed by the N-arylation with a substituted phenyl group.
Step 1: Bromination of 9H-Carbazole
The initial step involves the electrophilic substitution of bromine onto the carbazole ring at the 3 and 6 positions. These positions are most susceptible to electrophilic attack due to the directing effects of the nitrogen atom. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
Experimental Protocol: Synthesis of 3,6-dibromo-9H-carbazole [3]
-
Dissolution: In a round-bottom flask, dissolve 9H-carbazole (1 equivalent) in DMF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically overnight). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion, pour the reaction mixture into water to precipitate the crude 3,6-dibromo-9H-carbazole.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the pure product.
Step 2: N-Arylation of 3,6-dibromo-9H-carbazole
The second step involves the attachment of the 4-tert-butylphenyl group to the nitrogen atom of the carbazole ring. This is typically achieved through a nucleophilic substitution reaction where the deprotonated carbazole nitrogen attacks an appropriate aryl halide. A strong base, such as sodium hydride (NaH), is used to deprotonate the carbazole.[4]
Experimental Protocol: Synthesis of this compound (adapted from similar syntheses)[4]
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3,6-dibromo-9H-carbazole (1 equivalent) in anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the suspension. The evolution of hydrogen gas will be observed.
-
Aryl Halide Addition: Once the hydrogen evolution ceases, add 1-bromo-4-tert-butylbenzene (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Properties: Understanding the Core Characteristics
The properties of this compound are dictated by its molecular structure. The bulky tert-butyl group on the 9-phenyl substituent can influence the molecule's solubility and morphology in thin films, which is crucial for device fabrication. The bromine atoms, being electron-withdrawing, can modulate the electronic properties of the carbazole core.
| Property | Value | Reference |
| Molecular Formula | C22H19Br2N | [Generic Database] |
| Molecular Weight | 457.21 g/mol | [Generic Database] |
| Physical State | Solid | [Generic Database] |
| Melting Point | 218 °C | [Generic Database] |
| CAS Number | 741293-42-5 | [5] |
Photophysical Properties
Carbazole derivatives are known for their strong absorption in the UV-visible region and their fluorescent properties.[2] The absorption spectra are characterized by π-π* transitions within the aromatic system. The emission properties, including the wavelength and quantum yield, are highly dependent on the nature of the substituents. The introduction of the 4-tert-butylphenyl group at the 9-position is expected to have a minor effect on the absorption and emission wavelengths compared to the parent 3,6-dibromocarbazole, as it is not directly conjugated with the main chromophore. However, it can influence the solid-state packing and, consequently, the emission properties in thin films.
Electrochemical Properties
The electrochemical behavior of carbazole derivatives is a key factor in their application in electronic devices. Cyclic voltammetry is a common technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] The carbazole moiety is readily oxidized, and the oxidation potential is sensitive to the substituents on the carbazole ring.[6] The electron-withdrawing bromine atoms in this compound are expected to lower the HOMO energy level compared to unsubstituted carbazole, which can improve the material's stability and hole-injection properties in certain device architectures.[7]
Applications in Organic Electronics: A Versatile Building Block
The true value of this compound lies in its versatility as a building block for more complex functional materials. The bromine atoms at the 3 and 6 positions serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[2] This allows for the introduction of a wide range of functional groups to tailor the material's properties for specific applications.
Caption: Application pathways of this compound.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, carbazole derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy and good hole-transporting capabilities.[1] By reacting this compound with appropriate boronic acids or amines via Suzuki or Buchwald-Hartwig coupling, novel host materials with tailored HOMO/LUMO levels and triplet energies can be synthesized.[7] Furthermore, by introducing emissive moieties at the 3 and 6 positions, this molecule can be transformed into a blue or deep-blue fluorescent emitter, a critical component for full-color displays.[8]
Organic Solar Cells (OSCs)
In organic solar cells, carbazole-based materials are often employed as the donor material in the active layer.[1] The ability to functionalize the 3 and 6 positions of our target molecule allows for the extension of the π-conjugated system, which can enhance the material's light absorption in the visible region of the solar spectrum and improve charge carrier mobility.
Thermally Activated Delayed Fluorescence (TADF) Emitters
A more recent application of carbazole derivatives is in the development of TADF emitters for highly efficient OLEDs.[9] By coupling electron-donating carbazole units with electron-accepting moieties, molecules with a small energy gap between their singlet and triplet excited states can be designed. This allows for the harvesting of non-emissive triplet excitons, leading to theoretical internal quantum efficiencies of 100%. The this compound serves as an excellent starting point for the synthesis of such donor-acceptor molecules.
Conclusion and Future Outlook
This compound is a strategically important intermediate in the development of advanced organic electronic materials. Its synthesis is straightforward, and its physicochemical properties make it an attractive scaffold for further functionalization. The true potential of this molecule is realized through its use as a versatile building block in the creation of high-performance materials for OLEDs, organic solar cells, and other emerging electronic applications. As the demand for more efficient and stable organic electronic devices continues to grow, the importance of well-designed molecular building blocks like this compound will undoubtedly increase, paving the way for future innovations in materials science.
References
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Guesmi, A., et al. (2009). 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(2), o215. [Link]
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MDPI. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]
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Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. inno-pharmchem.com. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight. inno-pharmchem.com. [Link]
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Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431–1439. [Link]
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Ho, T.-I., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 242-249. [Link]
-
ResearchGate. (n.d.). The synthesized scheme of 5,(3,6-dibromo-9 H -carbazole-9-yl) Pentanitrile. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. [Link]
-
ResearchGate. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate. [Link]
-
MDPI. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
-
ResearchGate. (n.d.). Optoelectronic Properties and Theoretical Insights of 3,6-Disubstituted Carbazole Oligomers Synthesized via Suzuki Coupling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Key performance data for the OLED devices. ResearchGate. [Link]
-
PubMed. (2009). 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. PubMed. [Link]
-
Royal Society of Chemistry. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. [Link]
-
Frontiers. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers. [Link]
-
Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Kobe University Repository. [Link]
-
MDPI. (2018). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3,6-Dibromocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Carbazoles
The carbazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous functional materials and pharmacologically active compounds.[1][2][3] In particular, derivatives functionalized at the 3- and 6-positions are of significant interest. In materials science, these compounds are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells, serving as host materials, hole-transporting layers, and fluorescent emitters.[1][4][5][6][7] The tunable photophysical and electronic properties, achieved by varying the substituents at these positions, allow for the rational design of materials with specific performance characteristics.[1][3][8] In the realm of drug development, the 3,6-disubstituted carbazole motif is a key component in compounds investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[1]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile synthetic tool for forging carbon-carbon bonds, enabling the precise installation of aryl or heteroaryl groups onto the carbazole backbone.[1][9][10][11] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, readily available starting materials, and generally high yields, making it an indispensable method for creating libraries of novel carbazole derivatives for structure-activity relationship (SAR) studies.[1][12][13] This guide provides an in-depth exploration of the Suzuki coupling of 3,6-dibromocarbazole, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting.
Mechanism and Key Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][11][14][15] The currently accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][14]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3,6-dibromocarbazole) to a low-valent palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[16] For an electron-rich substrate like 3,6-dibromocarbazole, this step can be sluggish, necessitating careful selection of an appropriate catalyst and ligand system to enhance the reaction rate.[17]
-
Transmetalation: In this step, the organic group from the organoboron species (typically a boronic acid) is transferred to the palladium(II) complex. A base is essential for this process.[9][18][19][20][21] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the organic moiety from the boronic acid.[9][18][19][20]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[9][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
This section provides detailed step-by-step methodologies for the Suzuki coupling of 3,6-dibromocarbazole derivatives.
Protocol 1: General Procedure for Double Suzuki Coupling
This protocol is suitable for the synthesis of symmetrically 3,6-disubstituted carbazoles.
Materials and Reagents:
-
3,6-Dibromocarbazole derivative (1.0 eq.)
-
Arylboronic acid (2.2 - 2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 M aqueous solution, or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the 3,6-dibromocarbazole derivative (1.0 eq.), the arylboronic acid (2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq. if solid).[17]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system.[1] If using an aqueous base solution, it is added at this stage. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,6-diarylcarbazole.[1]
Protocol 2: Selective Mono-Suzuki Coupling
Achieving selective mono-arylation requires careful control of stoichiometry and reaction conditions.
Procedure:
-
Stoichiometry: Use a slight excess of the 3,6-dibromocarbazole derivative (e.g., 1.2-1.5 eq.) relative to the arylboronic acid (1.0 eq.).
-
Reaction Conditions: Employ milder reaction conditions, such as a lower temperature (e.g., 60-80 °C) and a shorter reaction time.
-
Catalyst Choice: A less reactive catalyst system might be beneficial.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.
-
Purification: Purification will likely require careful column chromatography to separate the starting material, mono-substituted product, and di-substituted product.
Data Presentation: Typical Reaction Conditions
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling reaction. The following table summarizes commonly used conditions for the Suzuki coupling of 3,6-dibromocarbazole derivatives.
| Catalyst (mol%) | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Notes |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (aq) | Toluene/Ethanol | 80-100 | 12-24 | A standard and reliable system for many substrates.[16] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | Highly active catalyst system, good for challenging couplings.[17][22] |
| Pd(dppf)Cl₂ (3-5) | - | Na₂CO₃ (aq) | Dioxane/H₂O | 80-100 | 4-12 | Effective for a broad range of aryl and heteroaryl boronic acids.[23] |
| Pd(OAc)₂ (2-5) | PCy₃ | Cs₂CO₃ | DMF | 100-120 | 10-24 | Useful for substrates with poor solubility.[13] |
Visualization of the Experimental Workflow
Caption: General workflow for the Suzuki coupling of 3,6-dibromocarbazole.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or base is not soluble. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst; consider a pre-catalyst. 2. Ensure proper degassing of solvents and thorough purging with inert gas. 3. Try a different base (e.g., K₃PO₄, Cs₂CO₃); ensure the solvent system solubilizes the base. 4. Increase the reaction temperature. |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve degassing procedures. 2. Use a more stable ligand or a lower reaction temperature. |
| Debromination of Starting Material | 1. Catalyst system is too reactive. 2. Presence of impurities that act as hydrogen sources. | 1. Use a milder catalyst/ligand combination. 2. Ensure high purity of reagents and solvents. |
| Difficulty in Purification | 1. Similar polarity of starting material, product, and byproducts. 2. Incomplete reaction. | 1. Optimize the eluent system for column chromatography; consider recrystallization. 2. Drive the reaction to completion by increasing reaction time or temperature, or adding more catalyst. |
Case Studies and Applications
The Suzuki coupling of 3,6-dibromocarbazole has been instrumental in the synthesis of a wide array of functional molecules.
1. Materials for Organic Electronics:
Carbazole-based polymers and dendrimers are widely used in OLEDs due to their excellent charge-transporting properties and high triplet energies.[2][6][24] The Suzuki coupling reaction is a key method for synthesizing these materials.[4][25][26][27] For instance, coupling 3,6-dibromocarbazole with various aromatic boronic acids allows for the fine-tuning of the electronic properties of the resulting materials, leading to improved device performance.[5][28]
2. Intermediates for Drug Discovery:
The 3,6-disubstituted carbazole scaffold is present in numerous biologically active compounds. The Suzuki coupling provides a rapid and efficient way to generate a diverse range of analogs for SAR studies, which is crucial in the early stages of drug discovery.[1][12][29] By systematically varying the substituents at the 3- and 6-positions, researchers can optimize the pharmacological properties of lead compounds.
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ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
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MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry. [Link]
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PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. [Link]
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ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
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PubMed. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. [Link]
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RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
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MDPI. Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. [Link]
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PubMed Central. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]
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Taylor & Francis Online. Full article: Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. [Link]
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ResearchGate. Carbazole-based polymers as hosts for solution-processed organic light-emitting diodes: Simplicity, efficacy. [Link]
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ResearchGate. Optoelectronic Properties and Theoretical Insights of 3,6-Disubstituted Carbazole Oligomers Synthesized via Suzuki Coupling | Request PDF. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
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PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]
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PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dibromocarbazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 3,6-dibromocarbazole. This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing functionalized carbazole derivatives, which are crucial in organic electronics and pharmaceuticals.[1] This document offers a detailed protocol, explains the rationale behind experimental choices, and provides troubleshooting insights to ensure successful implementation.
Scientific Foundation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[2] It has largely replaced harsher, traditional methods like the Goldberg reaction and nucleophilic aromatic substitution due to its milder conditions and broader substrate scope. The reaction involves the coupling of an aryl halide (in this case, 3,6-dibromocarbazole) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] The choice of these components is critical for achieving high yields and purity.[1]
The catalytic cycle, a fundamental concept in understanding this reaction, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[2][4][5]
Experimental Design and Key Parameters
Successful execution of the Buchwald-Hartwig amination of 3,6-dibromocarbazole hinges on the careful selection and optimization of several critical parameters. The following table summarizes the key components and their roles, providing a starting point for reaction development.
| Component | Examples | Key Considerations & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[1] |
| Ligand | XPhos, SPhos, t-BuXPhos, XantPhos, BINAP, DPPF | Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[1][2] The choice of ligand can significantly impact the reaction's scope and efficiency.[1] Bidentate ligands like BINAP and DPPF were early developments that improved reaction rates and yields.[2] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required to deprotonate the amine without competing in the reaction.[1] Sodium tert-butoxide is a common and effective choice.[1] Weaker bases like carbonates may be suitable for more sensitive substrates.[1] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial to prevent the deactivation of the palladium catalyst.[1] Toluene and dioxane are frequently used.[1] |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable rate.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, making an inert atmosphere essential for reproducibility and high yields.[1] |
Detailed Experimental Protocol: Double Amination of 3,6-Dibromocarbazole
This protocol provides a general method for the palladium-catalyzed double amination of 3,6-dibromocarbazole. Optimization of the specific amine, ligand, and base may be necessary for optimal results.[1]
Materials:
-
3,6-dibromocarbazole
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,6-dibromocarbazole, the palladium precatalyst, and the phosphine ligand.[1]
-
Reagent Addition: Add the base to the flask.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other water-soluble impurities.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaminocarbazole derivative.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Advanced Considerations
While the provided protocol is robust, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield or No Reaction:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[1]
-
Incorrect Ligand/Base Combination: The choice of ligand and base is often substrate-dependent. A screening of different ligands and bases may be necessary to find the optimal conditions.[6]
-
Poor Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides.[7] In such cases, more electron-rich and bulky ligands might be required.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination. Careful selection of the catalyst system can minimize this.[2]
-
Homocoupling: Dimerization of the starting materials can sometimes occur. Adjusting the reaction temperature and catalyst loading can help mitigate this.
-
-
Carbazole Inhibition: In some cases, the carbazole product itself can act as an inhibitor to the catalyst.[8] Specialized catalyst systems have been developed to address this issue.[9]
Conclusion
The Buchwald-Hartwig amination of 3,6-dibromocarbazole is a versatile and powerful tool for the synthesis of a wide range of functionalized carbazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology to access novel compounds for applications in materials science and drug discovery. The insights and protocols provided in this guide serve as a solid foundation for achieving reproducible and high-yielding results.
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-
Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
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Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
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-
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3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole as a hole transport material
An In-Depth Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole as a Hole Transport Material
Introduction and Rationale
In the landscape of organic electronics, the development of efficient and stable charge transport materials is a cornerstone of innovation. Carbazole derivatives have distinguished themselves as a versatile and powerful class of materials, finding critical applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2][3][4] Their rigid, planar structure and rich π-electron system provide an excellent scaffold for efficient charge transport.
This document focuses on a specific, promising derivative: This compound . This molecule is strategically designed for high performance as a Hole Transport Material (HTM). The core components of its structure each serve a distinct and vital purpose:
-
Carbazole Core : Forms the electronic backbone, facilitating robust hole mobility.
-
3,6-Dibromo Substituents : These positions serve as reactive handles, enabling further functionalization to fine-tune the material's electronic properties or to synthesize more complex, high-performance derivatives and polymers.[5]
-
9-(4-tert-butylphenyl) Group : The bulky tert-butyl group enhances the material's solubility in common organic solvents, which is crucial for solution-based device fabrication.[1] It also promotes the formation of stable, amorphous films by inhibiting crystallization, a key factor for device longevity and reproducibility.
This guide provides a comprehensive overview for researchers, chemists, and materials scientists, detailing the synthesis, purification, characterization, and application of this compound as a high-performance HTM in perovskite solar cells.
Physicochemical and Material Properties
A thorough understanding of the material's fundamental properties is essential before its integration into devices.
| Property | Value | Source |
| CAS Number | 741293-42-5 | [6][7] |
| Molecular Formula | C₂₂H₁₉Br₂N | [7] |
| Molecular Weight | 457.21 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 218-220 °C | [7] |
| Purity | >98.0% (typically verified by HPLC and NMR) | [7] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, toluene, and chlorobenzene. | Inferred from synthesis and processing protocols. |
Synthesis, Purification, and Characterization Protocols
The synthesis of this compound is typically a two-step process starting from carbazole. The protocols below outline a reliable synthetic and purification pathway.
Protocol 1: Synthesis of 3,6-dibromo-9H-carbazole (Precursor)
The foundational step is the bromination of the carbazole core. This protocol is adapted from established literature methods.[8]
Materials:
-
Carbazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve carbazole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, wash thoroughly with water, and air-dry.
-
The crude 3,6-dibromo-9H-carbazole can be further purified by recrystallization or column chromatography (silica gel, eluent: dichloromethane/hexane). A quantitative yield is typically expected.[8]
Protocol 2: Synthesis of this compound
This step involves the N-arylation of the dibrominated carbazole precursor. A copper-catalyzed Ullmann condensation is a common and effective method.
Materials:
-
3,6-dibromo-9H-carbazole (1 equivalent)
-
1-Iodo-4-tert-butylbenzene (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,8-Diazabicycloundec-7-ene (DBU) or L-proline (0.2 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 3,6-dibromo-9H-carbazole, 1-iodo-4-tert-butylbenzene, CuI, K₂CO₃, and the ligand (DBU or L-proline).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir vigorously overnight.
-
Monitor the reaction by TLC until the starting carbazole is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the pad with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The resulting crude product should be purified by column chromatography.
Protocol 3: Purification and Characterization
Purification:
-
Column Chromatography: Prepare a silica gel column using a hexane/dichloromethane solvent system. Start with a low polarity eluent (e.g., 98:2 hexane:DCM) and gradually increase the polarity. Collect fractions and check for purity using TLC.
-
Recrystallization: Combine the pure fractions, remove the solvent, and dissolve the resulting solid in a minimum amount of a hot solvent mixture (e.g., ethanol/chloroform).[9] Allow the solution to cool slowly to form high-purity crystals.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants. The disappearance of the N-H proton signal from the precursor and the appearance of signals corresponding to the 4-tert-butylphenyl group are key indicators.
-
Mass Spectrometry: Verify the molecular weight (457.21 g/mol ) and isotopic pattern characteristic of a dibrominated compound.
-
HPLC: Assess the final purity of the compound, which should ideally be >98% for use in electronic devices.[7]
-
Thermal Analysis (TGA/DSC): Determine the decomposition temperature (Td) and glass transition temperature (Tg). High thermal stability (Td > 300 °C) is critical for the operational lifetime of OLEDs and PSCs.[3]
Application in Perovskite Solar Cells
The primary application of this material is as the Hole Transport Layer (HTL) in n-i-p structured perovskite solar cells. The HTL's role is to efficiently extract holes from the perovskite absorber layer and transport them to the anode (e.g., gold), while simultaneously blocking electrons to prevent charge recombination.
Energy Level Alignment
For efficient device operation, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite, and its Lowest Unoccupied Molecular Orbital (LUMO) should be significantly higher than the perovskite's conduction band. Carbazole derivatives can be tuned to achieve suitable energy levels for efficient hole injection.[10]
Protocol 4: Perovskite Solar Cell Fabrication
This protocol outlines the fabrication of a standard mesoporous n-i-p PSC.[2][4]
Materials & Solutions:
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
ETL: Compact TiO₂ blocking layer solution and mesoporous TiO₂ paste.
-
Perovskite Precursor Solution: (e.g., a solution of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
HTM Solution: this compound dissolved in chlorobenzene (e.g., 20-30 mg/mL).
-
HTM Additives: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution and 4-tert-butylpyridine (tBP).
-
Metal Electrode: Gold (Au) or Silver (Ag).
Fabrication Workflow:
-
Substrate Cleaning: Sequentially sonicate FTO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with nitrogen gas and treat with UV-Ozone.
-
ETL Deposition: Spin-coat the compact TiO₂ solution onto the FTO, followed by sintering. Then, spin-coat the mesoporous TiO₂ paste and sinter again at high temperature.
-
Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During spinning, drip an anti-solvent (e.g., chlorobenzene) to induce uniform crystallization. Anneal the film on a hotplate.
-
HTL Deposition:
-
Prepare the HTM solution. For enhanced performance, add Li-TFSI and tBP. The additives improve the conductivity of the HTL and passivate perovskite surface defects.[11]
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Contact Deposition: Transfer the substrate to a thermal evaporator. Deposit an 80-100 nm layer of gold or silver through a shadow mask to define the device's active area.
Device Performance and Characterization
The performance of the fabricated solar cells must be evaluated to determine the efficacy of the HTM.
Characterization Protocol:
-
Current Density-Voltage (J-V) Measurement: Using a solar simulator under standard AM 1.5G illumination (100 mW/cm²), measure the J-V characteristics of the device.[4] From this data, extract the key photovoltaic parameters:
-
Power Conversion Efficiency (PCE %)
-
Open-Circuit Voltage (Voc)
-
Short-Circuit Current Density (Jsc)
-
Fill Factor (FF)
-
Comparative Performance: Carbazole-based HTMs have demonstrated performance competitive with, and sometimes exceeding, the expensive and widely used spiro-OMeTAD.[4][11] The table below provides a representative comparison based on typical values for high-performing carbazole derivatives.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Spiro-OMeTAD (Standard) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~19 - 22+ |
| Carbazole Derivatives (e.g., V1221) | ~1.03 | ~23.6 | ~73 | ~17.8 |
| Advanced Carbazole HTMs | >1.05 | >23 | >75 | >20 |
Note: Performance is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives is based on published results for similar structures.[12]
Conclusion and Outlook
This compound represents a strategically designed molecule that embodies the key attributes of a successful hole transport material. Its synthesis is straightforward, and its properties—good solubility, high thermal stability, and versatile electronic tunability through its bromo-functional groups—make it an excellent candidate for advanced research in photovoltaics and optoelectronics. The protocols provided herein offer a robust framework for its synthesis, purification, and integration into high-performance perovskite solar cells, enabling researchers to explore its potential as a cost-effective and efficient alternative to current benchmark materials.
References
-
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Retrieved January 2, 2026, from [Link]
-
Al-Asbahi, B. A., et al. (n.d.). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central. Retrieved January 2, 2026, from [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight. (n.d.). NINGBO INNO PHARMCHEM. Retrieved January 2, 2026, from [Link]
-
Fun, H. K., et al. (2009). 3,6-Dibromo-9-(4-bromo-benz-yl)-9H-carbazole. PubMed. Retrieved January 2, 2026, from [Link]
-
Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Zhang, Y., et al. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Buck, J. R., et al. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. 741293-42-5|3,6-Dibromo-9-(4-(tert-butyl)phenyl)-9H-carbazole|BLD Pharm [bldpharm.com]
- 7. labproinc.com [labproinc.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is driven by the innovation of novel materials that enhance efficiency, stability, and processability. Among the various classes of organic semiconductors, carbazole derivatives have established themselves as a cornerstone, valued for their robust thermal stability, excellent charge-transporting capabilities, and versatile functionalization, making them ideal candidates for host materials and hole-transporting layers (HTLs) in OLED devices.[1]
This guide provides a comprehensive overview of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole , a promising carbazole derivative for application in next-generation OLEDs. While this specific molecule is a building block for more complex structures, its inherent properties and those of its close analogs provide a strong foundation for its use in OLED fabrication. We will delve into its synthesis, physicochemical properties, and provide detailed, field-proven protocols for its integration into OLED devices, drawing upon performance data from closely related materials to establish a reliable benchmark for researchers.
Material Profile: this compound
This molecule is characterized by a carbazole core, which is known for its high hole mobility and thermal stability. The bromine atoms at the 3 and 6 positions serve as versatile handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of more complex, high-performance materials. The 4-tert-butylphenyl group at the 9-position enhances solubility in organic solvents and can help to disrupt intermolecular packing, which can be beneficial for achieving amorphous thin films in solution-processed devices.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉Br₂N | [3] |
| Molecular Weight | 457.21 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 218 °C | [3] |
| Purity (Typical) | >98.0% (HPLC) | [3] |
Synthesis and Purification Protocol
The synthesis of this compound is a two-step process starting from carbazole. The first step is the bromination of the carbazole core, followed by an N-arylation reaction.
Diagram of Synthesis Workflow
Caption: Synthetic route to this compound.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 3,6-dibromo-9H-carbazole [4]
-
Reaction Setup: In a round-bottom flask, dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF).
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (2.1 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 3,6-dibromo-9H-carbazole.
Part B: Synthesis of this compound
This step can be achieved via a Suzuki coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 4-tert-butylphenylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours or until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization to yield the final high-purity product.
Application in OLED Fabrication: Protocols and Expected Performance
Due to its electronic properties, this compound is a prime candidate for use as a host material in phosphorescent OLEDs (PhOLEDs) or as a hole-transporting material. The wide bandgap of the carbazole core allows for efficient energy transfer to phosphorescent guest emitters, while its hole-transporting nature facilitates charge balance within the device.
Protocol 1: Vacuum Thermal Evaporation for a Phosphorescent Green OLED
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a standard technique for producing high-performance devices.
Caption: Workflow for vacuum-deposited OLED fabrication.
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic and metal layers sequentially at a controlled rate:
-
Hole Injection Layer (HIL): 10 nm of HATCN.
-
Hole Transport Layer (HTL): 40 nm of NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).
-
Emissive Layer (EML): 20 nm of This compound as the host co-deposited with a green phosphorescent emitter like Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) at a doping concentration of 8-10 wt%.
-
Hole Blocking Layer (HBL): 10 nm of TPBi (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene).
-
Electron Transport Layer (ETL): 30 nm of Alq₃ (Tris(8-hydroxyquinolinato)aluminium).
-
Cathode: 1 nm of LiF followed by 100 nm of Al.
-
-
Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
| Parameter | Expected Performance Range |
| Turn-on Voltage | 2.5 - 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Current Efficiency | 40 - 60 cd/A |
| External Quantum Efficiency (EQE) | 15 - 20% |
| Color Coordinates (CIE) | (0.30, 0.61) |
Protocol 2: Solution Processing for a Blue Fluorescent OLED
Solution processing techniques like spin-coating offer a cost-effective alternative to vacuum deposition. The tert-butylphenyl group on the target molecule should provide good solubility for this fabrication method.
Caption: Workflow for solution-processed OLED fabrication.
-
Substrate and HIL Preparation: Clean ITO substrates as described in the previous protocol. Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) at 4000 rpm for 60 seconds, followed by annealing at 120°C for 15 minutes in air.
-
Emissive Layer Solution: Prepare a solution of This compound as the host and a blue fluorescent emitter in a suitable organic solvent like chlorobenzene or toluene. The concentration will depend on the desired film thickness.
-
EML Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film to remove residual solvent.
-
Evaporation of Subsequent Layers: Transfer the substrates to a vacuum thermal evaporator to deposit the electron-transporting and cathode layers as described in Protocol 1 (e.g., TPBi and LiF/Al).
-
Encapsulation: Encapsulate the devices as previously described.
Causality Behind Experimental Choices and Troubleshooting
-
Purity is Paramount: The purity of the organic materials is critical for device performance and lifetime. Impurities can act as charge traps or luminescence quenchers, leading to reduced efficiency and rapid degradation. Sublimation is often a necessary final purification step for materials used in vacuum deposition.
-
Layer Thickness Optimization: The thickness of each layer in the OLED stack must be carefully optimized to ensure balanced charge injection and transport, which is crucial for achieving high recombination efficiency in the emissive layer.
-
Solvent Selection in Solution Processing: The choice of solvent for the emissive layer solution is critical. It must dissolve both the host and dopant materials without causing phase separation upon drying. The solvent's boiling point will also affect the film morphology.
-
Troubleshooting Poor Performance: If device performance is poor, consider the following:
-
Low Efficiency: This could be due to unbalanced charge injection, poor film morphology, or impurities. Adjusting layer thicknesses and ensuring material purity are key.
-
High Turn-on Voltage: This may indicate large energy barriers between layers. Introducing appropriate interlayers can improve charge injection.
-
Rapid Luminance Decay: This is often a sign of material degradation or poor encapsulation. Ensure all fabrication and testing are done in an inert environment.
-
Conclusion
This compound represents a versatile platform for the development of high-performance OLED materials. Its robust carbazole core provides the necessary thermal and electronic properties for use as a host or in a hole-transporting layer, while the bromo- and tert-butylphenyl- substituents offer avenues for further functionalization and improved processability. The protocols and expected performance benchmarks provided in this guide, based on established results from analogous materials, offer a solid foundation for researchers to explore the potential of this and related carbazole derivatives in advancing OLED technology.
References
- Duan, L., et al. (2005). Journal of Materials Chemistry, 15(27-28), 2785-2793.
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI. Retrieved from [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. (2025, December 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Jankus, V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6828.
-
Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438.
-
Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43. (n.d.). ChemRxiv. Retrieved from [Link]
-
Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes. (2025, August 9). ResearchGate. Retrieved from [Link]
-
3,6-Diaryl substituted 9-alkylcarbazoles as hole transporting materials for various organic light emitting devices. (2025, May 22). ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols for 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole in Perovskite Solar Cells
Introduction: The Role of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cell Advancement
Perovskite solar cells (PSCs) have demonstrated remarkable progress, achieving power conversion efficiencies (PCEs) that rival conventional silicon-based technologies.[1] A critical component underpinning this success is the hole-transporting material (HTM), which facilitates the efficient extraction of positive charge carriers (holes) from the perovskite absorber layer to the electrode.[2] While 2,2',7,7'-tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM, its high cost and moderate hole mobility have driven the search for viable alternatives.[1][3]
Carbazole-based derivatives have emerged as a highly promising class of HTMs due to their excellent thermal stability, high hole mobility, and synthetic accessibility.[4] The carbazole core offers a versatile platform for molecular engineering, allowing for the fine-tuning of optoelectronic properties. The subject of this guide, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole , is a key intermediate and a potential HTM itself, offering a robust scaffold for further functionalization or direct application in PSCs. The bromine atoms at the 3 and 6 positions provide reactive sites for cross-coupling reactions, enabling the synthesis of more complex HTMs, while the N-aryl substitution with a tert-butylphenyl group enhances solubility and influences the material's energy levels.
This technical guide provides detailed protocols for the synthesis of this compound and its application as an HTM in the fabrication of high-performance perovskite solar cells.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉Br₂N | [5] |
| Molecular Weight | 457.21 g/mol | [5] |
| CAS Number | 741293-42-5 | [5] |
| Appearance | White Solid | [5] |
| Melting Point | 218 °C | [5] |
Synthesis Protocol: this compound
The synthesis of the title compound can be achieved via an N-arylation reaction of 3,6-dibromo-9H-carbazole. While direct N-alkylation with haloalkanes is common for similar structures, the introduction of the aryl group typically involves a cross-coupling reaction. A plausible and efficient method is the Chan-Lam coupling, which uses a boronic acid derivative.
Reaction Scheme
Caption: Synthetic route for this compound.
Materials and Reagents
-
3,6-dibromo-9H-carbazole
-
4-tert-butylphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,6-dibromo-9H-carbazole (1.0 equivalent) and 4-tert-butylphenylboronic acid (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Catalyst and Base: To the stirred solution, add copper(II) acetate (0.2 equivalents) and pyridine (2.0 equivalents).
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction is typically open to the air as oxygen is often beneficial for Chan-Lam couplings. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Application in Perovskite Solar Cell Fabrication (n-i-p Architecture)
The following protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell using this compound as the hole-transporting material.
Caption: Workflow for perovskite solar cell fabrication and testing.
Materials and Solutions
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Electron Transport Layer (ETL):
-
Compact TiO₂ blocking layer solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol).
-
Mesoporous TiO₂ paste (e.g., 18NR-T, diluted in ethanol).
-
-
Perovskite Precursor Solution: For a standard mixed-cation perovskite (e.g., (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅), dissolve the corresponding precursors in a mixture of DMF and DMSO.
-
Hole-Transporting Layer (HTL) Solution:
-
This compound (20-40 mg/mL in chlorobenzene).
-
Additives (optional but recommended):
-
4-tert-butylpyridine (TBP).
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile).
-
-
-
Metal Electrode: Gold (Au) or Silver (Ag).
Device Fabrication Protocol
-
Substrate Cleaning: Sequentially sonicate the FTO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use.
-
ETL Deposition:
-
Deposit a compact TiO₂ layer onto the FTO substrate, for example, by spray pyrolysis at 450 °C.
-
Spin-coat the mesoporous TiO₂ paste on top of the compact layer and anneal at 500 °C.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the TiO₂ layer. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150 °C for 30-60 minutes).
-
-
HTL Deposition:
-
After the perovskite layer has cooled to room temperature, deposit the HTM solution via spin-coating (e.g., at 4000 rpm for 30 seconds).
-
-
Metal Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit the metal electrode (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.
-
Performance and Characterization
Comparative Performance of Carbazole-Based HTMs
| Hole-Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 | - | - | - | 14.79 | [1][3] |
| V1207 | - | - | - | ~18 | [1] |
| V1221 | - | - | - | ~18 | [1] |
| V1225 | - | - | - | ~18 | [1] |
| S-3,6-OPOT | 1.05 | 23.9 | 74.92 | 18.8 | [1] |
Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
Current Density-Voltage (J-V) Characterization
The primary method for evaluating the performance of a fabricated solar cell is through J-V measurements under standard test conditions (AM 1.5G, 100 mW/cm²). This is typically performed using a solar simulator coupled with a source meter. The key parameters extracted from the J-V curve are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Scientific Rationale: Energy Level Alignment
The effectiveness of an HTM is critically dependent on the alignment of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels with those of the perovskite absorber and the work function of the metal electrode.
Caption: Energy level alignment in a typical n-i-p perovskite solar cell.
For efficient hole extraction, the HOMO level of the HTM should be slightly higher (less negative) than the valence band maximum (VBM) of the perovskite. This provides the necessary energetic driving force for hole transfer. Conversely, the LUMO level of the HTM should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport to the anode, thereby minimizing recombination losses.
While the exact HOMO/LUMO levels for this compound are not reported, carbazole-based HTMs typically possess HOMO levels in the range of -5.0 to -5.4 eV, which is well-aligned with the VBM of common perovskite compositions (around -5.4 eV). The tert-butylphenyl group is expected to slightly raise the HOMO level due to its electron-donating nature, which is favorable for hole extraction.
Conclusion and Outlook
This compound serves as a valuable building block for the synthesis of advanced hole-transporting materials for perovskite solar cells. Its straightforward synthesis and the potential for further functionalization at the bromine positions make it an attractive scaffold for developing novel HTMs with tailored properties. The general protocols provided herein offer a solid foundation for researchers to explore the potential of this and related carbazole derivatives in pushing the efficiency and stability of perovskite solar cell technology forward. Future work should focus on the detailed characterization of PSCs employing this specific compound to fully elucidate its potential as a cost-effective and high-performance alternative to current state-of-the-art HTMs.
References
-
Cui, J., Duan, M., & Cai, L. (2009). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1567. [Link]
- Saliba, M., et al. (2016). A molecularly engineered hole-transporting material for efficient perovskite solar cells.
- Grätzel, M. (2014). The light and shade of perovskite solar cells.
-
Jeon, N. J., et al. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(91), 14162-14164. [Link]
Sources
Application Notes and Protocols: 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole as a Key Intermediate in Organic Electronics
Introduction: The Strategic Importance of Carbazole Intermediates
The carbazole moiety is a cornerstone in the design of high-performance materials for organic electronics.[1][2] Its rigid, planar structure and electron-rich nature provide excellent thermal stability and charge transport capabilities, making it a privileged scaffold for components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][3] The strategic functionalization of the carbazole core allows for the precise tuning of its electronic and physical properties.[1]
This guide focuses on 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole , a versatile intermediate designed for the synthesis of advanced functional materials. The bromine atoms at the 3 and 6 positions serve as reactive handles for facile carbon-carbon bond formation via cross-coupling reactions, enabling the introduction of various aryl groups.[4][5] The N-substitution at the 9-position with a 4-tert-butylphenyl group is a critical design choice. This bulky group enhances solubility in common organic solvents and, crucially, introduces steric hindrance that disrupts intermolecular packing in the solid state. This disruption helps to prevent aggregation-caused quenching (ACQ) of luminescence and improves the morphological stability of thin films, leading to devices with higher quantum yields and longer operational lifetimes.[6][7]
These application notes provide a comprehensive overview of the synthesis, purification, characterization, and subsequent functionalization of this key intermediate, offering field-proven protocols and the scientific rationale behind them for researchers in materials science and drug development.
Physicochemical and Spectroscopic Data
A thorough characterization is essential to validate the purity and identity of the intermediate before its use in subsequent reactions. Impurities can drastically degrade the performance of the final electronic device.[6]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉Br₂N | - |
| Molecular Weight | 469.21 g/mol | - |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | ~175-185 °C (Varies with purity) | Similar compounds[9] |
| Solubility | Good solubility in THF, Dichloromethane, Chloroform, Toluene | [2][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 2H), 7.55 (d, 2H), 7.45 (m, 4H), 7.30 (d, 2H), 1.40 (s, 9H) | Expected values |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0, 139.5, 134.0, 129.5, 126.5, 126.0, 124.0, 123.5, 113.0, 111.5, 35.0, 31.5 | Expected values |
Synthesis, Purification, and Characterization Protocols
The synthesis of this compound is a two-step process starting from commercially available carbazole. The workflow emphasizes high purity, which is critical for optoelectronic applications.
Caption: Synthetic workflow for the target intermediate.
Protocol 1: Synthesis of 3,6-dibromo-9H-carbazole
This protocol describes the selective bromination of carbazole at the 3 and 6 positions, which are the most electronically activated sites for electrophilic substitution.
Materials:
-
Carbazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Distilled Water
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve carbazole in anhydrous DMF (approx. 10 mL per gram of carbazole).[10]
-
Cool the solution to 0 °C using an ice bath with continuous stirring.
-
In a separate flask, dissolve NBS (2.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution over 30 minutes. Maintaining the temperature at 0 °C is crucial to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of distilled water (approx. 10x the volume of DMF) with vigorous stirring. This will cause the crude product to precipitate.[11]
-
Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with copious amounts of distilled water to remove residual DMF and succinimide.
-
Dry the crude product under vacuum. This material can often be used directly in the next step or purified further by recrystallization from ethanol or chloroform.[11][12]
Protocol 2: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic, robust copper-catalyzed method for forming C-N bonds, suitable for coupling the acidic N-H of the carbazole with an aryl halide.[13][14]
Materials:
-
3,6-dibromo-9H-carbazole (1.0 eq.)
-
1-bromo-4-tert-butylbenzene (1.2-1.5 eq.)
-
Copper(I) Iodide (CuI) (0.1-0.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0-3.0 eq.)
-
1,10-Phenanthroline or similar ligand (optional, but recommended, 0.2 eq.)
-
Anhydrous, high-boiling polar solvent (e.g., DMF, NMP, or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add 3,6-dibromo-9H-carbazole, K₂CO₃, CuI, and the ligand (if used).
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical as copper-catalyzed reactions can be sensitive to oxygen.
-
Add the anhydrous solvent via syringe, followed by the 1-bromo-4-tert-butylbenzene.
-
Heat the reaction mixture to 110-140 °C with vigorous stirring. The optimal temperature depends on the solvent used.
-
Monitor the reaction by TLC until the starting dibromocarbazole is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the copper salts and potassium carbonate. Wash the Celite pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
Recrystallization is the preferred method for obtaining high-purity, crystalline material suitable for electronic applications.[12]
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene-hexane, chloroform-ethanol). The goal is to find a system where the product is highly soluble when hot but sparingly soluble when cold.[12]
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize the precipitation of the product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Application as an Intermediate: Suzuki-Miyaura Cross-Coupling
The true utility of this compound lies in its role as a scaffold. The bromine atoms are ideal leaving groups for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the construction of complex π-conjugated systems.[15][16]
Caption: Suzuki-Miyaura coupling reaction workflow.
Protocol 4: Double Suzuki-Miyaura Coupling
This protocol provides a general method for the diarylation of the carbazole core.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.2-2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[17]
-
Aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃)
Procedure:
-
In a Schlenk flask, combine the dibromocarbazole intermediate, the arylboronic acid, and the palladium catalyst.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with N₂ or Ar three times.
-
Add the organic solvent (e.g., Toluene), followed by the aqueous base solution via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing between the phases.[15]
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure 3,6-diarylcarbazole derivative.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80 | 12 | ~90[15] |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 24 | 85-95[15] |
| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 12-24 | >80[17] |
Role in Organic Electronic Devices
Materials derived from this intermediate are frequently used as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs) or as hole-transporting materials (HTLs).[5][18] The high triplet energy of the carbazole core is essential for hosting blue or green phosphorescent emitters without quenching them, while its excellent hole mobility facilitates charge injection and transport.[3]
Caption: Role of carbazole derivatives in an OLED stack.
The tert-butylphenyl group ensures good film morphology and high solid-state fluorescence quantum yields, while the aryl groups introduced at the 3,6-positions via Suzuki coupling are used to fine-tune the HOMO/LUMO energy levels, triplet energy, and charge transport characteristics of the final material.[5][7] This modular approach allows for the rational design of materials tailored to specific device architectures and performance requirements.
References
-
Fun, H.-K., et al. 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E, vol. E63, no. 12, 2007, pp. o4523-o4523. [Link]
-
MDPI. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. [Link]
-
Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link]
-
Adhikari, Ravi M. Carbazole-Based Emitting Compounds: Synthesis, Photophysical Properties and Formation of Nanoparticles. ResearchGate, 2008. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Volyniuk, D., et al. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, vol. 26, no. 22, 2021, p. 6806. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing OLED Performance with Carbazole Derivatives. [Link]
- Google Patents. Method for preparing 2,7-dibromocarbazole.
-
ResearchGate. On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]
-
ResearchGate. Tert-Butyl Carbazole Modified Non-Fused Ring Electron Acceptor Generating High Triplet State Energy Level for Efficient Organic Solar Cell. [Link]
- Google Patents. Preparation method of high-purity 3,6-dibromo-carbazole.
-
ACS Publications. Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEECs. [Link]
-
ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]
-
ResearchGate. Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Suzhou Fenghua Functional Materials Co., Ltd. Custom Carbazole Derivatives Manufacturers, Suppliers. [Link]
-
Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, vol. 54, no. 10, 1996, pp. 848-864. [Link]
-
AcrosPharmatech. 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole. [Link]
-
Journal of Materials Chemistry A. Understanding charge recombination and light-induced degradation: an in-depth study of tert-butyl modified carbazole-based self-assembled monolayers for enhanced performance in organic solar cells. [Link]
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- 2. oled-intermediates.com [oled-intermediates.com]
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- 4. nbinno.com [nbinno.com]
- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ossila.com [ossila.com]
SECTION 1: Introduction to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
A Critical Material for Advanced Organic Electronics
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole is a specialized organic semiconductor that has garnered significant attention within the research and development landscape of electronic materials. As a carbazole derivative, it possesses intrinsic properties that make it highly suitable for a variety of applications, most notably as a hole-transporting layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] The carbazole core provides a robust, electron-rich platform, which is essential for efficient hole transport.[3]
The strategic placement of dibromo and tert-butylphenyl groups on the carbazole structure is a key aspect of its molecular design. The bromine atoms enhance the material's thermal and electrochemical stability, while the bulky tert-butylphenyl group helps to ensure amorphous film formation, preventing crystallization that can be detrimental to device performance. This amorphous nature promotes the formation of uniform, high-quality thin films, a critical requirement for fabricating efficient and reliable electronic devices.
The performance of devices incorporating this compound is intrinsically linked to the quality of the deposited thin film. Therefore, the choice of deposition technique and the precise control of deposition parameters are of paramount importance. This application note provides detailed protocols for two widely used thin-film deposition techniques: spin coating and vacuum thermal evaporation. These methods have been selected to cater to a range of laboratory settings and experimental requirements, from rapid solution-based processing to high-purity vacuum deposition.
SECTION 2: Physicochemical Properties
A comprehensive understanding of the material's properties is fundamental to the successful deposition of high-quality thin films. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 741293-42-5 | [4] |
| Molecular Formula | C22H19Br2N | [4] |
| Molecular Weight | 457.21 g/mol | [4] |
| Appearance | White Solid | [4] |
| Melting Point | 218 °C | [4] |
| Purity | Min. 98.0% (HPLC) | [4] |
SECTION 3: Thin-Film Deposition Protocols
This section provides detailed, step-by-step protocols for the deposition of this compound thin films using both solution-based and vacuum-based techniques.
Protocol 1: Solution-Based Deposition via Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution.[5] It is a relatively simple and rapid method, making it ideal for laboratory-scale research and development.
Workflow for Spin Coating
Caption: Workflow for the vacuum thermal evaporation of this compound.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Prepare the substrates using the same cleaning procedure as described for spin coating.
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
-
Source Preparation:
-
Load a sufficient amount of this compound powder into a suitable evaporation source, such as a quartz crucible or a tantalum boat.
-
Ensure the source is properly positioned within the vacuum chamber, with a clear line of sight to the substrates.
-
-
System Pump-Down:
-
Close the vacuum chamber and pump down to a base pressure of at least 1 x 10^-6 Torr. A high vacuum is essential to minimize the incorporation of impurities into the growing film.
-
-
Deposition:
-
Once the desired base pressure is reached, begin to slowly ramp up the current to the evaporation source to heat the material.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for this material is 0.5-1.5 Å/s.
-
Once the desired film thickness is achieved, close the shutter and ramp down the power to the evaporation source.
-
-
Cool-Down and Venting:
-
Allow the system to cool down for at least 30 minutes before venting the chamber with an inert gas such as nitrogen.
-
Remove the coated substrates from the chamber for further processing or characterization.
-
SECTION 4: Film Characterization and Troubleshooting
The quality of the deposited thin films should be assessed using appropriate characterization techniques to ensure they meet the required specifications for device fabrication.
| Characterization Technique | Purpose |
| Atomic Force Microscopy (AFM) | To evaluate the surface morphology and roughness of the film. |
| UV-Vis Spectroscopy | To determine the optical properties of the film, such as absorbance and transmittance. |
| X-ray Diffraction (XRD) | To assess the crystallinity of the film. For this material, an amorphous structure is generally desired. |
| Ellipsometry | To accurately measure the thickness of the deposited film. |
Troubleshooting Common Deposition Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Pinholes in the film | - Particulate contamination in the solution or on the substrate.- Incomplete wetting of the substrate. | - Filter the solution before use.- Ensure thorough substrate cleaning and UV-ozone treatment. |
| Non-uniform film thickness | - Incorrect spin coating parameters.- Uneven heating of the evaporation source. | - Optimize the spin coating program.- Ensure the evaporation source is properly positioned and heated. |
| Crystallization of the film | - Slow solvent evaporation during spin coating.- High annealing temperature. | - Use a higher spin speed.- Optimize the annealing temperature and time. |
SECTION 5: Safety Precautions
As with any chemical handling, appropriate safety precautions should be taken when working with this compound and the associated solvents.
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
SECTION 6: References
-
Synthesis and characterization of semiconducting carbazole thin films. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
-
Curiel, D., et al. (2017). Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. Journal of Materials Chemistry C, 5(28), 7020-7027. [Link]
-
Al-Khafaji, D. S., et al. (2023). Influence of deposition technique on the structural and optical properties of CuS thin films for hole transport layers. Scientific Reports, 13(1), 16413. [Link]
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (2021). Polymers, 13(16), 2776. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Journal of Materials Chemistry C, 11(30), 10029-10053. [Link]
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- 2. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. labproinc.com [labproinc.com]
- 5. Influence of deposition technique on the structural and optical properties of CuS thin films for hole transport layers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Device Fabrication Using 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole in the fabrication of high-performance organic electronic devices. This carbazole derivative is a versatile building block for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its unique molecular structure, featuring a planar and electron-rich carbazole core, bulky tert-butylphenyl group at the 9-position, and reactive bromine atoms at the 3 and 6 positions, imparts desirable electronic and physical properties for these applications. This document offers a thorough exploration of the synthesis of this key molecule, followed by step-by-step protocols for its integration into phosphorescent OLEDs as a host material and into perovskite solar cells as a hole transporting material. The causality behind experimental choices, self-validating systems within the protocols, and in-depth mechanistic insights are provided to empower researchers in the field of organic electronics.
Introduction: The Strategic Design of this compound
The field of organic electronics has witnessed exponential growth, driven by the development of novel organic semiconducting materials with tailored properties. Among these, carbazole derivatives have emerged as a cornerstone for a variety of applications due to their excellent thermal stability, high hole mobility, and tunable electronic structure.[1] The specific molecule of interest, this compound, is a testament to the power of strategic molecular design.
The carbazole core itself is an electron-rich aromatic system, providing a robust and planar backbone conducive to efficient charge transport.[2] The introduction of a bulky tert-butylphenyl group at the 9-position serves a dual purpose. Firstly, it enhances the solubility of the molecule in common organic solvents, which is a critical factor for solution-based processing techniques. Secondly, the steric hindrance provided by the tert-butyl group helps to prevent intermolecular aggregation, a phenomenon that can lead to luminescence quenching in the solid state and negatively impact device performance.[3]
The bromine atoms at the 3 and 6 positions are not merely passive substituents. They are strategically placed reactive sites that allow for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This opens up a vast chemical space for the synthesis of more complex molecular architectures with fine-tuned optoelectronic properties, making this compound a valuable intermediate for the creation of novel emitters, host materials, and charge-transporting layers.[2] Furthermore, the electron-withdrawing nature of the bromine atoms can influence the frontier molecular orbital energy levels of the carbazole core, which is a key consideration in the design of efficient device architectures.
This guide will first detail a robust protocol for the synthesis of this compound. Subsequently, it will provide comprehensive, step-by-step instructions for its application in the fabrication of a phosphorescent OLED and a perovskite solar cell, complete with performance metrics and mechanistic discussions.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the bromination of carbazole followed by N-alkylation.
Materials and Reagents
| Material | Grade | Supplier |
| Carbazole | 98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| 1-tert-butyl-4-(chloromethyl)benzene | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Chloroform | ACS Grade | Fisher Scientific |
| Ethanol | 200 Proof | Decon Labs |
Experimental Protocol
Step 1: Synthesis of 3,6-dibromo-9H-carbazole [4]
-
In a 250 mL round-bottom flask, dissolve carbazole (5.00 g, 30 mmol) in 50 mL of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve N-Bromosuccinimide (NBS) (11.20 g, 63 mmol, 2.1 eq.) in 30 mL of DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution over a period of 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 200 mL of deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product in a vacuum oven at 60 °C for 4 hours.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/hexane (1:1) eluent system to obtain 3,6-dibromo-9H-carbazole as a white solid. A quantitative yield is expected.
Step 2: Synthesis of this compound (adapted from a similar N-alkylation protocol)[5]
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, add 3,6-dibromo-9H-carbazole (3.25 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 50 mL of anhydrous DMF.
-
Add 1-tert-butyl-4-(chloromethyl)benzene (1.83 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and reflux for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of chloroform and ethanol to yield this compound as colorless crystals.
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined. For 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole, a closely related compound, the melting point is reported to be 434–435 K.[5]
Application in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
This compound is an excellent candidate as a host material in phosphorescent OLEDs due to its high triplet energy, good thermal stability, and ability to form amorphous thin films. The wide bandgap of the carbazole core ensures that the triplet energy of the host is higher than that of the phosphorescent guest, preventing back energy transfer and ensuring efficient emission from the dopant.
Device Architecture and Energy Level Diagram
A typical multilayer PhOLED architecture utilizing this compound as a host material is as follows:
ITO / HTL / EML [Host:Guest] / HBL / ETL / EIL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (Host: this compound; Guest: e.g., Ir(ppy)₃ for green emission)
-
HBL: Hole Blocking Layer (e.g., TPBi)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Caption: Schematic of a typical PhOLED device architecture.
Fabrication Protocol
The following is a generalized protocol for the fabrication of a phosphorescent OLED using thermal evaporation. All steps should be carried out in a cleanroom environment and under high vacuum (typically < 10⁻⁶ Torr).
-
Substrate Preparation:
-
Start with pre-patterned ITO-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.
-
HTL: Deposit a 40 nm thick layer of TAPC at a rate of 1-2 Å/s.
-
EML: Co-evaporate this compound as the host and Ir(ppy)₃ as the guest from separate sources. A typical doping concentration is 6-10 wt%. The total thickness of the EML should be around 30 nm, with a deposition rate of ~2 Å/s for the host and a correspondingly lower rate for the guest to achieve the desired doping ratio.
-
HBL/ETL: Deposit a 30 nm thick layer of TPBi at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
EIL: Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5-10 Å/s through a shadow mask to define the cathode area.
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
-
Expected Performance
| Host Material Class | Guest Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |
| 3,6-disubstituted carbazoles | Ir(ppy)₃ (Green) | 30 - 60 | 25 - 55 | 15 - 20 | [6] |
| 3,3′-Bicarbazole derivatives | Ir(ppy)₃ (Green) | ~30-43 | ~28-40 | ~9-12.5 | [7] |
Application in Perovskite Solar Cells (PSCs)
Carbazole derivatives are widely recognized as excellent hole transporting materials (HTMs) for perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD.[8] The favorable HOMO energy level of this compound allows for efficient hole extraction from the perovskite layer, while its good film-forming properties ensure a uniform and pinhole-free HTL.
Device Architecture and Workflow
A standard mesoporous n-i-p perovskite solar cell architecture is commonly employed:
FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite / HTM / Au
Caption: Workflow for the fabrication and testing of a perovskite solar cell.
Fabrication Protocol[8]
This protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell. All solution preparation and spin-coating steps for the perovskite and HTM layers should be performed in a nitrogen-filled glovebox.
-
Substrate and ETL Preparation:
-
Clean FTO-coated glass substrates as described in the OLED protocol.
-
Deposit a compact TiO₂ blocking layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at 500 °C for 30 minutes.
-
Deposit a mesoporous TiO₂ layer by spin-coating a diluted paste and sintering at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., for (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅: 1.1 M FAI, 0.2 M MABr, 1.1 M PbI₂, and 0.22 M PbBr₂ in a 4:1 v/v mixture of DMF and DMSO).
-
Spin-coat the perovskite precursor solution onto the mesoporous TiO₂ layer.
-
During spinning, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce uniform crystallization.
-
Anneal the film at 100-150 °C for 10-30 minutes to form the perovskite crystal structure.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving this compound (e.g., 20-80 mg/mL) in chlorobenzene.
-
Additives such as 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Contact Deposition:
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) top contact by thermal evaporation through a shadow mask.
-
Expected Performance
Perovskite solar cells utilizing 3,6-disubstituted carbazole derivatives as HTMs have demonstrated high power conversion efficiencies, often comparable to or exceeding those of devices based on spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| SGT-405 | - | - | - | 14.79 | [8] |
| V1207 | - | - | - | ~18 | [8] |
| V1209 | - | - | - | ~18 | [8] |
| V1221 | - | - | - | ~18 | [8] |
| V1225 | - | - | - | ~18 | [8] |
| S-3,6-OPOT | 1.05 | 23.9 | 74.92 | 18.8 | [8] |
Note: '-' indicates data not available in the cited sources.
Mechanistic Insights and Causality
The efficacy of this compound in these device applications stems from a combination of its electronic and physical properties.
-
Role in PhOLEDs: As a host material, its primary role is to provide a high-energy matrix for the phosphorescent guest molecules. The high triplet energy of the carbazole core prevents the quenching of the guest's triplet excitons, which is crucial for achieving high internal quantum efficiency in PhOLEDs. The bulky tert-butylphenyl group promotes the formation of morphologically stable amorphous films, which is essential for device longevity and preventing performance degradation due to crystallization. The dibromo-substituents can also be used to further tune the electronic properties and introduce additional functionalities.
-
Role in PSCs: In perovskite solar cells, the HOMO energy level of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient extraction of holes and minimize energy loss. Carbazole derivatives generally possess suitable HOMO levels for this purpose. The high hole mobility of carbazole-based materials facilitates the transport of these holes to the anode. Furthermore, the hydrophobic nature of the molecule can help to protect the underlying perovskite layer from moisture, a key factor in improving the long-term stability of perovskite solar cells. The dibromo-substituents offer a pathway for creating self-assembled monolayers or for further chemical modification to enhance interfacial properties and passivate defects at the perovskite/HTM interface.
Conclusion
This compound stands out as a highly versatile and strategically designed molecule for advanced organic electronic devices. Its synthesis is achievable through well-established organic chemistry reactions, and its unique combination of a high-triplet-energy core, solubility-enhancing and aggregation-preventing bulky substituent, and reactive handles for further functionalization makes it an invaluable component for both high-efficiency phosphorescent OLEDs and stable perovskite solar cells. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its adoption and further innovation in the field of organic electronics.
References
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MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Retrieved January 2, 2026, from [Link]
-
Cao, D.-L., Cui, J.-L., & Mao, W. (2008). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1567. [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses. Retrieved January 2, 2026, from [Link]
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Kim, J. Y., et al. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. Polymers, 10(4), 421. [Link]
-
RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 2, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2024). Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host. ResearchGate. [Link]
-
ResearchGate. (n.d.). Efficient Phosphorescent Green and Red Organic Light-Emitting Diodes Based on the Novel Carbazole-Type Host Material. ResearchGate. [Link]
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Vaškevičiūtė, L., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Materials, 14(22), 6853. [Link]
-
MDPI. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
-
Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Materials, 12(18), 2969. [Link]
-
ResearchGate. (2024). Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. ResearchGate. [Link]
-
MDPI. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
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Applications of Carbazole Derivatives in Optoelectronics: A Detailed Guide to Synthesis and Device Fabrication
Introduction: The Versatility of the Carbazole Moiety in Optoelectronic Materials
Carbazole, a nitrogen-containing heterocyclic compound, has emerged as a cornerstone in the design and synthesis of advanced organic materials for optoelectronic applications.[1] Its rigid and planar structure, coupled with its electron-rich nature, provides a unique combination of properties that are highly desirable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[2] The inherent characteristics of the carbazole unit, such as high thermal stability, excellent hole-transporting capability, and a high photoluminescence quantum yield, make it an ideal building block for functional organic molecules.[2][3]
One of the key advantages of carbazole is the ease with which its structure can be modified. Functionalization at the nitrogen atom (N-position) or various positions on the aromatic rings allows for the fine-tuning of its electronic and photophysical properties.[2][4][5] This synthetic flexibility enables the development of a vast library of carbazole derivatives with tailored energy levels, charge carrier mobilities, and emission characteristics to meet the specific requirements of different optoelectronic devices.[2][3] This guide provides an in-depth exploration of the applications of carbazole derivatives in OLEDs and perovskite solar cells, complete with detailed protocols for their synthesis and the fabrication of functional devices.
Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The performance of OLEDs is critically dependent on the properties of the organic materials used in their various layers. Carbazole derivatives have proven to be exceptionally versatile in this regard, finding applications as fluorescent emitters, host materials for phosphorescent emitters, and as materials exhibiting thermally activated delayed fluorescence (TADF).[6][7]
Deep-Blue Fluorescent Emitters
The development of stable and efficient deep-blue emitters remains a significant challenge in the OLED field. Carbazole derivatives are excellent candidates for this application due to their high singlet energy, which is conducive to blue emission.[8] By incorporating electron-donating carbazole units with electron-accepting moieties, bipolar molecules can be designed that facilitate balanced hole and electron injection and transport, leading to efficient recombination in the emissive layer.[7][8] The rigid structure of carbazole helps to minimize non-radiative decay pathways, resulting in high photoluminescence quantum yields.[2]
Host Materials for Phosphorescent Emitters
In phosphorescent OLEDs (PhOLEDs), a phosphorescent guest emitter is dispersed in a host material. The host material plays a crucial role in facilitating energy transfer to the guest and in transporting charge carriers. Carbazole derivatives are widely used as host materials due to their high triplet energies, which are necessary to confine the triplet excitons on the phosphorescent guest and prevent back-energy transfer. Their excellent hole-transporting properties also contribute to balanced charge injection and improved device efficiency.[9]
Thermally Activated Delayed Fluorescence (TADF) Materials
TADF materials represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[10] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are upconverted to emissive singlet excitons. For efficient RISC to occur, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is required.[10] Carbazole derivatives are frequently employed as the electron-donating component in donor-acceptor type TADF molecules. The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST, enabling efficient TADF.[10][11][12]
Application Protocol: Synthesis of an N-Arylcarbazole Derivative via Ullmann Condensation
The N-arylation of carbazole is a fundamental synthetic transformation for creating many of the carbazole derivatives used in optoelectronics. The Ullmann condensation is a classic and robust copper-catalyzed method for achieving this C-N bond formation.[4]
Materials and Reagents:
-
Carbazole
-
Aryl halide (e.g., 4-bromobiphenyl)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (reaction vessel, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine carbazole (1.0 mmol), the chosen aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and the ligand (0.10 mmol, 10 mol%).[4]
-
Addition of Base: Add the base, such as potassium carbonate (2.0 mmol), to the reaction vessel.[4]
-
Inert Atmosphere: Seal the reaction vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon gas three times. This is crucial to prevent oxidation of the copper catalyst.[4]
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of dioxane) to the reaction mixture using a syringe.[4]
-
Reaction: Place the reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 110°C) and stir the mixture vigorously for the required reaction time (typically 24 hours).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-arylcarbazole derivative.
Application Protocol: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
Solution-based fabrication techniques, such as spin-coating, offer a cost-effective and scalable method for producing OLEDs.[13][14] This protocol outlines the steps for fabricating a multilayered OLED using a carbazole derivative as the emissive material.[8][13]
Device Architecture and Materials:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Emissive Layer (EML): Carbazole derivative dissolved in a suitable solvent (e.g., chloroform, toluene)
-
Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL): Lithium fluoride (LiF) or 8-Hydroxyquinolinolato-lithium (Liq)[8]
-
Cathode: Aluminum (Al)
Step-by-Step Fabrication Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO-coated glass substrates. This typically involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.[8]
-
Hole Injection Layer (HIL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at a specific speed (e.g., 4000 rpm) for a set time (e.g., 60 seconds) to achieve the desired thickness (typically 30-40 nm).
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 150°C) for a certain duration (e.g., 15 minutes) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the carbazole derivative in a suitable organic solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 50-80 nm).
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi, ~20-40 nm), EIL (e.g., LiF or Liq, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.[8] The deposition rate should be carefully controlled (e.g., 0.5-2 Å/s for organic layers and 2-5 Å/s for the metal).[15]
-
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
Carbazole Derivatives in Perovskite Solar Cells (PSCs)
Perovskite solar cells have shown remarkable power conversion efficiencies, and the hole-transporting material (HTM) is a critical component for achieving high performance and stability.[11] Carbazole derivatives have been extensively investigated as HTMs in PSCs as a promising alternative to the commonly used but expensive spiro-OMeTAD.[16][17]
The key functions of the HTM in a PSC are to efficiently extract holes from the perovskite absorber layer, transport them to the electrode, and block the transport of electrons.[11] Carbazole-based HTMs offer several advantages:
-
High Hole Mobility: The electron-rich nature of the carbazole core facilitates efficient hole transport.[17]
-
Suitable Energy Levels: The HOMO energy level of carbazole derivatives can be tuned through molecular design to align well with the valence band of the perovskite, ensuring efficient hole extraction.[11]
-
Good Film-Forming Properties: Carbazole-based HTMs can form smooth and uniform films, which is crucial for good interfacial contact with the perovskite layer.
-
Thermal and Chemical Stability: The inherent stability of the carbazole moiety contributes to the long-term operational stability of the PSC.[3]
Application Protocol: Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
This protocol describes the fabrication of a standard n-i-p mesoporous perovskite solar cell using a carbazole derivative as the hole-transporting material.
Device Architecture and Materials:
-
Substrate: Fluorine-doped Tin Oxide (FTO)-coated glass
-
Electron Transport Layer (ETL): Compact TiO₂ and mesoporous TiO₂
-
Perovskite Absorber Layer: e.g., (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅
-
Hole Transporting Layer (HTL): Carbazole derivative solution
-
Back Contact: Gold (Au) or Silver (Ag)
Step-by-Step Fabrication Procedure:
-
Substrate Preparation and ETL Deposition:
-
Pattern the FTO-coated glass substrate using etching (e.g., with zinc powder and HCl).
-
Clean the substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact TiO₂ layer by a method such as spray pyrolysis or spin-coating, followed by sintering at high temperature (e.g., 500°C).
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ nanoparticle paste and sinter again.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent like DMF:DMSO).
-
In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the mesoporous TiO₂ layer via a one-step spin-coating process.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film on a hotplate (e.g., at 100-150°C) to form the crystalline perovskite layer.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving the carbazole derivative in a suitable solvent (e.g., chlorobenzene). Additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Contact Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) through a shadow mask.
-
-
Characterization: The completed device can then be characterized by measuring its current density-voltage (J-V) characteristics under simulated sunlight.
Data Presentation
Table 1: Performance of OLEDs Employing Carbazole Derivatives
| Carbazole Derivative | Role in OLED | Emission Color | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Reference |
| CZ-1 | Emitter | Greenish-Blue | 4130 | 8.6 | [18] |
| CZ-2 | Emitter | Greenish-Blue | 4104 | 9.5 | [18] |
| BCzB-PPI | Emitter | Deep-Blue | 11,364 | 4.43 | [8] |
| tMCzPN | TADF Emitter | - | - | 26.0 | [10][19] |
| CzT | TADF Emitter | - | - | 6.0 | [12] |
Table 2: Performance of Perovskite Solar Cells with Carbazole-Based HTMs
| Carbazole Derivative HTM | Perovskite Absorber | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| V1205 | - | 16.9 | - | - | - | [18] |
| SGT-405 | CH₃NH₃PbI₃ | 14.79 | - | - | - | [20] |
| V1221 | Triple-cation | 17.81 | 1.033 | 23.63 | 0.73 | [21] |
| V1225 | Triple-cation | 17.81 | 1.033 | 23.65 | 0.73 | [21] |
Visualizations
Caption: Reaction scheme for the Ullmann condensation.
Caption: Layered structure of a typical OLED device.
Caption: Workflow for solution-processed OLED fabrication.
Conclusion and Future Outlook
Carbazole derivatives have unequivocally established themselves as a versatile and high-performance class of materials in the field of optoelectronics. Their tunable electronic properties, excellent charge transport characteristics, and high thermal stability make them indispensable components in OLEDs and perovskite solar cells. The continuous development of novel carbazole-based molecules, driven by rational molecular design and efficient synthetic methodologies, promises to further enhance the efficiency, stability, and color purity of next-generation optoelectronic devices. As research progresses, we can anticipate the emergence of even more sophisticated carbazole derivatives that will push the boundaries of what is possible in displays, lighting, and renewable energy technologies.
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-
JoVE. (n.d.). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Retrieved from [Link]
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-
ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]
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- Zhang, D., et al. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers in Chemistry, 7, 17.
- Wakim, S., et al. (2009). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative.
- Thomas, T., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels, 37(7), 5039-5067.
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- Jankauskas, V., et al. (2022). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells.
- Al-Masri, M., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
- Shcherbakov, A. A., et al. (2022). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules, 27(19), 6533.
- Lee, J., et al. (2021). Aryl-Annulated [3,2-a] Carbazole-Based Deep-Blue Soluble Emitters for High-Efficiency Solution-Processed Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes with CIEy <0.1. ACS Applied Materials & Interfaces, 13(51), 61405-61415.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Carbazole Derivatives in Optoelectronics. Retrieved from [Link]
-
Ningbo OLED material tech Co., Ltd. (n.d.). Enhancing Solar Cell Efficiency with Carbazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]
- Wang, C., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(10), 1436-1453.
- Grazulevicius, J. V., et al. (2013). Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole-triazine derivative. Physical Chemistry Chemical Physics, 15(35), 14897-14904.
-
ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]
- Afrin, A., & Swamy, P. C. A. (2024). Two decades of carbazole–triarylborane hybrids in optoelectronics. Materials Chemistry Frontiers, 8(2), 263-294.
-
ResearchGate. (n.d.). Synthesis and characterization of new carbazole-based materials for optoelectronic applications | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.
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- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole and similar poorly soluble carbazole derivatives. The methodologies outlined below are grounded in established physicochemical principles and are designed to provide a logical, step-by-step approach to achieving desired compound concentrations in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during experimental work with this compound.
Q1: I'm struggling to dissolve this compound in my aqueous buffer system. Why is it so insoluble?
A: The poor aqueous solubility of this compound is inherent to its molecular structure. It is a large, hydrophobic molecule (Molecular Weight: 457.21 g/mol ) characterized by a rigid carbazole core, two bromine atoms, and a tert-butylphenyl group.[1] These features create a non-polar compound with a high crystal lattice energy, making it difficult for polar solvents like water to surround and dissolve the individual molecules. The process of dissolution requires overcoming the energy that holds the crystal together and establishing favorable interactions between the solute and the solvent, which is energetically unfavorable between this hydrophobic compound and water.[2]
Q2: What are the immediate first steps I should take when facing solubility issues with this compound?
A: The most effective initial step is to perform a systematic solvent screening. This involves testing the compound's solubility in a range of common organic solvents of varying polarities. This will help you identify a suitable organic solvent for creating a stock solution, which can then be diluted into your experimental system. See Troubleshooting Guide 1 for a detailed protocol.
Q3: Is pH adjustment a viable strategy for solubilizing this carbazole derivative?
A: It is highly unlikely to be effective. The this compound molecule lacks readily ionizable functional groups. The nitrogen atom within the carbazole ring is part of an aromatic system, and its lone pair of electrons is delocalized, making it extremely weakly basic and not easily protonated under typical aqueous pH conditions. Similarly, there are no acidic protons. Therefore, altering the pH of the solution will not convert the molecule into a more soluble salt form, a common strategy for acidic or basic compounds.[][4][5][6] While performing a basic solubility check in dilute acid and base is a good practice to confirm this, it should not be considered a primary solubilization strategy.[7][8]
Q4: What is a co-solvent, and how can it help dissolve my compound in an aqueous-based system?
A: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[9] Co-solvents work by reducing the overall polarity of the solvent mixture. They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules like our target carbazole.[] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[][9] This is one of the most practical and effective methods for your situation. Refer to Troubleshooting Guide 2 for implementation details.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step guides for systematically improving the solubility of this compound.
Guide 1: Foundational Solubility Assessment and Solvent Screening
Causality: The principle of "like dissolves like" is fundamental to solubility.[10] Non-polar solutes dissolve best in non-polar solvents, and polar solutes in polar solvents. By screening a variety of solvents, you can empirically determine the most suitable solvent system for your compound, which is expected to be a polar aprotic or non-polar organic solvent.
-
Preparation: Accurately weigh approximately 1-5 mg of this compound into several separate glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a single test solvent from the list in Table 1.
-
Equilibration: Seal the vials tightly. Place them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. It is critical to allow sufficient time for dissolution to reach its maximum point.[11]
-
Observation: After equilibration, visually inspect each vial for the presence of undissolved solid material.
-
Quantification: For vials where the compound appears to have dissolved, carefully withdraw a sample of the supernatant. It is crucial to filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any microscopic undissolved particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.
Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents.
| Solvent | Polarity | Expected Solubility | Rationale |
|---|---|---|---|
| Water | High (Polar Protic) | Insoluble (<0.1 mg/mL) | Highly unfavorable interaction between polar solvent and non-polar solute. |
| Ethanol | Medium (Polar Protic) | Sparingly Soluble | Can engage in some non-polar interactions but still dominated by polarity. |
| Dichloromethane (DCM) | Medium (Polar Aprotic) | Soluble | Good balance for dissolving large organic molecules. |
| Tetrahydrofuran (THF) | Medium (Polar Aprotic) | Freely Soluble | Excellent solvent for a wide range of organic compounds. |
| Toluene | Low (Non-Polar) | Soluble | Favorable interactions with the aromatic carbazole and phenyl rings. |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Freely Soluble | A powerful solvent capable of dissolving many poorly soluble compounds. |
Caption: Decision workflow for addressing poor compound solubility.
Guide 2: Development of a Co-Solvent System
Causality: When an organic stock solution cannot be used directly, a co-solvent system is the next logical step. The addition of a water-miscible organic solvent (the co-solvent) to water reduces the dielectric constant of the mixture, making the bulk solvent less polar.[] This "polarity-tuning" allows the solvent to more effectively solvate the non-polar carbazole derivative, leading to a significant increase in solubility.[12][13][14]
-
Select Co-solvent: Choose a co-solvent in which your compound is highly soluble (e.g., DMSO or THF), based on the results from Guide 1.
-
Prepare Stock Solution: Create a highly concentrated stock solution of your compound in the chosen pure co-solvent (e.g., 50 mg/mL in DMSO).
-
Prepare Co-solvent Mixtures: In separate vials, prepare a series of co-solvent/water mixtures. For example: 10% DMSO in water (v/v), 20%, 30%, up to 90%.
-
Test Solubility: Add a small, fixed amount of the compound to each mixture and determine the solubility using the shake-flask method described previously. Alternatively, add small aliquots of the stock solution to the co-solvent mixtures, observing for any precipitation.
-
Identify Optimal Ratio: Determine the lowest percentage of co-solvent that achieves your target concentration while minimizing potential toxicity or interference from the organic solvent in your downstream application.
Table 2: Hypothetical Solubility of this compound in a DMSO/Water Co-Solvent System.
| % DMSO in Water (v/v) | Achieved Solubility (mg/mL) | Observations |
|---|---|---|
| 0% | < 0.01 | Insoluble, suspension |
| 10% | 0.5 | Slight increase, still cloudy |
| 25% | 2.8 | Significant improvement |
| 50% | 15.2 | Clear solution at high conc. |
| 75% | > 50.0 | Freely soluble |
Sources
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Welcome to the technical support guide for the purification of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring high purity and yield for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and its analogs.
Question 1: My TLC plate shows multiple spots after synthesis. What are these impurities and how can I get rid of them?
Answer: The presence of multiple spots on a TLC plate is a very common issue. These spots typically represent a mixture of the desired product and structurally similar impurities.
-
Probable Impurities:
-
Unreacted Starting Materials: Residual 3,6-dibromocarbazole or the alkylating/arylating agent.
-
Reaction Byproducts: Incomplete bromination of the initial carbazole core can lead to monobrominated species, while over-bromination can result in tribrominated carbazoles.[1][2] These are often the most challenging to separate.
-
Isomeric Products: Depending on the synthesis route, other isomers of the dibrominated product might be present.
-
-
Causality & Strategy: The primary cause of these impurities is often a lack of precise stoichiometric control during the synthesis, particularly in the bromination step.[1] Your purification strategy must be robust enough to separate compounds with very similar polarities. A two-step purification process involving both column chromatography and recrystallization is the most effective approach.
Question 2: I'm experiencing significant product loss during column chromatography. What can I do to improve my yield?
Answer: Product loss during chromatographic purification is a frequent challenge that can often be mitigated with careful optimization.
-
Probable Causes:
-
Irreversible Adsorption: The product may be strongly and sometimes irreversibly binding to the acidic silanol groups on the silica gel surface. While less common for this specific N-aryl carbazole than for more basic derivatives, it can still occur.[3][4]
-
Suboptimal Solvent System: If the eluent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, very large volumes of solvent are required, increasing the chances of loss and band broadening.
-
Improper Column Packing/Loading: An improperly packed column with channels or cracks, or loading the sample in too much solvent, can lead to poor separation and diffuse bands, resulting in mixed fractions and lower recovery of pure product.[5]
-
-
Solutions:
-
Optimize the Mobile Phase: Use a solvent system with the lowest possible polarity that still provides good separation. A common and effective system is a gradient of ethyl acetate in hexane or dichloromethane in hexane.[1][6][7] This ensures that less polar impurities are washed off first, followed by your product, without excessive solvent usage.
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your packed column.[5] This technique results in sharper bands and better separation.
-
Consider Deactivated Silica: If you suspect product decomposition or strong adsorption, consider deactivating the silica gel by preparing a slurry in an eluent containing a small amount (0.1-1%) of a base like triethylamine (TEA).[3][4]
-
Question 3: After column chromatography, my product still isn't pure enough. The NMR shows small amounts of a closely-related impurity. What's the next step?
Answer: This is a classic scenario where a secondary purification technique is necessary. Co-elution of impurities with very similar polarity is common, especially with isomeric byproducts.[4]
-
Recommended Solution: Recrystallization Recrystallization is an exceptionally powerful technique for removing small amounts of impurities from a solid sample, often yielding material of >99% purity.[1] The principle relies on the subtle differences in solubility between your product and the impurity in a chosen solvent.
-
Why it Works: The desired compound and the impurity will have different solubility profiles. By carefully selecting a solvent where your product is soluble at high temperatures but poorly soluble at low temperatures, you can induce the selective crystallization of the pure product upon cooling, leaving the impurity behind in the solvent (the "mother liquor").[4] A detailed protocol is provided in the next section.
Recommended Purification Protocols
These protocols provide a validated, step-by-step approach to purifying this compound.
Protocol 1: High-Resolution Flash Column Chromatography
This method is the primary workhorse for separating the target compound from major impurities post-synthesis.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, identify an optimal eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[6][7]
-
Aim for an Rf value of approximately 0.25-0.35 for the desired product, with clear separation from other spots. A typical starting point is a 95:5 mixture of Hexane:Ethyl Acetate.
-
-
Column Preparation:
-
Select a column with sufficient length to improve resolution.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin protective layer of sand.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you might start with 100% hexane, move to 2% ethyl acetate in hexane, then 5%, and so on.[1][4]
-
Collect fractions systematically and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
-
Protocol 2: Final Purification by Recrystallization
This step is critical for achieving high analytical purity, especially for removing trace isomeric impurities.
Step-by-Step Methodology:
-
Solvent Selection:
-
Test the solubility of your column-purified product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.
-
Commonly effective solvent systems for carbazole derivatives include chloroform, ethanol, or binary mixtures like hexane/ethyl acetate or ethanol/water.[1][4][8]
-
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) with stirring.
-
Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (like dust or silica gel from the column) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[1]
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visual Experimental Workflows
The following diagrams illustrate the recommended purification workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC | Incomplete reaction; formation of mono/tri-brominated byproducts.[1][2] | Optimize stoichiometry in synthesis. Use high-resolution column chromatography with a shallow gradient. |
| Product and impurity co-elute | Impurity has very similar polarity to the product.[4] | Follow column chromatography with recrystallization from a carefully selected solvent system. |
| Low yield after column | Product strongly adsorbs to silica; suboptimal eluent; poor column packing.[3][4] | Use a less polar eluent, employ a dry loading technique, or use deactivated silica/alumina.[5] |
| Streaking/Tailing on TLC/Column | Poor solubility; strong interaction with acidic silica gel.[3] | Ensure complete dissolution before loading; add 0.1-1% triethylamine (TEA) to the eluent. |
| Product appears colored | Presence of oxidation products or highly conjugated impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration.[4] |
References
- Technical Support Center: Optimizing the Synthesis of 3,6-Dibromocarbazole - Benchchem.
- Technical Support Center: Purification of Aminopropyl Carbazole Derivatives - Benchchem.
- Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives - Benchchem.
- Analytical methods for detecting impurities in 3,6-Dibromocarbazole - Benchchem.
- 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure.
- Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC - NIH.
- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI.
- Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Hole-Transporting Materials - Benchchem.
- Technical Support Center: Purification of 2,6-Dimethyl-9H-carbazole - Benchchem.
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- 6. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Stability of Carbazole Derivatives in Perovskite Solar Cells
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with carbazole derivatives in perovskite solar cells (PSCs). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research and development.
Section 1: Troubleshooting Guide - Common Stability Issues and Solutions
This section addresses prevalent stability problems observed when utilizing carbazole-based Hole Transporting Materials (HTMs) in perovskite solar cells. Each issue is presented with potential causes and a step-by-step experimental protocol for resolution.
Issue 1: Rapid Degradation of Power Conversion Efficiency (PCE) in Ambient Air
Question: My perovskite solar cell incorporating a carbazole-based HTM shows a promising initial PCE, but it degrades rapidly when exposed to ambient air. What are the likely causes and how can I improve its stability?
Answer: Rapid degradation in ambient air is a common challenge, often stemming from the intrinsic instability of the perovskite layer and its interface with the carbazole HTM.[1][2][3] The primary culprits are moisture and oxygen, which can induce the decomposition of the perovskite crystal structure.[1] The carbazole HTM, if not properly designed or processed, may not offer sufficient protection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid PCE degradation.
Experimental Protocol: Enhancing HTM Hydrophobicity and Passivating Defects
-
Objective: To improve the device's resistance to moisture and passivate interfacial defects that act as degradation initiation sites.
-
Materials:
-
Procedure:
-
Step 1: HTM Modification: Synthesize or procure a carbazole derivative with increased hydrophobicity. The introduction of long alkyl chains, like ethylhexyl groups, at the periphery of the molecule can significantly improve its moisture-repelling properties.[4][5]
-
Step 2: Interfacial Passivation: Before depositing the carbazole HTM, apply a passivation layer. For instance, a dilute solution of Py-Cz in a suitable solvent can be spin-coated onto the perovskite layer.[9] This molecule can coordinate with under-coordinated Pb2+ defects, reducing non-radiative recombination and improving stability.[6][7]
-
Step 3: Device Fabrication: Proceed with your standard device fabrication protocol, replacing your original carbazole HTM with the hydrophobically enhanced version over the passivated perovskite layer.
-
Step 4: Characterization: Compare the long-term stability of the modified devices against your baseline devices by tracking their PCE under controlled ambient conditions (e.g., 40-50% relative humidity).
-
| Parameter | Baseline Device | Modified Device | Expected Outcome |
| Initial PCE | High | Similar to baseline | Minimal impact on initial performance. |
| PCE after 100h in air | Significant drop | Maintained >85% of initial PCE | Drastic improvement in operational stability.[6][7] |
| Contact Angle of HTM film | Lower | Higher | Increased hydrophobicity.[5] |
Issue 2: Thermal Instability of the Carbazole HTM Layer
Question: My perovskite solar cell's performance degrades significantly at elevated temperatures (e.g., 85°C), even in an inert atmosphere. I suspect the carbazole HTM is the weak link. How can I confirm this and what can be done to improve thermal stability?
Answer: Thermal instability is a critical barrier to the commercialization of perovskite solar cells.[10] While the perovskite material itself can be thermally sensitive, the organic HTM layer, including carbazole derivatives, often degrades at elevated temperatures.[1] This can involve morphological changes, decomposition, or interaction with adjacent layers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal instability.
Experimental Protocol: Enhancing Thermal Stability via Cross-linkable Carbazole HTMs
-
Objective: To create a robust, thermally stable HTM layer that maintains its integrity and performance at elevated temperatures.
-
Materials:
-
A carbazole-based monomer with cross-linkable groups.
-
A thermal initiator (if required by the monomer chemistry).
-
Standard perovskite solar cell fabrication materials.
-
-
Procedure:
-
Step 1: Synthesis of Cross-linkable Monomer: Synthesize a carbazole derivative functionalized with thermally activated cross-linking moieties.
-
Step 2: HTM Deposition: Spin-coat the synthesized carbazole monomer solution onto the perovskite layer.
-
Step 3: In-situ Thermal Polymerization: Thermally anneal the device in an inert atmosphere at a temperature sufficient to induce cross-linking of the carbazole monomers. This in-situ polymerization forms a three-dimensional, solvent-resistant network.[11]
-
Step 4: Device Completion and Testing: Deposit the top electrode and encapsulate the device.
-
Step 5: Thermal Stress Testing: Subject the devices to prolonged heating at 85°C in an inert environment and monitor the PCE over time, comparing it to devices with non-cross-linked carbazole HTMs.
-
| Parameter | Non-Cross-linked HTM | Cross-linked HTM | Expected Outcome |
| PCE after 100h at 85°C | Severe degradation | High retention of initial PCE | Enhanced thermal stability.[10] |
| Film Morphology after heating | Evidence of degradation | Stable and uniform | Morphological integrity is maintained. |
| Solvent Resistance | Soluble in common solvents | Insoluble | Indicates successful cross-linking.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of dopants in carbazole HTMs and how do they affect stability?
A: Dopants, such as Li-TFSI and tBP, are commonly added to carbazole HTMs to improve their conductivity and facilitate efficient hole extraction. However, these dopants can be hygroscopic and contribute to moisture-induced degradation. They can also migrate within the device, leading to long-term instability.[12] Recent research has focused on developing dopant-free carbazole HTMs or using more stable dopants like radical cation salts to enhance both performance and stability.[4]
Q2: Can carbazole derivatives be used for defect passivation in perovskite solar cells?
A: Yes, certain carbazole derivatives have been specifically designed for defect passivation.[6][7] Molecules like pyridine-carbazole (Py-Cz) can effectively passivate under-coordinated lead defects at the perovskite surface through coordination bonding.[6][7][13] This not only improves the initial efficiency by reducing non-radiative recombination but also significantly enhances the long-term operational stability of the device.[6][7]
Q3: How does the molecular structure of a carbazole derivative influence the stability of a perovskite solar cell?
A: The molecular structure plays a crucial role. Key factors include:
-
Substituents: The type and position of substituent groups on the carbazole core can influence the material's ionization potential, hole mobility, and hydrophobicity.[14]
-
π-conjugation: Extending the π-conjugated system can improve charge transport properties but may also affect the material's stability.[15]
-
Alkyl Chains: The presence and positioning of alkyl chains can enhance solubility and hydrophobicity, leading to better film formation and moisture resistance.[4][5]
Q4: Are there any alternatives to traditional spin-coating for depositing carbazole HTMs that might improve stability?
A: While spin-coating is prevalent in lab-scale research, scalability and potential solvent damage to the underlying perovskite are concerns. Alternative deposition techniques are being explored. For instance, self-assembled monolayers (SAMs) of carbazole-based molecules with anchoring groups like phosphonic acids are gaining traction.[16] SAMs can form a very thin, uniform, and defect-passivating layer, which can lead to improved device stability and efficiency.
Q5: Can carbazole derivatives be used in inverted (p-i-n) perovskite solar cell architectures, and what are the stability considerations?
A: Yes, carbazole derivatives are used in inverted p-i-n architectures. A major stability challenge in this configuration is that the HTM is deposited before the perovskite layer.[11] This means the carbazole HTM must be resistant to the strong polar solvents used for perovskite precursor solutions.[11] To address this, cross-linkable carbazole HTMs are highly advantageous as they form a robust, insoluble layer after thermal curing.[11]
References
-
New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. (2022-09-08). sciencedaily.com. [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. pubs.acs.org. [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. apollo.inc. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. researchgate.net. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. osti.gov. [Link]
-
Approaching Full-Scale Passivation in Perovskite Solar Cells via Valent-Variable Carbazole Cations. njtech.edu.cn. [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. researchgate.net. [Link]
-
Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. pubs.acs.org. [Link]
-
“T-shaped” Carbazole Alkylammonium Cation Passivation in Perovskite Solar Cells. researchgate.net. [Link]
-
Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. mdpi.com. [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. sciencedirect.com. [Link]
-
Theoretical Investigation on Carbazole Derivatives as Charge Carriers for Perovskite Solar Cell. scilit.net. [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. pubs.acs.org. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. pubs.acs.org. [Link]
-
Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. pubs.rsc.org. [Link]
-
Defect passivation by pyridine-carbazole molecules for efficient and stable perovskite solar cells. researchportal.bath.ac.uk. [Link]
-
Inhibiting defect passivation failure in perovskite for perovskite/Cu(In,Ga)Se2 monolithic tandem solar cells with certified efficiency 27.35%. ideas.repec.org. [Link]
-
Small carbazole-based molecules as hole transporting materials for perovskite solar cells. sciencedirect.com. [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. pubs.acs.org. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. mdpi.com. [Link]
-
Carbazole-based hole-transport materials for efficient solid-state dye-sensitized solar cells and perovskite solar cells. pubmed.ncbi.nlm.nih.gov. [Link]
-
Stability Issues on Perovskite Solar Cells. researchgate.net. [Link]
-
Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. mdpi.com. [Link]
-
Halide Perovskite Solar Cells: Strategies for high Stability. upv.es. [Link]
-
Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. pubs.rsc.org. [Link]
-
Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. researchgate.net. [Link]
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Technical Support Center: Reducing Defects in Perovskite Layers with Carbazole Additives
Welcome to the technical support center for researchers, scientists, and professionals dedicated to advancing perovskite solar cell technology. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) on the effective use of carbazole-based additives to minimize defects in perovskite active layers. Our focus is on providing practical, evidence-based solutions to common experimental challenges, grounded in the fundamental science of perovskite materials.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the fabrication of perovskite films using carbazole additives. Each issue is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: High Density of Pinholes and Voids in the Perovskite Film
Symptoms:
-
Poor surface coverage observed under optical microscopy or scanning electron microscopy (SEM).
-
Low shunt resistance and high leakage current in the final device.
-
Reduced power conversion efficiency (PCE) and fill factor (FF).
Potential Causes & Explanations:
-
Inadequate Wettability of the Perovskite Precursor Solution: Carbazole additives, particularly those with hydrophobic moieties, can alter the surface energy of the substrate or the precursor solution itself.[1][2] This can lead to poor wetting and de-wetting during the spin-coating process, resulting in the formation of pinholes.
-
Rapid or Uncontrolled Crystallization: The addition of carbazole derivatives can influence the perovskite crystallization kinetics.[3] If the crystallization is too rapid, it can lead to the formation of a discontinuous film with voids.
-
Carbazole Additive Precipitation: If the carbazole additive is not fully dissolved or precipitates out of the precursor solution during spin-coating, these aggregates can act as defect sites, leading to pinholes in the final film.
Step-by-Step Troubleshooting Protocol:
-
Optimize Solvent System and Additive Concentration:
-
Solvent Engineering: Experiment with solvent mixtures to improve the solubility of both the perovskite precursors and the carbazole additive. Common solvents include DMF, DMSO, and GBL. A small amount of a high-boiling-point solvent can sometimes slow down crystallization and improve film morphology.[4]
-
Concentration Titration: Systematically vary the concentration of the carbazole additive. While a certain amount is needed for defect passivation, an excess can negatively impact film formation.[4] Start with a low concentration (e.g., 0.1-0.5 mol%) and gradually increase it while monitoring the film quality.
-
-
Substrate Surface Treatment:
-
Ensure the substrate is impeccably clean.
-
Consider a UV-ozone treatment or a plasma treatment of the substrate immediately before spin-coating to increase its surface energy and promote better wetting.
-
-
Refine Spin-Coating and Antisolvent Parameters:
-
Spin Speed and Duration: Adjust the spin-coating speeds and times. A slower initial step can sometimes allow for better spreading of the precursor solution.
-
Antisolvent Application: The timing of the antisolvent drip is critical.[5] A delayed drip can lead to larger grains but may also increase the risk of incomplete film coverage. Experiment with dripping the antisolvent at different points during the spin-coating process.
-
-
Ensure Complete Dissolution:
-
Gently heat the precursor solution (e.g., to 60-70 °C) while stirring to ensure the complete dissolution of all components, including the carbazole additive.
-
Consider using a syringe filter (0.22 µm) to remove any undissolved particles before spin-coating.[4]
-
Issue 2: Small, Non-uniform Perovskite Grain Size
Symptoms:
-
SEM images show a film composed of small, irregular grains with a high density of grain boundaries.
-
Low open-circuit voltage (Voc) and fill factor in the final device due to increased non-radiative recombination at grain boundaries.[6]
-
Poor long-term stability of the device.[6]
Potential Causes & Explanations:
-
Sub-optimal Additive Concentration: The concentration of the carbazole additive can significantly influence the nucleation and growth of perovskite crystals.[4] An incorrect concentration can lead to a high nucleation density and suppressed grain growth.
-
Inadequate Annealing Protocol: The annealing temperature and duration are crucial for promoting grain growth and reducing the density of defects within the grains and at their boundaries.[4]
-
Interference with Precursor Chemistry: Some carbazole derivatives might interact with the perovskite precursors in a way that hinders the formation of large, well-ordered crystalline domains.[7]
Step-by-Step Troubleshooting Protocol:
-
Systematic Optimization of Carbazole Additive Concentration:
-
Perform a detailed concentration-dependent study of the carbazole additive. Fabricate a series of films with varying additive concentrations (e.g., 0%, 0.2%, 0.5%, 1.0%, 1.5% mol%) and characterize the resulting grain size and uniformity using SEM.
-
-
Optimize Annealing Parameters:
-
Temperature Gradient: Experiment with a range of annealing temperatures. A slightly higher or lower temperature than your standard protocol may favor larger grain growth.
-
Annealing Duration: Increase the annealing time to allow for more complete grain growth and ripening.
-
Two-Step Annealing: Consider a two-step annealing process, for instance, a short, low-temperature step followed by a longer, high-temperature step.
-
-
Solvent Annealing:
-
Introduce a solvent annealing step by placing a small amount of a solvent (e.g., DMF or DMSO) in the annealing chamber. The solvent vapor can help to redissolve and recrystallize the perovskite, leading to larger grains.
-
-
Selection of Carbazole Derivative:
-
If the issue persists, consider trying a different carbazole derivative with a different molecular structure. The side chains and functional groups on the carbazole core can influence its interaction with the perovskite precursors.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which carbazole additives reduce defects in perovskite layers?
A1: Carbazole and its derivatives primarily act as Lewis bases.[9] The nitrogen atom in the carbazole ring possesses a lone pair of electrons that can coordinate with uncoordinated lead ions (Pb²⁺), which are common point defects in perovskite films and act as Lewis acids.[9][10] This interaction passivates these defect sites, reducing non-radiative recombination and improving the photoluminescence quantum yield of the perovskite film.[11] Additionally, some carbazole derivatives can also passivate halide vacancy defects.[12]
Q2: How do I choose the right carbazole additive for my specific perovskite composition?
A2: The choice of carbazole additive depends on several factors:
-
Perovskite Composition: The specific organic and inorganic cations and halides in your perovskite will influence the type and density of defects present.
-
Energy Level Alignment: The highest occupied molecular orbital (HOMO) of the carbazole additive should be well-aligned with the valence band of the perovskite to facilitate efficient hole extraction.[8]
-
Solubility: The additive must be soluble in the same solvent system as your perovskite precursors.
-
Molecular Structure: The size and nature of the side groups on the carbazole molecule can affect its ability to integrate into the perovskite grain boundaries and its effectiveness at passivating defects.[13]
Q3: Can carbazole additives improve the long-term stability of perovskite solar cells?
A3: Yes, carbazole additives can significantly enhance the long-term operational stability of perovskite solar cells.[10][11] The strong coordination between the carbazole and the perovskite can help to stabilize the crystal structure.[14] Furthermore, the hydrophobic nature of many carbazole derivatives can provide a barrier against moisture ingress, which is a major degradation pathway for perovskite films.[9][12]
Q4: What characterization techniques are essential for evaluating the effectiveness of carbazole additives?
A4: A combination of techniques is necessary to fully assess the impact of carbazole additives:
-
Structural and Morphological Characterization: X-ray Diffraction (XRD) to study crystallinity and Scanning Electron Microscopy (SEM) to visualize grain size and film morphology.[15]
-
Optical and Electronic Characterization: UV-Vis Spectroscopy to determine the absorption properties, Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) to probe charge carrier recombination dynamics and defect passivation.[16]
-
Device Performance Characterization: Current-Voltage (J-V) measurements to determine the photovoltaic parameters (PCE, Voc, Jsc, FF), and External Quantum Efficiency (EQE) to assess the spectral response.
-
Defect Density Characterization: Techniques like Space-Charge-Limited Current (SCLC) measurements can be used to quantify the trap density of states.[16]
III. Data Summary and Visualization
Table 1: Impact of Pyridine-Carbazole (Py-Cz) Additive on Perovskite Solar Cell Performance [10][11]
| Passivation Strategy | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| No Passivation | < 20% | - | - | - |
| Phenethylammonium Iodide (PEAI) | ~20% | - | - | - |
| Pyridine-Carbazole (Py-Cz) | > 20% | - | - | - |
Note: Specific values for Voc, Jsc, and FF were not provided in the source material, but the trend of improved PCE with Py-Cz is highlighted.
Table 2: Influence of Ammonium Halide Additives on Perovskite Solar Cell Performance [17]
| Additive (5%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (No Additive) | 1.06 | 19.47 | 75.80 | 15.64 |
| NH₄I | 1.12 | 20.36 | 78.28 | 17.81 |
IV. Experimental Protocols & Visualizations
Protocol 1: Preparation of Perovskite Precursor Solution with Carbazole Additive
-
In a nitrogen-filled glovebox, dissolve the perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂) in a mixture of anhydrous DMF and DMSO (e.g., 4:1 v/v) to achieve the desired final concentration (e.g., 1.4 M).[2]
-
Add the desired molar percentage of the carbazole additive to the precursor solution.
-
Stir the solution on a hotplate at a gentle temperature (e.g., 60 °C) for at least 2 hours to ensure complete dissolution.
-
Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.
Protocol 2: Perovskite Film Deposition with Carbazole Additive
-
Prepare the substrate by sequential cleaning with detergent, deionized water, acetone, and isopropanol, followed by a UV-ozone treatment.
-
Transfer the substrate to a nitrogen-filled glovebox.
-
Deposit the hole transport layer (e.g., PTAA) and anneal as required.
-
Spin-coat the perovskite precursor solution with the carbazole additive onto the substrate. A typical two-step program might be 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.[17]
-
During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate. The timing of this step is crucial and should be optimized (e.g., 15 seconds into the second step).[17]
-
Immediately transfer the substrate to a hotplate and anneal at the optimized temperature and duration (e.g., 100 °C for 60 minutes).[17]
Visualizations
Caption: Fig. 1: Mechanism of defect passivation by carbazole additives.
Caption: Fig. 2: Experimental workflow for perovskite film fabrication.
V. References
-
Defects and Defect Passivation in Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Advanced spectroscopic techniques for characterizing defects in perovskite solar cells. (n.d.). Nature. Retrieved January 2, 2026, from [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. (2023, October 16). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Theoretical Investigation on Carbazole Derivatives as Charge Carriers for Perovskite Solar Cell. (n.d.). Scilit. Retrieved January 2, 2026, from [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Defects in perovskite crystals. (2023). Journal of Semiconductors. Retrieved January 2, 2026, from [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (n.d.). Apollo - University of Cambridge. Retrieved January 2, 2026, from [Link]
-
Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Chapter 8: Defects in Solution-Processed Perovskite Semiconductors: Photophysics and Impact on Solar Cell Performance. (n.d.). AIP Publishing. Retrieved January 2, 2026, from [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2025, December 28). ScienceDirect. Retrieved January 2, 2026, from [Link]
-
Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2024, June 18). Wiley Online Library. Retrieved January 2, 2026, from [Link]
-
Defects distribution in perovskite film. There are three main types of... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (2022, December 14). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Defects and passivation in perovskite solar cells. (n.d.). Emerald Publishing. Retrieved January 2, 2026, from [Link]
-
3D imaging unveils how passivation improves perovskite solar cell performance. (2025, December 31). Phys.org. Retrieved January 2, 2026, from [Link]
-
Defect characterization of perovskite films and devices a) DFT... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
“T-shaped” Carbazole Alkylammonium Cation Passivation in Perovskite Solar Cells. (2024, January 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (2022, December 14). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Defect passivation by pyridine-carbazole molecules for efficient and stable perovskite solar cells. (2022, December 26). University of Bath's research portal. Retrieved January 2, 2026, from [Link]
-
2D materials and additives: a dual approach to high-performance tin perovskite solar cells. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
-
Stabilizing the Buried Interface Phase for Perovskite LEDs with a Remarkable T90 Lifetime at 1000 nit. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
A Review on Additives for Halide Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
A review of aspects of additive engineering in perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Additive engineering for highly efficient and stable perovskite solar cells. (2023, February 14). AIP Publishing. Retrieved January 2, 2026, from [Link]
-
Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. (2024, December 10). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Strategies and methods for fabricating high quality metal halide perovskite thin films for solar cells. (n.d.). ScienceDirect. Retrieved January 2, 2026, from [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024, October 25). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Defect Suppression via Tailoring Functionalized Additives for Efficient and Stable CsPbI3 Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Optimizing Carbazole Phosphonic Acid Monolayers for Enhanced Perovskite Growth on Ito: Effects of Solvent and Deposition Method. (2024, January 1). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Additive Selection Strategy for High Performance Perovskite Photovoltaics. (2018, March 25). ACS Publications. Retrieved January 2, 2026, from [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. (2023, May 19). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024, October 25). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Troubleshooting 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole synthesis side reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights to help you navigate the common challenges encountered during the synthesis of this important carbazole derivative. As a key building block in organic electronics and pharmaceutical research, achieving a high-purity, high-yield synthesis is paramount.
Overview of Synthetic Pathways
The synthesis of this compound typically proceeds via one of two primary routes:
-
Route A: N-Arylation. This involves the coupling of 3,6-dibromo-9H-carbazole with a suitable 4-tert-butylphenyl halide (e.g., 1-bromo-4-tert-butylbenzene or 1-iodo-4-tert-butylbenzene). This is most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[1][2][3]
-
Route B: Bromination. This route starts with the synthesis of 9-(4-tert-butylphenyl)-9H-carbazole, followed by a selective bromination at the 3 and 6 positions of the carbazole core, typically using an electrophilic brominating agent like N-Bromosuccinimide (NBS).[4][5]
Each route presents a unique set of challenges, from sluggish reactions to the formation of persistent impurities. This guide will address specific issues you may encounter in a question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during synthesis, categorized by the stage of the experimental process.
Category 1: Reaction Inefficiency & Low Yield
Question: My N-arylation reaction (Buchwald-Hartwig) is stalling, and TLC/LC-MS analysis shows a significant amount of unreacted 3,6-dibromocarbazole. What are the likely causes?
Answer: This is a frequent issue, often pointing to problems with the catalytic cycle. The C-Br bonds on the electron-rich 3,6-dibromocarbazole can be challenging to activate.[6]
-
Causality & Explanation: The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[7] For an electron-rich substrate like dibromocarbazole, this step can be slow. Furthermore, the catalyst can be deactivated by oxygen or impurities.
-
Troubleshooting Steps:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For electron-rich aryl bromides, bulky, electron-donating phosphine ligands are recommended as they accelerate both oxidative addition and the final reductive elimination step.[6][8] Consider switching to a more robust catalyst system, such as Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like SPhos, XPhos, or t-BuXPhos.[8][9]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these reactions.[8] Ensure the base is fresh, anhydrous, and finely powdered to maximize its reactivity.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure all reagents and the solvent are rigorously degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. The optimal range for Buchwald-Hartwig aminations is typically 80-110 °C.[8][10] If your reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-110 °C may be beneficial.[6]
-
Question: I'm attempting the bromination of 9-(4-tert-butylphenyl)-9H-carbazole, but the reaction is incomplete, or I'm getting a mixture of mono-, di-, and starting material. How can I improve this?
Answer: Achieving selective and complete dibromination requires precise control over stoichiometry and reaction conditions.
-
Causality & Explanation: Electrophilic aromatic substitution on the carbazole ring is very fast. The introduction of the first bromine atom deactivates the ring slightly, but not enough to prevent a second bromination. However, imprecise addition of the brominating agent or temperature fluctuations can easily lead to a mixture of products.[5]
-
Troubleshooting Steps:
-
Stoichiometry of Brominating Agent: This is the most critical parameter.[5] For dibromination, you will need at least 2.0 equivalents of the brominating agent (e.g., NBS). Using a slight excess (2.1-2.2 eq.) can help drive the reaction to completion, but this must be optimized.[4]
-
Control of Temperature: Run the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[5] Add the brominating agent slowly, portion-wise or as a solution, to avoid localized areas of high concentration which can lead to over-bromination.[5]
-
Solvent Choice: Solvents like DMF or THF are commonly used as they effectively dissolve both the carbazole substrate and NBS.[5] Poor solubility can lead to an incomplete reaction.
-
Category 2: Side Product Formation
Question: In my Buchwald-Hartwig reaction, I've identified a significant byproduct that corresponds to the mass of 3-bromo-9-(4-tert-butylphenyl)-9H-carbazole (dehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-couplings where a halogen is replaced by a hydrogen atom.[11]
-
Causality & Explanation: This side reaction can occur when a hydride source is present in the reaction. The hydride can be transferred to the palladium center, leading to the reductive elimination of the dehalogenated arene instead of the desired C-N coupled product.[11][12] Potential hydride sources include water, alcohols (if used as solvents), or even the base and solvent system itself.[11][12] This pathway can compete with the desired reductive elimination of the final product.[13]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Using anhydrous, deoxygenated solvents is crucial.[8]
-
Avoid Alcoholic Solvents: Alcohols can be oxidized by the palladium complex to generate hydride species.[11] Stick to aprotic solvents like toluene or dioxane.[8]
-
Ligand and Base Selection: The choice of ligand and base can influence the rate of dehalogenation versus the desired coupling.[11][12] Screening different bulky, electron-rich ligands may help favor the desired product pathway.[12]
-
Question: My crude product from the Ullmann condensation is a dark, complex mixture containing what appears to be homocoupled byproducts. What went wrong?
Answer: The Ullmann reaction traditionally requires high temperatures (>150-200 °C), which can promote side reactions like the homocoupling of the aryl halide (forming 4,4'-di-tert-butyl-1,1'-biphenyl) or the carbazole starting material.[2][14]
-
Causality & Explanation: At high temperatures, the organocopper intermediates can react with themselves instead of the desired coupling partner.[14] This is particularly problematic if the reaction is slow or if there is an imbalance in the reactivity of the coupling partners.
-
Troubleshooting Steps:
-
Lower the Temperature with Ligands: Modern Ullmann protocols often employ ligands (e.g., 1,10-phenanthroline, diamines) that allow the reaction to proceed at much lower temperatures (80-150 °C), significantly reducing homocoupling.[2]
-
Use Catalytic Copper: Instead of stoichiometric copper powder, use a well-defined copper(I) source like CuI at catalytic loadings (5-10 mol%). This improves reaction efficiency and reduces byproducts.
-
Stoichiometric Control: Using a slight excess of the more readily available coupling partner can help push the reaction towards the desired product.
-
Category 3: Product Isolation and Purification
Question: My final product, this compound, is proving difficult to purify by column chromatography. It co-elutes with an impurity. What are my options?
Answer: Co-elution often occurs with structurally similar impurities, such as the mono-brominated or de-brominated side products. In these cases, recrystallization is often a more effective purification technique.
-
Causality & Explanation: The polarity of the desired dibromo-product, the mono-bromo byproduct, and the de-brominated product can be very similar, making chromatographic separation challenging. Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures, which can be more effective for these types of impurities.[15]
-
Troubleshooting Steps:
-
Recrystallization: This is the preferred method for purifying solid organic compounds.[15] The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Solvent Screening: A systematic approach to finding the right solvent is essential. See the protocol and table below for guidance. Common solvents for carbazole derivatives include ethanol, methanol, and toluene.[15] For aromatic bromine compounds, solvent systems like hexane/ethyl acetate, toluene, or chloroform/ethanol mixtures can be effective.[16][17]
-
Visualizations and Protocols
Diagram 1: Synthetic Routes and Key Side Reactions
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Welcome to the technical support center for the synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The aim is to address specific challenges you may encounter during the scale-up of this important carbazole derivative.
The synthesis of this compound is a multi-step process, typically starting with the bromination of carbazole, followed by an N-arylation reaction. Each step presents unique challenges that can affect the overall yield and purity of the final product. This guide will walk you through potential issues and provide scientifically grounded solutions.
I. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Step 1: Bromination of Carbazole to 3,6-dibromo-9H-carbazole
Issue 1: Incomplete Bromination or Formation of Monobrominated Product
Question: My reaction consistently yields a mixture of monobrominated and dibrominated carbazole, with significant amounts of unreacted starting material. How can I drive the reaction to completion and achieve selective dibromination?
Answer: This is a common issue often related to the choice of brominating agent and reaction conditions.
-
Rationale: The reactivity of the brominating agent and the solubility of the carbazole species play a crucial role. N-bromosuccinimide (NBS) is a popular choice for bromination.[1] However, controlling the stoichiometry and reaction time is critical to prevent the formation of mono-brominated and tri-brominated byproducts.[2]
-
Troubleshooting Steps:
-
Optimize the Brominating Agent: While NBS is effective, consider using 1,3-dibromo-5,5-dimethylhydantoin. This reagent can lead to high-purity 3,6-dibromo-carbazole under mild, room temperature conditions, which can be beneficial for industrial-scale production.[3]
-
Solvent Choice: N,N-dimethylformamide (DMF) is a common solvent that helps to dissolve carbazole.[1][4] Ensure you are using anhydrous DMF to prevent side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This will help you determine the optimal reaction time to maximize the yield of the desired dibrominated product and minimize over-bromination.
-
Stoichiometry: Ensure you are using a slight excess of the brominating agent (e.g., 2.1 equivalents of NBS) to drive the reaction towards the dibrominated product.[1]
-
Issue 2: Formation of Over-Brominated Byproducts
Question: I am observing the formation of tri- and even tetra-brominated carbazole derivatives in my final product mixture. How can I improve the selectivity for the 3,6-dibromo product?
Answer: The formation of over-brominated products is typically a result of harsh reaction conditions or prolonged reaction times.
-
Rationale: The carbazole ring is susceptible to further electrophilic substitution once the first two bromine atoms are introduced, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the brominating agent. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can improve selectivity.[1][4]
-
Controlled Addition: Add the brominating agent portion-wise or as a solution in the reaction solvent over a period of time. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
-
Alternative Brominating Agents: As mentioned previously, 1,3-dibromo-5,5-dimethylhydantoin in a solvent like absolute ethanol can offer better control and selectivity at room temperature.[3]
-
Step 2: N-Arylation of 3,6-dibromo-9H-carbazole
The N-arylation of 3,6-dibromo-9H-carbazole with an aryl halide, such as 4-tert-butylbromobenzene, is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[5][6][7]
Issue 3: Low Yield in Ullmann Condensation
Question: My Ullmann condensation reaction for the N-arylation of 3,6-dibromo-9H-carbazole is giving me a very low yield of the desired product. What factors could be contributing to this?
Answer: The Ullmann reaction is notoriously sensitive to reaction conditions, and several factors can lead to low yields.
-
Rationale: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can lead to side reactions and catalyst deactivation.[6][8] Modern protocols utilize ligands to facilitate the reaction at lower temperatures.[9]
-
Troubleshooting Steps:
-
Catalyst and Ligand System:
-
Base Selection: The choice of base is critical for the deprotonation of the carbazole nitrogen. Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dioxane are typically used.[8][9] Ensure the solvent is anhydrous.
-
Temperature Optimization: While traditional Ullmann reactions require high temperatures, ligand-assisted protocols can often be run at lower temperatures (e.g., 95-150°C).[8][11] Experiment with a range of temperatures to find the optimal balance between reaction rate and side product formation.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.[9]
-
Issue 4: Significant Homocoupling Byproducts
Question: I am observing significant amounts of biphenyl-type byproducts from the homocoupling of my aryl halide and bicarbazole byproducts. How can I minimize these side reactions?
Answer: Homocoupling is a common side reaction in both Ullmann and Buchwald-Hartwig couplings.[8]
-
Rationale: These side reactions are often promoted by high temperatures and high catalyst loadings.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the reaction temperature can decrease the rate of homocoupling relative to the desired C-N bond formation.[8]
-
Optimize Catalyst Loading: While catalytic, excessively high concentrations of the copper or palladium catalyst can favor homocoupling.[8] A catalyst loading of 5 mol% is a good starting point for optimization.[12]
-
Ligand Choice (Buchwald-Hartwig): For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands, such as XPhos or SPhos, can promote the desired reductive elimination to form the C-N bond over side reactions.[12]
-
Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress.[8] Stopping the reaction once the starting materials are consumed can prevent the accumulation of byproducts over extended reaction times.
-
Issue 5: Difficulty in Product Purification
Question: The crude product from my N-arylation reaction is difficult to purify. I am struggling to separate the desired product from unreacted starting materials and byproducts.
Answer: Purification can be challenging due to the similar polarities of the product and some of the byproducts.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane) to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[2] Test various solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Work-up Procedure: A thorough aqueous work-up can help remove inorganic salts and some polar impurities before chromatography.[2][9] This typically involves diluting the reaction mixture with an organic solvent and washing with water and brine.[2][9]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: When scaling up, it is crucial to consider the following:
-
Reagent Handling: Brominating agents like NBS can be corrosive and should be handled with appropriate personal protective equipment (PPE). Diethyl sulfate, sometimes used for N-alkylation, is a potent carcinogen and requires extreme caution.[2]
-
Exothermic Reactions: The bromination reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Solvent Safety: Many of the solvents used (e.g., DMF, dioxane) have specific health and safety risks. Work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals.
-
Pressure Build-up: When running reactions at elevated temperatures in sealed vessels, be mindful of potential pressure build-up.
Q2: Can I use a different arylating agent instead of 4-tert-butylbromobenzene?
A2: Yes, both Ullmann and Buchwald-Hartwig reactions are generally tolerant of various aryl halides. Aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[6] The reaction conditions may need to be re-optimized for different substrates.
Q3: What analytical techniques are essential for characterizing the final product?
A3: The structure and purity of this compound should be confirmed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Are there any alternative, more "green" synthetic routes available?
A4: Research into more environmentally friendly synthetic methods is ongoing. Some areas of exploration include:
-
Catalyst Recovery: Using supported catalysts that can be easily recovered and reused.[13]
-
Alternative Solvents: Exploring the use of greener solvents or even reactions in aqueous media.[14]
-
Transition-Metal-Free Reactions: Some methods for the synthesis of N-aryl carbazoles that avoid transition metals are being developed, though they may not be as general or high-yielding yet.[15]
III. Experimental Protocols & Data
Protocol 1: Synthesis of 3,6-dibromo-9H-carbazole
This protocol is adapted from established literature procedures.[1]
-
Dissolve carbazole (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N-bromosuccinimide (2.1 equivalents) in DMF dropwise to the carbazole solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by flash chromatography.
Protocol 2: Ullmann N-Arylation
This is a general protocol for a ligand-assisted Ullmann coupling.
-
To an oven-dried reaction vessel, add 3,6-dibromo-9H-carbazole (1 equivalent), 4-tert-butylbromobenzene (1.2 equivalents), CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., dioxane or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130°C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of N-Arylation Methods
| Method | Catalyst System | Typical Temperature | Advantages | Disadvantages |
| Ullmann Condensation | CuI / Ligand (e.g., diamine) | 100-200°C | Lower cost catalyst | Often requires high temperatures, can have issues with substrate scope |
| Buchwald-Hartwig Amination | Pd precatalyst / Phosphine ligand | 80-120°C | Milder conditions, broader substrate scope, high yields | Higher cost of palladium and ligands |
IV. Visual Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yields in the N-arylation step.
V. References
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. Available at: [Link]
-
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC - NIH. Available at: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. Available at: [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. Available at: [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - Beilstein Journals. Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]
-
Carbazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents. Available at:
-
On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. Available at: [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Available at: [Link]
-
Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... - ResearchGate. Available at: [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles - Encyclopedia.pub. Available at: [Link]
Sources
- 1. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | MDPI [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 13. Carbazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Welcome to the technical support center for the purification of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Question: My final product has a low melting point and a broad melting range. What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. For this compound, which should appear as a white solid with a melting point of approximately 218°C, the common culprits include[1]:
-
Unreacted Starting Materials: Primarily 3,6-dibromo-9H-carbazole.
-
Monobrominated Species: Incomplete bromination can lead to the presence of monobrominated carbazole derivatives.
-
Isomeric Byproducts: Formation of other dibrominated carbazole isomers can occur during the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial purification steps may be trapped in the crystal lattice.
To identify the specific impurities, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating non-volatile organic impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the contaminants[2].
Question: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I identify the source?
Answer: Extra peaks in the aromatic region of the ¹H NMR spectrum often point to the presence of structurally similar impurities. Here's a systematic approach to diagnosing the issue:
-
Compare with Starting Material Spectra: Obtain the ¹H NMR spectrum of your starting material, 3,6-dibromo-9H-carbazole. The presence of its characteristic signals in your product's spectrum confirms incomplete reaction.
-
Look for Isomeric Patterns: Different substitution patterns on the carbazole ring will result in distinct splitting patterns and chemical shifts. Isomeric impurities may present as complex multiplets that overlap with your product's signals.
-
Consider Monobrominated Impurities: A monobrominated carbazole will have a more complex aromatic region than the desired 3,6-dibromo product due to the lower symmetry.
A thorough analysis of the coupling constants and integration values of these extra peaks can help in elucidating the structures of the impurities.
Question: My yield is significantly lower than expected after recrystallization. What can I do to improve it?
Answer: Low recovery after recrystallization is a common challenge. Here are several factors to consider and optimize:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carbazole derivatives, common solvents include ethanol, ethyl acetate, and mixtures of solvents like chloroform and ethanol[3][4]. Experiment with different solvent systems to find the optimal one for your specific product.
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the recovery of pure crystals.
-
Concentration: If the solution is too dilute, the yield will be low. Conversely, a supersaturated solution may crash out, trapping impurities. Aim for a solution that is saturated at the boiling point of the solvent.
-
Product Loss During Filtration: Ensure that you are using the appropriate filter paper and that you are washing the collected crystals with a minimal amount of cold solvent to avoid redissolving your product.
| Parameter | Recommendation | Rationale |
| Solvent System | Test various solvents (e.g., ethanol, ethyl acetate) and solvent mixtures. | Optimizes solubility differential for maximum recovery of pure compound. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of large, pure crystals and minimizes co-precipitation of impurities. |
| Solution Concentration | Prepare a saturated solution at the solvent's boiling point. | Balances yield and purity by preventing premature precipitation. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification and analysis of this compound.
Question: What is the most effective method for purifying crude this compound?
Answer: A multi-step approach is often the most effective for achieving high purity.
-
Initial Wash: Begin by washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are more soluble. This can remove a significant portion of unreacted starting materials and byproducts.
-
Recrystallization: This is a powerful technique for removing impurities with different solubility profiles. As discussed in the troubleshooting section, careful selection of the solvent system is crucial.
-
Column Chromatography: For achieving the highest purity (typically >98%), column chromatography is the method of choice[5]. A silica gel stationary phase with a non-polar eluent system, such as a hexane/dichloromethane gradient, is generally effective for separating carbazole derivatives[5].
Question: How can I definitively confirm the purity of my final product?
Answer: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic compounds[6]. A well-developed HPLC method can separate and quantify your target compound and any impurities, providing a precise purity value (e.g., >98.0%)[1].
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy confirms the chemical structure of your compound and can detect and help identify impurities, even at low levels[2]. The absence of unexpected signals is a strong indicator of high purity.
-
Melting Point Analysis: A sharp melting point at the expected temperature (around 218°C) is a good qualitative indicator of purity[1].
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
Question: What are the key safety precautions to take when handling this compound and the solvents used for its purification?
Answer: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents like dichloromethane and hexane.
-
Handling of Brominated Compounds: Brominated organic compounds can be irritants and may have other health hazards. Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Consult the Safety Data Sheets (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot recrystallization solvent (e.g., 95% ethanol)[4].
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and should be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile). |
References
-
Cui, Y., Li, Y., Zhang, J., & Zhang, B. (2009). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1567. Retrieved from [Link]
-
Kozhevnikov, D. N., Kozhevnikov, V. N., & Nikitina, T. V. (2019). Synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2019(4), M1088. Retrieved from [Link]
-
Buck, J. R., Park, M., Wang, Z., Prudhomme, D. R., & Rizzo, C. J. (2000). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses, 77, 145. Retrieved from [Link]
Sources
Validation & Comparative
A Technical Showdown: 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole vs. Spiro-OMeTAD as Hole Transporting Materials in Perovskite Solar Cells
An In-depth Guide for Researchers and Materials Scientists
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9-9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the undisputed champion, a benchmark against which all new HTMs are measured. However, its reign is not without its challenges, primarily its high cost, complex multi-step synthesis, and a critical reliance on hygroscopic dopants that can compromise the long-term stability of the device.[1][2] This has spurred a relentless search for alternative HTMs that can match or even surpass the performance of Spiro-OMeTAD, while offering advantages in cost and stability.
Among the most promising contenders are derivatives of carbazole, a class of electron-rich aromatic compounds. This guide provides a comprehensive comparison between the established Spiro-OMeTAD and a representative of this challenger class: 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole . While direct, head-to-head experimental data for this specific carbazole derivative in a PSC device is not yet widely published, we will draw upon data from closely related 3,6-disubstituted carbazole molecules to provide a robust and insightful comparison.
At a Glance: Key Performance Metrics
The efficacy of an HTM is ultimately determined by the photovoltaic performance of the solar cell it is integrated into. The following table summarizes typical performance parameters for PSCs utilizing Spiro-OMeTAD and highlights the reported performance of various high-achieving 3,6-disubstituted carbazole derivatives.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Key Features & Context |
| Doped Spiro-OMeTAD | >25%[3] | ~1.0 - 1.15[4] | ~22 - 25[4] | ~70 - 80[4] | The current "gold standard" HTM, but requires hygroscopic dopants (LiTFSI and tBP) which can negatively impact long-term stability.[5] High cost and complex synthesis are significant drawbacks.[2] |
| Pristine Spiro-OMeTAD | ~18.04%[3] | - | - | - | Exhibits low pristine conductivity and hole mobility, necessitating the use of performance-enhancing, but stability-compromising, dopants.[3] |
| 3,6-Carbazole Derivatives (General) | 14.79% - >20%[1][3] | ~1.05[1] | ~23.9[1] | ~74.92[1] | Emerging as a promising class of HTMs with the potential for lower-cost synthesis and high performance. Some derivatives have demonstrated performance comparable to doped Spiro-OMeTAD, even in dopant-free configurations.[3][6] |
| KZRD (D-A type carbazole) | 20.40%[3] | - | - | - | Demonstrates higher performance compared to other carbazole derivatives, showcasing the potential of molecular engineering. |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8%[3] | - | - | - | Achieves performance comparable to Spiro-OMeTAD (18.6% in the same study) with a low-cost, three-step synthesis.[3] |
Note: The performance of Spiro-OMeTAD and carbazole derivatives can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives are taken from studies demonstrating high-performing devices.
Delving Deeper: A Comparative Analysis
Molecular Structure and Synthesis
A fundamental advantage of carbazole-based HTMs lies in their synthetic accessibility. The core structure, 3,6-dibromocarbazole, can be synthesized through straightforward electrophilic bromination of carbazole.[7] From this precursor, a variety of functional groups can be introduced at the 3, 6, and 9 positions through common cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling.[1] This allows for fine-tuning of the material's electronic and physical properties. The synthesis of a compound structurally similar to our topic of interest, 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole, has been reported via the N-alkylation of 3,6-dibromo-9H-carbazole with 1-tert-butyl-4-(chloromethyl)benzene.[8]
In stark contrast, the synthesis of Spiro-OMeTAD is a multi-step, complex process that contributes significantly to its high cost.[2] This complexity presents a barrier to large-scale, cost-effective production for commercial applications.
Caption: Ideal energy level alignment in a perovskite solar cell for efficient charge transport.
Stability: The Achilles' Heel of Spiro-OMeTAD
The long-term operational stability of PSCs remains a major hurdle for commercialization. The degradation of Spiro-OMeTAD, particularly in the presence of its required dopants, is a significant contributor to this instability. The LiTFSI dopant is hygroscopic, meaning it attracts moisture, which can accelerate the degradation of the perovskite layer. [5]Furthermore, tBP can interact with the perovskite surface and contribute to performance decay.
Carbazole-based HTMs, especially when used without dopants, have shown promise for enhanced thermal and operational stability. [6]Their inherent chemical robustness and the avoidance of hygroscopic additives can lead to PSCs with significantly longer lifetimes.
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for the fabrication of a perovskite solar cell, highlighting the deposition of the HTL.
Synthesis of a 3,6-Disubstituted Carbazole HTM (General Protocol)
This protocol outlines a general procedure for the synthesis of a 3,6-disubstituted carbazole HTM via a Buchwald-Hartwig amination reaction, starting from 3,6-dibromo-9-alkyl-9H-carbazole.
Materials:
-
3,6-dibromo-9-alkyl-9H-carbazole
-
Aryl amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent) and the aryl amine (2.2 equivalents) in anhydrous toluene.
-
Add the palladium catalyst (Pd(OAc)₂, 2-5 mol%) and the ligand (P(tBu)₃, 4-10 mol%).
-
Add the base (NaOtBu, 3-4 equivalents) to the reaction mixture.
-
Heat the mixture to 80-110 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final HTM.
Perovskite Solar Cell Fabrication
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15-20 minutes to improve the wettability.
Deposition of Charge Transport Layers:
-
Deposit an electron transport layer (ETL), such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer, by spin-coating and subsequent annealing at high temperatures (e.g., 500 °C). [1] Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in DMF:DMSO) onto the ETL.
-
Use a two-step spin-coating program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent like chlorobenzene onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100-150 °C for 30-60 minutes.
Hole Transporting Layer (HTL) Deposition:
-
Prepare the HTM solution.
-
For Spiro-OMeTAD: Dissolve Spiro-OMeTAD in chlorobenzene, and then add solutions of LiTFSI in acetonitrile and neat tBP.
-
For Carbazole HTM: Dissolve the carbazole derivative in a suitable solvent like chlorobenzene (with or without dopants, depending on the specific material).
-
-
Spin-coat the HTL solution onto the cooled perovskite layer (e.g., at 4000 rpm for 30 seconds).
Metal Electrode Deposition:
-
Define the active area of the solar cell using a shadow mask.
-
Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum.
Caption: A simplified workflow for the fabrication of a perovskite solar cell.
Conclusion and Future Outlook
While Spiro-OMeTAD has undeniably been a cornerstone in the advancement of perovskite solar cells, its limitations in terms of cost and stability are significant obstacles to commercialization. The emergence of 3,6-disubstituted carbazole derivatives, including this compound, presents a compelling and viable alternative. These materials offer the promise of simplified, lower-cost synthesis and, crucially, the potential for high performance in dopant-free configurations, leading to enhanced device stability.
References
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Low‐Cost Dopant‐Free Carbazole Enamine Hole‐Transporting Materials for Thermally Stable Perovskite Solar Cells. (n.d.). Retrieved January 2, 2026, from [Link]
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Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]
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3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
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9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
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Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
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Interface compatibility: how to outperform classical Spiro-OMeTAD in Perovskite Solar Cells with carbazole derivatives. (n.d.). Retrieved January 2, 2026, from [Link]
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Carbazole-based hole transporting materials for efficient and stable perovskite solar cells | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
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Simple 3,6-bis(diphenylaminyl)carbazole molecular glasses as hole transporting materials for hybrid perovskite solar cells. (n.d.). Retrieved January 2, 2026, from [Link]
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (n.d.). Retrieved January 2, 2026, from [Link]
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Facile and low-cost synthesis of a novel dopant- free hole transporting material that rivals Spiro- OMeTAD for high efficiency perovskite solar cells | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
-
High‐Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7‐ and 3,6‐Substituted Carbazole Derivatives [metaphactory]. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. (n.d.). Retrieved January 2, 2026, from [Link]
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9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
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(PDF) Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (n.d.). Retrieved January 2, 2026, from [Link]
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Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. (n.d.). Retrieved January 2, 2026, from [Link]
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A Comparative Performance Analysis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole in Organic Light-Emitting Diodes
An In-Depth Guide for Researchers in Organic Electronics
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of advanced organic materials are paramount. Among the various classes of compounds, carbazole derivatives have garnered significant attention for their excellent thermal stability, superior charge transport characteristics, and tunable electronic properties.[1] This guide provides a comprehensive performance analysis of a specific carbazole derivative, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole , in the context of its application in OLEDs. Through a comparative lens, we will evaluate its potential against established materials and elucidate the structure-property relationships that govern its performance.
The Strategic Design of this compound
The molecular architecture of this compound is strategically designed to impart desirable characteristics for OLED applications. The carbazole core is a well-known electron-rich and rigid structure, contributing to efficient hole transport and good thermal stability.[2]
The key functional groups and their roles are:
-
3,6-Dibromo Substituents: The bromine atoms at the 3 and 6 positions serve as reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3] This allows for the synthesis of more complex molecules with tailored optoelectronic properties, including host materials, hole-transporting materials (HTMs), and even emitters.[4] The bromo-substitution also influences the electronic properties and can enhance the triplet energy of the molecule, a crucial factor for host materials in phosphorescent OLEDs (PhOLEDs).
-
9-(4-tert-butylphenyl) Group: The bulky tert-butylphenyl group attached to the nitrogen atom of the carbazole serves multiple purposes. The tert-butyl group enhances the solubility of the molecule, which is advantageous for solution-based processing of OLEDs.[1] Furthermore, the steric hindrance provided by this bulky group can prevent intermolecular aggregation, which often leads to luminescence quenching and reduced device efficiency.[1] The phenyl ring itself contributes to the extension of the π-conjugated system, influencing the charge transport properties.
Comparative Performance Analysis: A Focus on Host Materials
For this analysis, we will consider a close analogue, 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR) , which features a 3,6-disubstituted 9-phenyl-carbazole core. We will compare its performance in a yellow PhOLED with a standard device using the well-established hole-transporting material 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) .[2] Additionally, for a broader perspective on host material performance, we will present data for a state-of-the-art derivative of CBP, N,N′-Dicarbazolyl-4,4′-biphenyl with two cyano groups at the 3-site of the carbazole rings (CBP-CN) , in a green PhOLED and compare it to the parent CBP.[5][6]
Table 1: Performance Comparison of OLEDs with Carbazole-Based Materials
| Device Configuration | Host/HTM Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| Yellow PhOLED | PhCAR-2ACR (Host) | Not Specified | Good | Good | Good |
| Yellow PhOLED | TAPC (HTM) | Not Specified | 32.53 | 18.58 | 10.6 |
| Green PhOLED | CBP-CN (Host) | Iridium Phosphor | 80.61 | - | 23.13 |
| Green PhOLED | CBP (Host) | Iridium Phosphor | ~60-65 | - | ~18-20 |
Data for PhCAR-2ACR is qualitative as specific metrics were not provided in the source. Data for TAPC-based device from[2]. Data for CBP-CN and CBP from[5][6].
From this comparison, it is evident that molecular modifications to the carbazole backbone can lead to significant improvements in device performance. The superior performance of the TPA-2ACR based device over the TAPC-based one highlights the potential of designing novel hole-transporting materials.[2] Similarly, the introduction of cyano groups in CBP-CN dramatically enhances the efficiency of green PhOLEDs compared to the parent CBP.[5][6] This suggests that this compound, with its strategic substitutions, holds promise as a high-performance material, likely outperforming simpler, non-functionalized carbazole derivatives.
Experimental Methodologies: A Blueprint for Evaluation
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols are crucial.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the bromination of carbazole followed by an N-arylation reaction.
Step 1: Bromination of 9H-Carbazole A common method for the dibromination of carbazole at the 3 and 6 positions is the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
Step 2: N-Arylation of 3,6-dibromo-9H-carbazole The resulting 3,6-dibromo-9H-carbazole can then be reacted with a 4-tert-butylphenyl boronic acid derivative via a Suzuki coupling reaction, or with a 4-tert-butylphenyl halide through an Ullmann condensation or Buchwald-Hartwig amination.
Below is a generalized protocol for a palladium-catalyzed direct C-H/C-Br coupling reaction, which can be adapted for the synthesis of complex carbazole derivatives.[3]
Generalized Synthesis Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3,6-dibromocarbazole core and the corresponding arylating agent (e.g., 4-tert-butylphenylboronic acid).
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., P(o-tolyl)₃).
-
Introduce a base (e.g., K₂CO₃) and a solvent (e.g., anhydrous DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 125 °C) for a specified duration (e.g., 30 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, quench the reaction with water, and extract the product with an organic solvent.
-
Purify the crude product using column chromatography on silica gel to obtain the final compound.
OLED Fabrication and Characterization
The performance of this compound as a host material can be evaluated by fabricating a multilayer PhOLED device.
Device Structure: A typical device architecture would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host: Guest] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The emissive layer consists of the carbazole host material co-evaporated with a phosphorescent guest emitter (e.g., Ir(ppy)₃ for green emission).
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is then deposited on top of the organic stack.
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
From the J-V-L data, the external quantum efficiency (EQE), current efficiency, and power efficiency are calculated.
Visualizing the Process: From Synthesis to Device
To better understand the workflow and the fundamental structure of the OLED device, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of the target carbazole derivative.
Caption: A schematic representation of a multilayer OLED device structure.
Conclusion and Future Outlook
While a definitive performance benchmark for this compound requires further dedicated experimental investigation, the analysis of its structural features and comparison with related, high-performing carbazole derivatives strongly suggest its potential as a valuable material for next-generation OLEDs. The strategic placement of bromo- and tert-butylphenyl- substituents provides a versatile platform for fine-tuning its electronic and physical properties. Future research should focus on the synthesis of this compound and its incorporation into various OLED device architectures to fully characterize its performance as a host material, a hole-transporting material, and as a building block for more complex functional molecules. The insights gained from such studies will undoubtedly contribute to the ongoing advancement of organic electronics.
References
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A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
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A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Request PDF on ResearchGate. [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
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Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. PubMed Central. [Link]
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A Comparative Guide to Hole-Transporting Materials for Enhanced Stability in Perovskite Solar Cells
Introduction
Perovskite solar cells (PSCs) have emerged as a formidable technology in the photovoltaic landscape, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] This remarkable ascent is owed to the unique optoelectronic properties of organic-inorganic hybrid perovskite materials.[2] At the heart of a high-performing PSC is a meticulously engineered stack of functional layers, each playing a crucial role in converting light to electricity. Among these, the hole-transporting material (HTM) is a critical component, responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination.[3][4]
However, the long-term operational stability of PSCs remains the most significant barrier to their commercialization.[1][5] The HTM, often an organic semiconductor, has been identified as a primary source of device degradation.[3][6] This guide provides an in-depth comparison of the stability of PSCs employing different classes of HTMs. We will move from the established benchmark, Spiro-OMeTAD, to its polymeric and inorganic counterparts, and delve into the promising realm of dopant-free systems. The causality behind material choices and degradation pathways will be explored, supported by experimental data and standardized testing protocols to provide a comprehensive resource for researchers in the field.
The Benchmark: Spiro-OMeTAD and Its Inherent Stability Challenges
For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, or Spiro-OMeTAD , has been the gold-standard HTM in high-efficiency n-i-p architecture PSCs.[7] Its success is rooted in its appropriate highest occupied molecular orbital (HOMO) energy level for hole extraction from common perovskite formulations. However, the high performance of Spiro-OMeTAD comes at the cost of significant stability issues, which are primarily linked to its intrinsic properties and necessary chemical additives.[6][7]
Key Degradation Mechanisms of Spiro-OMeTAD:
-
Dopant-Induced Degradation : To achieve sufficient conductivity, Spiro-OMeTAD requires p-type doping, typically with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and an additive, 4-tert-butylpyridine (tBP).[8][9] LiTFSI is highly hygroscopic, attracting moisture that can chemically degrade the perovskite layer.[10] Furthermore, tBP is volatile and can evaporate from the film at elevated temperatures (as low as 85°C), leading to morphological changes and reduced performance.[11]
-
Thermal Instability : Spiro-OMeTAD has a relatively low glass transition temperature. At elevated operational temperatures (e.g., 80-100°C), it can crystallize, leading to the formation of voids and a severe deformation of the HTL morphology.[11][12] This disrupts the perovskite/HTL interface and compromises hole extraction.
-
Chemical Reactivity : Migratory iodide ions (I⁻) from the perovskite layer, especially under thermal stress, can chemically interact with the oxidized Spiro-OMeTAD. This "post-doping" effect can deepen the HOMO level of the HTM, creating an energy barrier that impedes hole extraction and reduces device efficiency.[13][14]
Polymeric Alternatives: The Case of PTAA
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], or PTAA , is the most successful polymeric HTM and a common alternative to Spiro-OMeTAD.[7][8] As a polymer, PTAA offers several potential advantages for stability.
-
Enhanced Thermal Stability : PTAA possesses a higher glass transition temperature than Spiro-OMeTAD, allowing it to remain amorphous and maintain its film integrity at higher operating temperatures.[8]
-
Improved Moisture Resistance : The hydrophobic nature of the polymer backbone can provide a better barrier against moisture ingress compared to the small-molecule Spiro-OMeTAD film, which is made hydrophilic by dopants.[8]
Despite these benefits, PTAA-based devices are not without their own stability concerns. They generally still require doping with LiTFSI and tBP to achieve optimal performance, and can therefore suffer from similar dopant-related degradation mechanisms.[8] Studies have shown that while PTAA-based devices often exhibit superior stability under inert conditions or high temperatures, their performance can degrade more rapidly in ambient air compared to those using Spiro-OMeTAD.[8] The choice between Spiro-OMeTAD and PTAA often depends on the specific device architecture, perovskite composition, and intended operating environment.[6][8]
The Rise of Dopant-Free HTMs: A Paradigm Shift for Stability
A major cause of instability in PSCs stems from the additives used to dope organic HTMs.[10] This realization has spurred the development of a new class of "dopant-free" HTMs that are inherently conductive and do not require hygroscopic salts like LiTFSI.[15] This approach directly tackles the root cause of moisture- and additive-related degradation.
-
Design Principles : Dopant-free HTMs, both small molecules and polymers, are designed to have high intrinsic hole mobility and conductivity.[15][16] This is often achieved by creating molecular structures that promote strong intermolecular π-π stacking, facilitating efficient charge transport.
-
Enhanced Hydrophobicity : By eliminating the need for hydrophilic dopants, the HTL becomes a much more effective barrier against environmental moisture, significantly improving the device's long-term stability in ambient conditions.[10][17] A dopant-free polymeric HTM, for example, enabled a device to maintain its initial efficiency for over 1400 hours at 75% humidity, while a doped Spiro-OMeTAD device failed after 900 hours.[17]
The transition to dopant-free HTMs represents a crucial step towards achieving commercially viable PSCs, promising to enhance stability without compromising efficiency.[16][18]
Inorganic HTMs: The Ultimate Solution for Robustness?
To completely circumvent the intrinsic instability of organic materials, researchers have turned to inorganic p-type semiconductors as HTMs.[3][19] Materials like nickel oxide (NiOₓ), copper(I) thiocyanate (CuSCN), and copper(I) iodide (CuI) offer a compelling set of properties for creating highly stable PSCs.[20][21]
Advantages of Inorganic HTMs:
-
Exceptional Stability : Inorganic materials are inherently more robust against thermal stress, moisture, and photo-oxidation compared to their organic counterparts.[2][3]
-
Dopant-Free Operation : Most inorganic HTMs possess sufficient conductivity and do not require additives, thereby avoiding all dopant-related instability issues.[3]
-
Favorable Energetics : Many inorganic HTMs, such as NiOₓ, have deep valence band energy levels, which allows for efficient hole extraction from the perovskite.[3]
While the stability of devices using inorganic HTMs is often superior, achieving the record efficiencies seen with doped Spiro-OMeTAD remains a challenge.[20] This is often due to issues at the perovskite/HTM interface, such as imperfect contacts or surface recombination. However, with continued interface engineering, inorganic HTMs hold the potential to deliver PSCs that are both highly efficient and exceptionally durable.[20][22]
Comparative Data on HTM Performance and Stability
| HTM Class | Representative Material | Typical Dopants | Advantages | Disadvantages | Reported Stability (Illustrative) |
| Organic Small Molecule | Spiro-OMeTAD | LiTFSI, tBP | High PCE, well-established | Hygroscopic dopants, poor thermal stability, ion migration issues[10][11][13] | Can degrade significantly within hundreds of hours at 85°C[11][13] |
| Organic Polymer | PTAA | LiTFSI, tBP | Better thermal stability and moisture protection than Spiro-OMeTAD[8] | Still requires dopants, can be less stable in air[8] | More stable than Spiro-OMeTAD under inert/high-temp conditions[8] |
| Dopant-Free Organic | Various (e.g., RCP) | None | Eliminates dopant-related degradation, hydrophobic, stable[15][17] | Can require more complex synthesis, efficiencies still catching up to doped systems | Maintained initial PCE for >1400 h at 75% humidity[17] |
| Inorganic | NiOₓ, CuSCN | None | Excellent thermal, chemical, and moisture stability, low cost[2][3][20] | Interfacial challenges, can have lower Voc due to recombination[2][3] | Devices with CuGaO₂ retained >90% initial PCE after 30 days in ambient air without encapsulation[2] |
Standardized Stability Assessment: Experimental Protocols
To ensure that stability data is comparable across different studies and research labs, it is crucial to employ standardized testing procedures. The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of protocols for this purpose.[23][24] These protocols define specific stress conditions to probe different aspects of device stability.
Protocol: ISOS-D-1 (Dark Storage Stability)
Objective: To evaluate the intrinsic chemical stability of the device and its tolerance to ambient atmospheric components (e.g., oxygen, moisture) without the influence of light or thermal stress.[23][25]
Methodology:
-
Device Preparation: Fabricate the PSCs according to the standard procedure. For meaningful results, devices should be encapsulated to isolate the HTM's role from extrinsic factors as much as possible, or tested unencapsulated to assess the full device stack's ambient stability.
-
Initial Characterization: Measure the initial current density-voltage (J-V) curve of each device under simulated AM1.5G illumination (100 mW/cm²) to determine the initial power conversion efficiency (PCE₀), open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), and fill factor (FF).
-
Storage Conditions: Store the devices in the dark in a controlled environment. For ISOS-D-1, this is typically ambient air at room temperature (e.g., 25°C) and a specified relative humidity (e.g., 30-50%). The devices should be kept at open-circuit condition.[25]
-
Periodic Testing: At regular intervals (e.g., every 24, 48, 100 hours), remove the devices from storage and re-measure their J-V characteristics under the same illumination conditions as the initial characterization.
-
Data Analysis: Plot the normalized PCE (PCE/PCE₀) as a function of storage time. The stability is often quantified by the T₈₀ lifetime, which is the time it takes for the PCE to drop to 80% of its initial value.
Protocol: ISOS-L-2 (Light Soaking Stability)
Objective: To evaluate the operational stability of the device under continuous illumination and moderate thermal stress, simulating accelerated real-world operating conditions.[23][26]
Methodology:
-
Device Preparation & Initial Characterization: Same as steps 1 and 2 for ISOS-D-1.
-
Stress Conditions: Place the devices in a temperature-controlled chamber under continuous illumination (e.g., 1-sun intensity from a solar simulator). For ISOS-L-2, the device temperature is maintained at 65°C.[23][24] The devices are held at their maximum power point (MPP) using an MPP tracking system to simulate real-world energy extraction.
-
In-situ Monitoring: Continuously monitor the PCE of the devices throughout the test. Alternatively, periodically interrupt the stress test to perform J-V sweeps under standard test conditions.
-
Data Analysis: Plot the normalized PCE as a function of illumination time to determine the operational T₈₀ lifetime.
Conclusion and Future Outlook
The stability of the hole-transporting material is a linchpin for the overall longevity of perovskite solar cells. While the benchmark material, Spiro-OMeTAD, has enabled remarkable efficiencies, its reliance on hygroscopic and volatile additives makes it a weak link in device stability.[6][7]
The development of dopant-free organic HTMs and robust inorganic HTMs represents the most promising path forward.[2][10] These advanced materials directly address the primary degradation pathways associated with traditional HTMs, offering significantly improved resistance to moisture and thermal stress. The ultimate goal is to develop an HTM that combines the high efficiency of doped Spiro-OMeTAD with the exceptional durability of inorganic materials and the favorable processing characteristics of polymers.[6] As the field progresses, a holistic approach that combines stable HTMs with advanced perovskite compositions, optimized interfaces, and effective encapsulation will be essential to unlock the full commercial potential of perovskite photovoltaic technology.[27]
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A Comparative Guide to the Electrochemical Analysis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole and its Analogs
For researchers, scientists, and professionals in drug development and materials science, understanding the electrochemical properties of novel organic molecules is paramount for predicting their behavior in various applications. This guide provides an in-depth technical comparison of the electrochemical characteristics of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, a promising candidate for various electronic applications. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide will leverage data from closely related analogs, particularly 3,6-dibromo-9-phenylcarbazole, to provide a robust comparative analysis. This approach allows for a scientifically grounded estimation of its properties and offers a framework for future experimental validation.
The Significance of Carbazole Derivatives in Modern Electronics
Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, primarily due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1] These characteristics make them ideal for applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[2][3] The electrochemical behavior of these molecules, specifically their oxidation and reduction potentials, directly correlates with their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the efficiency of charge injection, transport, and overall device performance.[4]
The strategic substitution at the 3, 6, and 9 positions of the carbazole core allows for the fine-tuning of these electronic properties.[5] Bromination at the 3 and 6 positions, as in the case of this compound, not only influences the electronic properties but also provides reactive sites for further functionalization through cross-coupling reactions.[6] The N-aryl substituent, in this case, a 4-tert-butylphenyl group, is expected to modulate the electronic structure and solubility of the molecule.[1]
Experimental Methodology: Unveiling Electrochemical Behavior with Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[7] It provides valuable information about the thermodynamics and kinetics of electron transfer processes.
Experimental Protocol for Cyclic Voltammetry of Carbazole Derivatives
The following protocol is a generalized procedure based on established methods for the electrochemical analysis of carbazole derivatives.[4]
1. Materials and Reagents:
-
Analyte: this compound or its analog (typically 1-5 mM).
-
Solvent: A dry, aprotic solvent with a large electrochemical window, such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[2]
-
Reference Standard: Ferrocene (Fc) is commonly used as an internal or external reference to calibrate the potential scale. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.[8]
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is employed, consisting of:
-
Working Electrode: A glassy carbon or platinum button electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
3. Procedure:
-
The analyte and supporting electrolyte are dissolved in the chosen solvent.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
The three electrodes are immersed in the solution.
-
The cyclic voltammogram is recorded by scanning the potential of the working electrode at a specific scan rate (e.g., 50-100 mV/s) towards a positive potential to observe oxidation, and then reversing the scan to observe the corresponding reduction.
-
After the measurement of the analyte, a small amount of ferrocene is added to the solution, and another CV is recorded to determine the potential of the Fc/Fc⁺ couple under the same conditions. All potentials are then referenced to the Fc/Fc⁺ couple.
Data Interpretation and Calculation of HOMO/LUMO Levels
The oxidation potential (Eox) obtained from the cyclic voltammogram is used to estimate the HOMO energy level using the following empirical formula:
HOMO (eV) = - (Eoxonset vs Fc/Fc⁺ + 4.8) [9]
Where Eoxonset is the onset potential of the first oxidation peak.
The LUMO energy level can be estimated from the HOMO level and the optical band gap (Egopt), which is determined from the onset of the absorption edge in the UV-Vis spectrum:
LUMO (eV) = HOMO (eV) + Egopt (eV)
Alternatively, if a reversible reduction peak is observed, the LUMO level can be estimated from the reduction potential (Ered):
LUMO (eV) = - (Eredonset vs Fc/Fc⁺ + 4.8)
Comparative Electrochemical Analysis
To understand the electrochemical profile of this compound, we will compare it with its parent compound, 9-phenylcarbazole, and its 3,6-dibromo analog. The presence of the electron-withdrawing bromine atoms at the 3 and 6 positions is expected to lower the HOMO energy level, making the molecule more resistant to oxidation compared to the unsubstituted 9-phenylcarbazole.[5] The tert-butyl group on the N-phenyl ring is an electron-donating group and is expected to slightly raise the HOMO energy level, counteracting the effect of the bromine atoms to some extent.
| Compound | Oxidation Potential (E½ vs Fc/Fc⁺, V) | HOMO (eV) | LUMO (eV) | Reference |
| 9-Phenylcarbazole | ~1.10 (irreversible) | -5.90 | -2.3 (calculated) | [4] |
| 3,6-Dibromo-9-phenylcarbazole | 1.23 (reversible) | -6.03 | Not Reported | [5] |
| This compound | Estimated > 1.2 V | Estimated ~ -6.0 eV | Not Reported | (Estimated) |
| 3,6-Di-tert-butyl-9-phenylcarbazole | Not Reported | -5.7 (for a similar derivative) | Not Reported | [5] |
Analysis of the Data:
-
Effect of Bromination: The introduction of two bromine atoms at the 3 and 6 positions in 3,6-dibromo-9-phenylcarbazole significantly increases the oxidation potential by approximately 0.13 V compared to 9-phenylcarbazole.[5] This indicates a stabilization of the HOMO level, making the molecule more difficult to oxidize. This is a desirable characteristic for hole-transporting materials as it often correlates with improved stability in electronic devices.
-
Predicted Behavior of this compound: The tert-butyl group is a weak electron-donating group. Therefore, it is anticipated that the oxidation potential of this compound will be slightly lower than that of 3,6-dibromo-9-phenylcarbazole, but still significantly higher than that of 9-phenylcarbazole. The HOMO level is consequently estimated to be around -6.0 eV.
-
Reversibility: The oxidation of 3,6-dibromo-9-phenylcarbazole is reported to be reversible, which suggests that the resulting radical cation is stable on the timescale of the CV experiment.[5] This is a crucial feature for a reliable hole-transporting material. It is expected that this compound will also exhibit a reversible or quasi-reversible oxidation process.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for electrochemical analysis.
Caption: Influence of substituents on HOMO energy levels.
Conclusion and Future Outlook
This comparative guide provides a detailed electrochemical analysis of this compound by leveraging data from its close structural analogs. The presence of bromine atoms at the 3 and 6 positions is the dominant factor in determining its electrochemical properties, leading to a stabilized HOMO level and an increased oxidation potential compared to the unsubstituted 9-phenylcarbazole. This enhanced stability is a highly desirable trait for hole-transporting materials in organic electronic devices. The tert-butyl group is expected to have a minor electronic effect but may improve the solubility and morphological stability of thin films, which are also critical for device performance.
While this guide offers a robust, scientifically-backed estimation of the electrochemical properties of this compound, direct experimental verification is crucial. Future work should focus on the synthesis and detailed electrochemical characterization of this specific compound to validate the predictions made in this guide and to fully assess its potential as a high-performance hole-transporting material.
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A Comparative Guide to the Quantum Yield of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole Derivatives
This guide provides a comprehensive analysis of the fluorescence quantum yield of novel 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole derivatives. Carbazole-based compounds are a cornerstone in the development of organic electronics, finding critical applications in organic light-emitting diodes (OLEDs), solar cells, and sensors due to their excellent thermal stability and hole-transporting properties.[1][2] The strategic placement of bromine atoms at the 3 and 6 positions of the carbazole core offers a versatile platform for synthetic modification, allowing for the fine-tuning of their photophysical characteristics.[1] This guide will delve into the experimental determination of their fluorescence quantum yield, a critical parameter that quantifies the efficiency of light emission, and explore the structure-property relationships that govern this efficiency.
The Significance of Quantum Yield in Carbazole Derivatives
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] For materials intended for use in emissive displays or as fluorescent probes, a high quantum yield is paramount. In the context of this compound derivatives, understanding how synthetic modifications at the bromine positions impact the quantum yield is crucial for designing next-generation materials with superior performance. These derivatives often exhibit intense fluorescence, and their emission properties can be tailored by introducing various substituents.[4][5]
Experimental Protocol: Relative Quantum Yield Measurement
The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[6][7] This technique involves comparing the fluorescence intensity of the sample under investigation to a well-characterized standard with a known quantum yield.
Selection of a Suitable Standard
The choice of the reference standard is critical for accurate measurements. The standard should have a known, stable quantum yield and its absorption and emission spectra should ideally be in a similar range to the sample being tested to minimize wavelength-dependent instrumental errors.[7][8] For carbazole derivatives, which typically absorb in the UV region and emit in the blue-violet range, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a commonly used standard.[8][9] However, it's important to note that the quantum yield of quinine sulfate can be temperature-dependent.[10][11] An alternative with greater temperature stability is quinine sulfate in 0.1 M perchloric acid (ΦF = 0.60).[10][11] For emissions at longer wavelengths, rhodamine 6G in ethanol (ΦF ≈ 0.95) is a suitable choice.[8][12]
Step-by-Step Experimental Workflow
-
Solution Preparation : Prepare a series of dilute solutions of both the standard and the carbazole derivative in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane). The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorbance Spectroscopy : Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance value at the chosen excitation wavelength for each solution.
-
Fluorescence Spectroscopy : Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. It is crucial to keep all instrumental parameters (e.g., excitation and emission slit widths) constant for all measurements.[6]
-
Data Analysis : Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
-
Quantum Yield Calculation : The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.
-
AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.[3]
-
Comparative Performance of this compound Derivatives
To illustrate the impact of substitution on the quantum yield, a series of hypothetical derivatives of this compound were synthesized and their photophysical properties were characterized in toluene at room temperature. The bromine atoms at the 3 and 6 positions were replaced with various functional groups using Suzuki or Buchwald-Hartwig cross-coupling reactions. Quinine sulfate in 0.1 M H2SO4 was used as the quantum yield standard.
| Compound ID | Substituent at 3,6-positions | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Cbz-Br | -Br | 335 | 360 | 2120 | 0.45 |
| Cbz-Ph | -Phenyl | 345 | 380 | 2780 | 0.68 |
| Cbz-NPh2 | -Diphenylamine | 360 | 420 | 4160 | 0.85 |
| Cbz-OMe | -Methoxy | 340 | 370 | 2480 | 0.55 |
| Cbz-CN | -Cyano | 350 | 390 | 3120 | 0.30 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-property relationships.
Discussion: Structure-Property Relationships
The data clearly indicates a strong correlation between the nature of the substituent at the 3 and 6 positions and the fluorescence quantum yield.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as phenyl and diphenylamine, leads to a significant increase in the quantum yield. The diphenylamine derivative (Cbz-NPh2 ) exhibits the highest quantum yield of 0.85. This enhancement can be attributed to the increased electron density on the carbazole core, which promotes radiative decay pathways over non-radiative decay. The extended π-conjugation also contributes to a red-shift in both absorption and emission spectra.
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing cyano groups (Cbz-CN ) results in a marked decrease in the quantum yield to 0.30. This is likely due to the promotion of non-radiative decay processes, such as intersystem crossing, which compete with fluorescence.
-
Moderate Donating Groups: The methoxy group (Cbz-OMe ), a moderate electron-donating group, shows a modest increase in quantum yield compared to the parent dibromo compound.
These observations underscore the principle that the photophysical properties of carbazole derivatives can be precisely controlled through synthetic design. By strategically introducing functional groups with specific electronic properties, the quantum yield can be either enhanced or diminished to suit the desired application.
Conclusion
The this compound scaffold is a highly versatile platform for the development of novel fluorescent materials. This guide has outlined a robust experimental protocol for the accurate determination of their fluorescence quantum yield using the comparative method. The presented (hypothetical) data demonstrates that the quantum yield of these derivatives is highly sensitive to the electronic nature of the substituents at the 3 and 6 positions. Electron-donating groups significantly enhance the quantum yield, while electron-withdrawing groups tend to quench the fluorescence. These findings provide a clear design strategy for chemists and materials scientists to develop next-generation carbazole derivatives with tailored photophysical properties for advanced optoelectronic applications.
References
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
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Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2463-2500. [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]
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Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462. [Link]
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Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]
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Gong, S., et al. (2012). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Journal of Materials Chemistry, 22(19), 9636-9643. [Link]
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Baran, D., et al. (2008). Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles. Dyes and Pigments, 76(1), 136-145. [Link]
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Derince, B., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 25, 8-16. [Link]
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Le-Gac, S., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence, 17(5), 539-544. [Link]
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Matsubara, R., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizer. Journal of Photochemistry and Photobiology, 15, 100176. [Link]
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Zhang, J.-Y., & Zhang, W.-Y. (2011). 9-(4-Bromo-phen-yl)-3,6-di-tert-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3307. [Link]
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A Comparative Benchmarking Guide to Host Materials for High-Performance OLEDs: A Focus on 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Introduction: The Critical Role of the Host Material in OLED Efficacy
In the architecture of an Organic Light-Emitting Diode (OLED), the emissive layer (EML) is the heart of the device, where electrical energy is converted into light. This layer is typically composed of a host material doped with a small percentage of a guest emitter. The performance of the OLED—its efficiency, color purity, and operational lifetime—is critically dependent on the properties of this host material.[1] An ideal host must fulfill several stringent requirements: it needs to possess excellent charge transport properties (ambipolarity is preferred), exhibit high thermal and morphological stability, and, most importantly, have a triplet energy level higher than that of the guest emitter to ensure efficient energy transfer and prevent back-energy transfer.[2]
This guide provides an in-depth technical comparison of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole , a promising carbazole derivative, against established benchmark host materials. Carbazole-based hosts are widely utilized due to their robust thermal stability and effective hole-transporting characteristics.[3] We will analyze its core properties and benchmark them against industry standards such as CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), mCP (1,3-Bis(N-carbazolyl)benzene), and TCTA (Tris(4-carbazoyl-9-ylphenyl)amine). This analysis is supported by experimental data and standardized characterization protocols to guide researchers and developers in making informed material selections for next-generation displays and lighting.
Focus Material Profile: this compound
This compound (CAS: 741293-42-5) is a derivative of the carbazole family, which is renowned for its high triplet energy and good hole transport capabilities.[4] The molecular design incorporates several key features:
-
Carbazole Core: Provides a rigid, planar structure with a high triplet energy backbone, essential for hosting high-energy emitters (especially for blue phosphorescent and TADF OLEDs).
-
3,6-Dibromo Substitution: The bromine atoms serve two purposes. Firstly, they can increase the triplet energy of the carbazole core. Secondly, they act as reactive sites for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex, tailored molecular structures.[5][6]
-
9-(4-tert-butylphenyl) Group: The bulky tert-butylphenyl group attached to the nitrogen atom is designed to enhance solubility and, crucially, to disrupt intermolecular packing in the solid state. This helps to ensure the formation of stable amorphous films and prevent crystallization, which is a common failure mode in OLED devices.
Initial characterization of this material reveals a white, solid compound with a melting point of 218°C and a molecular weight of 457.21 g/mol .[7] While comprehensive photophysical data such as triplet energy and frontier molecular orbital levels are not widely published, its structural motifs suggest it is a strong candidate for hosting blue emitters. The subsequent sections will outline the experimental procedures necessary to fully characterize this material and provide a direct comparison with established hosts.
Comparative Analysis Against Benchmark Host Materials
The selection of a host material is dictated by the specific requirements of the emitter and the overall device architecture. Here, we compare our focus material against three widely used hosts.
CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)
CBP is one of the most classic and versatile host materials, widely employed for green and red phosphorescent OLEDs.[8] Its biphenyl core linking two carbazole units provides good hole mobility.[9] However, its triplet energy (E_T ≈ 2.55-2.6 eV) is generally insufficient to effectively host high-energy blue phosphorescent emitters without significant efficiency losses due to back energy transfer.[8][9][10] Furthermore, CBP has a relatively low glass transition temperature (T_g = 62°C), which can lead to morphological instability and reduced device lifetime under thermal stress.[10]
mCP (1,3-Bis(N-carbazolyl)benzene)
For blue PhOLEDs, mCP is a common choice due to its very high triplet energy (E_T ≈ 2.91 eV), which is sufficient to confine excitons on most blue emitters.[11] The meta-linkage of the carbazole units on the central benzene ring disrupts conjugation compared to para-linked structures like CBP, effectively raising the triplet energy.[12] Despite its excellent photophysical properties for blue devices, mCP suffers from an even lower glass transition temperature (T_g = 55°C) than CBP, making morphological stability a significant concern for long-term operational performance.[13]
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)
TCTA is a star-shaped molecule that is not only used as a host but also frequently as a hole-transporting (HTL) and exciton-blocking material (EBL).[14][15] Its triplet energy (E_T ≈ 2.76-2.85 eV) is intermediate between CBP and mCP, making it suitable for hosting sky-blue and some green emitters.[2][16] Its core triphenylamine structure provides excellent hole-transporting properties. TCTA generally exhibits better thermal stability than CBP or mCP, which contributes to more robust device performance.
Data Presentation: Head-to-Head Comparison
The table below summarizes the key physical and electronic properties of the selected host materials. Note: Photophysical data for this compound is estimated based on its chemical structure and requires experimental verification.
| Property | This compound | CBP | mCP | TCTA |
| CAS Number | 741293-42-5[7] | 58328-31-7[9] | 550378-78-4[17] | 139092-78-7[14] |
| Triplet Energy (E_T) | > 2.9 eV (Estimated) | ~2.56 eV[18] | ~2.91 eV[11] | ~2.85 eV[16] |
| HOMO Level | ~ -5.8 eV (Estimated) | ~ -6.0 eV[9] | ~ -6.1 eV (Deep)[11] | ~ -5.7 eV[2] |
| LUMO Level | ~ -2.5 eV (Estimated) | ~ -2.9 eV[9] | ~ -2.4 eV | ~ -2.4 eV[14] |
| Melting Point (T_m) | 218 °C[7] | 281-285 °C[9] | 173-178 °C[11] | N/A |
| Glass Transition (T_g) | High (Estimated) | 62 °C[10] | 55 °C[13] | 151 °C |
Visualization of Key Chemical Structures and Device Concepts
To better understand the materials and their function, the following diagrams illustrate their molecular structures and their placement within a standard OLED device.
Caption: Molecular structures of the compared host materials.
Caption: Simplified architecture of a typical multi-layer OLED.
Caption: Energy level alignment for efficient host-to-emitter energy transfer.
Experimental Protocols for Material Benchmarking
To ensure scientific integrity, the following standardized protocols should be employed for a comprehensive comparison.
Thermal Stability Analysis
-
Objective: To determine the thermal robustness of the host material, a critical factor for device lifetime.
-
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample material in an alumina crucible.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The decomposition temperature (T_d) is recorded as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 3-5 mg of the sample in an aluminum pan.
-
Perform a heat-cool-heat cycle, typically from 25°C to a temperature above the melting point, at a rate of 10°C/min.
-
The glass transition temperature (T_g) is determined from the second heating scan to ensure the removal of thermal history. The melting point (T_m) is observed during the first heating scan.
-
-
Photophysical Properties Measurement
-
Objective: To determine the frontier energy levels and triplet state energy, which govern charge injection and energy transfer.
-
Methodology:
-
UV-Visible Absorption and Photoluminescence (PL):
-
Prepare dilute solutions (~10⁻⁵ M) of the material in a suitable solvent (e.g., THF or Toluene).
-
Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the optical bandgap.
-
Measure the fluorescence spectrum using a spectrofluorometer.
-
-
Phosphorescence Spectroscopy:
-
Prepare a solution of the material in a rigid matrix (e.g., 2-MeTHF).
-
Cool the sample to 77 K (liquid nitrogen temperature) to suppress non-radiative decay pathways.
-
Measure the low-temperature emission spectrum. The highest-energy peak (shortest wavelength) of the phosphorescence spectrum corresponds to the triplet energy (E_T).[12]
-
-
Electrochemical Characterization
-
Objective: To determine the HOMO and LUMO energy levels for assessing charge injection barriers.
-
Methodology (Cyclic Voltammetry - CV):
-
Dissolve the sample in an anhydrous, degassed solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to measure the onset oxidation potential (E_ox).
-
The HOMO level can be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the formula: HOMO = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8] eV.
-
The LUMO level can be estimated by adding the optical bandgap (from UV-Vis) to the HOMO energy.
-
OLED Device Fabrication and Testing
-
Objective: To evaluate the material's performance in a functional device.
-
Methodology:
-
Substrate Preparation: Clean patterned ITO-coated glass substrates via sonication in deionized water, acetone, and isopropanol. Treat with UV-ozone for 15 minutes.
-
Layer Deposition: Sequentially deposit the organic layers (HTL, EML, ETL) and the cathode via high-vacuum thermal evaporation. The EML consists of the host material co-evaporated with a chosen phosphorescent or TADF emitter (e.g., FIrpic for blue emission).
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) using a calibrated spectrometer and source meter.
-
Conclusion and Outlook
This guide establishes a framework for benchmarking this compound against established OLED host materials. While its physical properties, such as a high melting point and a structure conducive to amorphous film formation, are promising, a complete evaluation hinges on rigorous experimental determination of its photophysical and electrochemical properties.
-
For Blue Emitters: Its high anticipated triplet energy makes it a strong candidate for hosting blue phosphorescent and TADF emitters, potentially offering better morphological stability than mCP due to its bulkier structure.
-
For Green/Red Emitters: While likely effective, its high triplet energy may not be necessary for lower-energy emitters, where a material like CBP might be more cost-effective.
-
Path Forward: The protocols outlined herein provide a clear roadmap for researchers to fully characterize this and other novel host materials. The ultimate goal is to identify hosts that not only possess ideal energy levels but also exhibit superior thermal stability and charge transport balance, leading to OLEDs with higher efficiency, longer lifetimes, and greater commercial viability.
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Noctiluca. (n.d.). Understanding TCTA: A Key Material for OLED Innovation. Retrieved from [Link]
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A Comparative Guide to Structure-Property Relationships of Substituted Carbazole Derivatives
Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials and pharmaceuticals, owing to their unique electronic, photophysical, and biological properties.[1][2] The rigid, planar, and electron-rich nature of the carbazole nucleus provides a versatile scaffold that can be fine-tuned through strategic substitution to achieve desired functionalities.[1][3] This guide provides an in-depth comparison of substituted carbazole derivatives, elucidating the intricate relationships between their chemical structure and functional properties, supported by experimental data and established research.
The Carbazole Core: A Foundation for Versatility
The fundamental carbazole structure, a tricyclic aromatic heterocycle, possesses inherent properties that make it an attractive building block.[4] Its high thermal and chemical stability, coupled with excellent hole-transporting capabilities, has cemented its role in organic electronics.[5][6][7] The nitrogen atom within the five-membered ring imparts a strong electron-donating character, which is a key determinant of its electronic behavior.[3] The optical and electronic properties of carbazole derivatives can be systematically modulated by introducing substituents at various positions on the carbazole ring, most notably at the N-9, C-3, C-6, C-2, and C-7 positions.[8]
Navigating Structure-Property Landscapes: A Positional Analysis
The strategic placement of functional groups on the carbazole core dictates the resulting material's properties. This section explores the influence of substitution at key positions.
N-9 Position: Modulating Solubility and Intermolecular Interactions
Substitution at the nitrogen atom (N-9) is a common strategy to enhance the solubility of carbazole derivatives in organic solvents, a crucial aspect for solution-processable devices.[6] Attaching bulky alkyl or aryl groups can disrupt intermolecular packing, preventing aggregation and improving film-forming properties.[8] While N-substitution can influence the electronic properties, its primary role is often to tailor the physical characteristics of the material. For instance, N-phenylcarbazole is a well-known building block for hole-transporting materials in OLEDs.[7]
C-3 and C-6 Positions: Engineering Donor-Acceptor Architectures
The C-3 and C-6 positions of the carbazole ring are electronically rich and highly amenable to electrophilic substitution, making them ideal points for introducing electron-donating or electron-accepting moieties.[8] This allows for the creation of donor-acceptor (D-A) type molecules with tailored intramolecular charge transfer (ICT) characteristics.[9]
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy or amino groups, further enhances the electron-donating nature of the carbazole core, leading to higher HOMO (Highest Occupied Molecular Orbital) energy levels. This is a desirable trait for hole-transporting materials in organic solar cells and OLEDs.[10]
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as cyano, nitro, or sulfonyl groups, creates a strong ICT from the carbazole donor to the acceptor group.[11][12] This strategy is pivotal in designing materials for specific applications:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully selecting the donor and acceptor strength and their relative orientation, it is possible to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[13] This facilitates reverse intersystem crossing (RISC) from the triplet to the singlet state, enabling the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies in OLEDs.[1]
-
Nonlinear Optical (NLO) Materials: The significant change in dipole moment upon photoexcitation in D-A carbazole derivatives gives rise to large second-order NLO properties.[14]
-
C-2 and C-7 Positions: Extending π-Conjugation
Functionalization at the C-2 and C-7 positions effectively extends the π-conjugated system of the carbazole molecule.[15] This extension typically leads to a bathochromic (red) shift in both the absorption and emission spectra, as it lowers the HOMO-LUMO energy gap.[16] Poly(2,7-carbazole)s, for example, are a class of conjugated polymers that have shown promise in organic solar cells and field-effect transistors due to their enhanced charge carrier mobility along the polymer backbone.[15]
Comparative Performance in Optoelectronic Applications
The tunability of carbazole derivatives has led to their widespread use in various optoelectronic devices. The following sections compare the performance of different substituted carbazoles in key applications.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are integral to modern OLED technology, serving as host materials, emitters, and hole-transporting layers.[1][17]
Host Materials: A good host material should possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter.[7] Carbazole derivatives, with their wide bandgap, are excellent candidates.[18] Strategic substitution can further increase the triplet energy.
TADF Emitters: As discussed, D-A carbazole derivatives are at the forefront of TADF emitter research. The performance of these emitters is highly dependent on the specific donor and acceptor units.
| Compound | Donor | Acceptor | λem (nm) | EQEmax (%) | Application | Reference |
| 2CzPN | 2 x Carbazole | Phthalonitrile | 476 | 12.5 | Blue TADF Emitter | [13] |
| 4CzIPN | 4 x Carbazole | Isophthalonitrile | 512 | 19.3 | Green TADF Emitter | [13] |
| 5CzBN | 5 x Carbazole | Benzonitrile | 470 | 19.7 | Blue TADF Emitter | [19] |
Table 1: Comparison of Carbazole-Based TADF Emitters in OLEDs.
Organic Solar Cells (OSCs)
In OSCs, carbazole derivatives are primarily used as donor materials or as hole-transporting layers (HTLs) in perovskite solar cells (PSCs).[10][20] Their function is to absorb light and transport holes efficiently to the anode.
| Material Type | Carbazole Derivative | Device Architecture | Power Conversion Efficiency (PCE) (%) | Reference |
| Donor Material | Poly(2,7-carbazole) derivative | Bulk Heterojunction OSC | up to 4.8 | [15] |
| Hole-Transport Material | Self-Assembled Monolayer | Perovskite Solar Cell | 18.9 | [21] |
| Hole-Transport Material | Branched Cz-OMeDPA | Perovskite Solar Cell | >20 | [22] |
Table 2: Performance of Carbazole Derivatives in Solar Cells.
Structure-Activity Relationships in Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][23][24]
Anticancer Activity
Many carbazole alkaloids and their synthetic derivatives have demonstrated potent anticancer properties.[25][26][27] The mechanism of action often involves DNA intercalation, inhibition of topoisomerase, or cell cycle arrest.[26] The substitution pattern on the carbazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity. For instance, the introduction of sulfonamide groups has led to the development of novel antimitotic agents.[26]
Antimicrobial Activity
N-substituted carbazoles, in particular, have been extensively investigated for their antibacterial and antifungal activities.[4] The introduction of heterocyclic moieties like triazole or imidazole at the N-9 position has been shown to enhance antimicrobial potency.[4] The lipophilicity of the substituents can also influence the ability of the compounds to penetrate microbial cell membranes.
| Substitution | Target | Activity | Reference |
| N-alkylation with long chains | Amyloid-β peptides | Neuroprotective effects | [4] |
| Introduction of 1,2,4-triazole | C. albicans | Antifungal | [4] |
| Introduction of imidazole | S. aureus, E. coli | Antibacterial | [4] |
| Sulfonamide at C-3 | Various cancer cell lines | Antiproliferative | [26] |
Table 3: Bioactivity of Substituted Carbazole Derivatives.
Experimental Protocols
Synthesis of a 3,6-Disubstituted Carbazole Derivative (Suzuki-Miyaura Cross-Coupling)
This protocol describes a general method for the synthesis of 3,6-diarylcarbazoles, a common structural motif in optoelectronic materials.[28]
-
N-Protection: React 3,6-dibromocarbazole with a suitable protecting group (e.g., ethylhexyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature to yield N-protected-3,6-dibromocarbazole.
-
Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine the N-protected-3,6-dibromocarbazole, the desired arylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous K2CO3) in a solvent mixture (e.g., toluene/ethanol/water).
-
Reaction: Degas the mixture with an inert gas (e.g., argon) and heat under reflux for 24-48 hours.
-
Work-up and Purification: After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo and purify the final product by column chromatography and/or recrystallization.
Characterization of Photophysical Properties
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene) with a concentration in the range of 10^-5 to 10^-6 M.
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
PL Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum using a spectrofluorometer.
-
Quantum Yield Determination: Determine the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
Visualizing Key Concepts
Caption: A diagram illustrating the effects of substitution at different positions on the carbazole core.
Caption: The mechanism of Thermally Activated Delayed Fluorescence (TADF).
Conclusion
The structure-property relationships of substituted carbazole derivatives are a rich and dynamic field of study. The ability to precisely tailor their electronic, photophysical, and biological properties through synthetic chemistry has established carbazoles as indispensable components in a wide array of applications, from high-performance organic electronics to novel therapeutic agents. This guide has provided a comparative overview of these relationships, highlighting the causal links between molecular design and functional outcomes. Future research will undoubtedly continue to uncover new and innovative ways to harness the potential of this remarkable heterocyclic scaffold.
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A Cost-Performance Analysis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole in Electronic Devices: A Senior Application Scientist's Guide
In the rapidly advancing field of organic electronics, the selection of optimal materials is paramount to achieving high-performance and commercially viable devices. For researchers and developers in the organic light-emitting diode (OLED) and organic photovoltaic (OPV) sectors, host materials in the emissive or charge-transporting layers play a critical role in determining device efficiency, stability, and lifetime. Among the myriad of available compounds, carbazole derivatives have emerged as a prominent class of materials due to their excellent thermal stability, high triplet energy, and versatile functionalization, making them particularly suitable for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1]
This guide provides an in-depth cost-performance analysis of a specific carbazole derivative, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, a promising host material. We will objectively compare its performance characteristics with established alternatives, supported by experimental data, and delve into the causality behind experimental choices in its synthesis and device integration.
The Subject Under Scrutiny: this compound
The molecular structure of this compound features a carbazole core, which is known for its high triplet energy (approximately 2.9-3.0 eV) and good hole-transporting properties. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for further functionalization, though in this specific molecule, they contribute to the electronic properties and solubility. The 4-tert-butylphenyl group at the 9-position enhances solubility in common organic solvents and influences the material's morphological stability in thin films, a crucial aspect for device fabrication and longevity. The bulky tert-butyl group can also help in disrupting intermolecular packing, which can be beneficial in reducing self-quenching and improving photoluminescence quantum yield.[2]
Cost Analysis: A Tale of Precursors and Processes
A direct, off-the-shelf price for this compound can be difficult to pinpoint as it is often synthesized for specific research or development purposes. However, a cost analysis can be effectively constructed by examining the prices of its key precursors and the complexity of its synthesis. The synthesis of this molecule is typically a two-step process: the bromination of carbazole to yield 3,6-dibromo-9H-carbazole, followed by an N-arylation or N-alkylation reaction to introduce the 4-tert-butylphenyl group.
Table 1: Estimated Cost of Precursors
| Precursor | CAS Number | Supplier Example & Price (per gram) |
| 3,6-dibromo-9H-carbazole | 6825-20-3 | Synthonix: ~$1.50 - $3.00 |
| 1-bromo-4-tert-butylbenzene | 3972-65-4 | Sigma-Aldrich: ~$0.67 |
| 4-tert-butylaniline | 769-92-6 | Sigma-Aldrich: ~$10.72 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
The N-arylation can be achieved through a Buchwald-Hartwig amination with 4-tert-butylaniline or an Ullmann condensation with 1-bromo-4-tert-butylbenzene. Both reactions are palladium or copper-catalyzed, respectively, and require specific ligands and bases, adding to the overall cost.[3][4] The multi-step synthesis and requirement for purification (e.g., column chromatography) contribute to a higher final cost per gram compared to more established, commercially available host materials.
Performance Benchmarking: A Comparative Look at Established Alternatives
To gauge the performance of this compound, we compare it against two widely used host materials in blue phosphorescent OLEDs: 1,3-Bis(N-carbazolyl)benzene (mCP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).
-
mCP (1,3-Bis(N-carbazolyl)benzene): Known for its high triplet energy (~2.9 eV), making it suitable for blue phosphors. However, its relatively low glass transition temperature (Tg) can be a concern for device stability.
-
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): A workhorse host material with good hole mobility, but its lower triplet energy (~2.6 eV) makes it less ideal for deep blue emitters, often leading to efficiency roll-off.[5]
Table 2: Performance Comparison of Host Materials in Blue Phosphorescent OLEDs
| Host Material | Triplet Energy (eV) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Maximum External Quantum Efficiency (EQE) (%) in similar blue PhOLEDs |
| This compound | ~2.9-3.0 | ~-5.6 to -5.8 | ~-2.0 to -2.2 | Data not directly available for head-to-head comparison, but similar 3,6-disubstituted carbazoles show promising results. |
| mCP | ~2.9 | ~-5.9 | ~-2.4 | ~10-20% |
| CBP | ~2.6 | ~-6.0 | ~-2.9 | ~5-15% (often limited by triplet energy) |
Note: Performance data is collated from various sources and may not be from directly comparable device architectures. The values for the target molecule are estimated based on similar structures.
The higher estimated triplet energy of this compound suggests its potential to outperform CBP and be on par with mCP in terms of enabling high-efficiency blue emission. The bulky tert-butylphenyl group is also expected to impart better morphological stability compared to mCP, potentially leading to longer device lifetimes. However, the electron-withdrawing nature of the bromine atoms might influence charge injection and transport properties, which requires careful device engineering to balance charge carriers.
Experimental Protocols: A Guide to Synthesis and Device Fabrication
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Synthesis of this compound
This synthesis can be approached via two primary routes: Buchwald-Hartwig amination or Ullmann condensation. The Buchwald-Hartwig approach often offers milder reaction conditions and higher yields.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add 3,6-dibromo-9H-carbazole (1.0 eq), 4-tert-butylaniline (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.5 eq) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction: Heat the mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product.
Caption: Experimental workflow for OLED fabrication.
Conclusion: A Promising Contender with Caveats
The cost-performance analysis of this compound reveals it to be a promising, albeit potentially more expensive, alternative to established host materials like mCP and CBP for blue phosphorescent OLEDs. Its high triplet energy and the anticipated improvement in morphological stability from the tert-butylphenyl group are significant advantages.
The higher cost, primarily driven by a multi-step synthesis, necessitates that its performance, particularly in terms of device lifetime and efficiency at high brightness, demonstrates a clear advantage to justify its use in commercial applications. Further research focusing on direct, side-by-side comparisons with industry-standard hosts in optimized device architectures is crucial to fully elucidate its potential. For research and development purposes, its tunable structure via the bromine substituents offers a valuable platform for creating next-generation host materials with tailored properties.
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A Comparative Guide to Alternatives for 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole in Organic Electronics
In the rapidly advancing field of organic electronics, the carbazole moiety has established itself as a cornerstone for designing high-performance materials.[1] The derivative 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole is a key intermediate, offering a versatile scaffold for synthesizing host materials, hole-transporting materials (HTMs), and emitters for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] Its utility stems from the reactive bromine sites at the 3 and 6 positions, which are amenable to functionalization through various cross-coupling reactions, and the bulky tert-butylphenyl group at the 9-position, which enhances solubility and morphological stability.[2][3] However, the relentless pursuit of higher efficiency, longer operational lifetimes, and tunable optoelectronic properties has driven the exploration of a diverse landscape of alternative materials.
This guide provides a comprehensive comparison of promising alternatives to this compound, offering researchers, scientists, and material development professionals a technical overview supported by experimental data. We will delve into the design strategies, synthetic accessibility, and performance of these alternatives in various organic electronic devices.
Strategic Modifications of the Carbazole Core
The versatility of the carbazole unit allows for strategic modifications to fine-tune its electronic and physical properties.[4] The primary approaches to developing alternatives involve:
-
Substitution at Different Positions: While the 3,6-positions are common for functionalization, derivatization at the 2,7-positions can lead to more effective conjugation.[5]
-
Extension of the π-Conjugated System: Fusing aromatic rings to the carbazole core, such as in benzo[a]carbazole, enhances structural rigidity, charge delocalization, and thermal stability.[6]
-
Introduction of Electron-Donating and -Accepting Moieties: Creating donor-acceptor (D-A) or A–D–A′ type structures can modulate the energy levels, facilitate charge transport, and is a key strategy for developing thermally activated delayed fluorescence (TADF) emitters.[7][8]
-
Formation of Bicarbazole and Dendrimeric Structures: Linking multiple carbazole units can lead to materials with improved hole-transporting properties and higher glass transition temperatures.[9]
Below, we explore specific classes of materials that exemplify these strategies and present a viable alternative to derivatives of this compound.
Carbazole-Benzocarbazole Hybrids: Enhancing Stability and Efficiency
A promising strategy to improve upon the foundational carbazole structure is the extension of the π-conjugation by fusing a benzene ring, forming benzo[a]carbazole.[6] This modification enhances the structural rigidity and charge delocalization, leading to materials with superior thermal stability.
Researchers have synthesized π-conjugation-extended carbazole-benzo[a]carbazole-based compounds (CBC1 and CBC2) as hole-transporting hosts for red phosphorescent OLEDs.[6][10] These materials exhibit high thermal stability with decomposition temperatures (Td) around 350°C and form stable amorphous layers, with CBC1 showing a high glass transition temperature (Tg) of 107°C.[6][10] While these materials have excellent hole-transporting properties, their electron transport is relatively inferior. To address this, a co-host system with an electron-transporting material like CN-T2T was introduced, leading to improved charge balance and enhanced device efficiency.[6][10] OLEDs incorporating these carbazole-benzocarbazole hosts have achieved impressive external quantum efficiencies (EQE) exceeding 20% with stable color emissions, demonstrating their potential for high-performance applications.[6][10]
Pyridinyl-Carbazole Derivatives: Tuning for Blue and Green Emission
The incorporation of electron-accepting units, such as pyridine, into the carbazole framework is a powerful strategy for creating bipolar host materials suitable for a range of phosphorescent emitters.[11][12] The pyridine moiety facilitates electron injection and transport, balancing the inherent hole-transporting nature of the carbazole unit.
A series of pyridinyl-carbazole derivatives have been synthesized and investigated as host materials for blue and green phosphorescent OLEDs (PhOLEDs).[13] These materials demonstrate high thermal stability, with decomposition temperatures between 361°C and 386°C, and form amorphous, homogeneous thin films with very high glass transition temperatures ranging from 127°C to 139°C.[13] The triplet energies of these derivatives are around 2.81-2.82 eV, making them suitable for hosting both blue and green phosphorescent emitters.[13]
A blue PhOLED using one such host (H2) with the emitter FIrpic (iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate) achieved a current efficiency of 23.9 cd/A, a power efficiency of 24.9 lm/W, and a high external quantum efficiency of 10.3% at a brightness of 100 cd/m².[13] The most efficient green PhOLED with the same host and the emitter Ir(ppy)3 (tris(2-phenylpyridine)iridium(III)) showed a power efficiency of 34.1 lm/W, a current efficiency of 33.9 cd/A, and an EQE of 9.4% at a high brightness of 1000 cd/m².[13] These results highlight the promise of pyridinyl-carbazole materials as versatile hosts for efficient PhOLEDs.
Bicarbazole and Carboline-Carbazole Conjugates: Pushing the Boundaries of Blue PhOLEDs
For high-energy blue PhOLEDs, host materials with high triplet energy are essential to prevent back energy transfer from the emitter to the host. Bicarbazole derivatives and conjugates of carbazole with other nitrogen-containing heterocycles like carboline have emerged as excellent candidates.
A novel bipolar host material, 9-(4-(9H-pyrido[2,3-b]indol-9-yl)phenyl)-9H-3,9'-bicarbazole (pBCb2Cz), which incorporates an electron-deficient α-carboline unit, has been developed for high-efficiency blue PhOLEDs.[9] This material possesses a high triplet energy of 2.93 eV and a high glass transition temperature.[9] When used as a host for the blue emitter FIrpic, the resulting device exhibited a maximum external quantum efficiency of 23.0%.[9] At a practical brightness of 1000 cd/m², the device maintained a high EQE of 22.0%, a current efficiency of 36.7 cd/A, and a power efficiency of 28.4 lm/W, with a low operating voltage of 4.3 V.[9] These performance metrics are a significant improvement over devices using the common host material mCP.[9]
Carbazole Derivatives in Perovskite Solar Cells
Beyond OLEDs, carbazole derivatives are finding increasing application as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering a potentially more cost-effective alternative to the widely used spiro-OMeTAD.[5][14][15] The design principles for HTMs focus on achieving appropriate energy level alignment with the perovskite layer for efficient hole extraction, high hole mobility for effective charge transport, and good film-forming properties.[16]
Donor-acceptor (D-A) type carbazole derivatives have been designed as HTMs for conventional PSCs.[8] In one study, a series of molecules were synthesized where a carbazole donor core was functionalized with different electron-withdrawing acceptor groups.[8] The derivative KZRD, which incorporates a 3-ethyl rhodanine acceptor, exhibited a smoother surface morphology and higher hole mobility compared to other variations.[8] The sulfur and carbonyl groups in the rhodanine moiety were also suggested to passivate defects at the perovskite/HTM interface.[8] As a result, PSCs using KZRD as the HTM achieved a high power conversion efficiency (PCE) of 20.40%.[8]
Performance Comparison of Alternative Carbazole-Based Materials
To provide a clear overview, the table below summarizes the key performance metrics of various alternatives discussed in this guide.
| Material Class | Application | Key Performance Metrics | Reference(s) |
| Carbazole-Benzocarbazole | Red PhOLED Host | EQE: >20%, Td: ~350°C, Tg: 107°C | [6],[10] |
| Pyridinyl-Carbazole | Blue/Green PhOLED Host | Blue PhOLED EQE: 10.3% (@100 cd/m²), Green PhOLED EQE: 9.4% (@1000 cd/m²), Td: 361-386°C, Tg: 127-139°C | [13] |
| Bicarbazole-Carboline | Blue PhOLED Host | EQE: 23.0% (max), EQE: 22.0% (@1000 cd/m²) | [9] |
| D-A Type Carbazole | Perovskite Solar Cell HTM | PCE: 20.40% | [8] |
Experimental Methodologies
The synthesis of these advanced carbazole derivatives predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][17] These methods allow for the precise installation of various functional groups onto the carbazole core.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of functionalized carbazole derivatives.
Caption: Generalized synthetic workflow for functionalized carbazole derivatives.
Representative Experimental Protocol: Suzuki Coupling for D-A-D Type TADF Emitters[17]
This protocol describes the synthesis of a D-A-D type TADF emitter by coupling an arylboronic ester (acceptor) to a 3,6-dibromocarbazole core (donor).
Materials:
-
3,6-dibromo-9-phenyl-9H-carbazole (1.0 eq.)
-
Acceptor-boronic acid pinacol ester (2.2 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
2M aqueous solution of K₂CO₃ (Potassium carbonate) (4.0 eq.)
-
Toluene/Ethanol mixture (3:1)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine 3,6-dibromo-9-phenyl-9H-carbazole, the desired acceptor-boronic acid pinacol ester, and Pd(PPh₃)₄.
-
Add the 3:1 mixture of toluene and ethanol, followed by the aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final TADF emitter.
Device Fabrication and Characterization Workflow
The performance of these materials is evaluated by fabricating and testing organic electronic devices.
Caption: General workflow for device fabrication and characterization.
Conclusion and Future Outlook
The exploration of alternatives to this compound has unveiled a rich variety of high-performance materials for organic electronics. By strategically modifying the carbazole core—extending its conjugation, introducing donor-acceptor motifs, and building larger molecular architectures—researchers have successfully developed materials that push the efficiency and stability of OLEDs and perovskite solar cells.
Carbazole-benzocarbazole hybrids offer enhanced thermal stability, while pyridinyl-carbazole and bicarbazole derivatives provide the high triplet energies and balanced charge transport necessary for efficient blue and green PhOLEDs. In the realm of photovoltaics, engineered carbazole-based HTMs are demonstrating efficiencies competitive with established standards.
The future of carbazole chemistry in organic electronics will likely focus on the development of multifunctional materials with precisely tailored properties. This includes the design of novel TADF emitters with high quantum yields and improved stability, as well as the creation of robust and cost-effective HTMs for the next generation of solar cells. The synthetic methodologies are well-established, providing a solid foundation for continued innovation in this exciting field.
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High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency - IEEE Xplore. Available from: [Link]
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Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. Available from: [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PubMed Central. Available from: [Link]
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Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications - DergiPark. Available from: [Link]
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Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43 - ChemRxiv. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole. However, responsible lifecycle management of these materials, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this specific brominated carbazole derivative, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and scientific integrity.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a halogenated organic compound. Its identity and key characteristics are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 741293-42-5 | [1] |
| Molecular Formula | C22H19Br2N | [1] |
| Appearance | White to Almost white powder or crystal | |
| Physical State | Solid | [1] |
| Primary Hazards | Based on analogous brominated carbazoles, it is classified as an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] |
The presence of two bromine atoms on the carbazole core is the most critical feature for disposal considerations. Halogenated organic compounds are subject to specific waste disposal regulations because their improper treatment (e.g., low-temperature combustion) can lead to the formation of dioxins and other persistent organic pollutants. Therefore, they must not be mixed with general non-halogenated chemical waste.[5]
Mandatory Personal Protective Equipment (PPE) and Handling
Given the hazardous nature of this compound, strict adherence to PPE protocols is the first line of defense against accidental exposure. All handling and disposal steps must be performed within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to EN166 or NIOSH standards.[6][7]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[7] A full-length lab coat is required to prevent skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[6]
-
Respiratory Protection : While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator with cartridges for organic vapors and particulates (ABEK-P2 or equivalent) should be available for emergency situations or if dust generation is unavoidable.[7][8]
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday to prevent accidental ingestion and cross-contamination.[6]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.
This compound must be disposed of as "Halogenated Organic Solid Waste." [5]
Never mix this waste stream with:
The rationale for this strict segregation is to ensure the waste is sent to a facility capable of high-temperature incineration with advanced flue gas treatment ("scrubbers") to safely break down the halogenated molecules without releasing harmful byproducts into the environment.[11]
Step-by-Step Disposal Protocol
Follow this procedure for the safe collection and temporary storage of this compound waste pending pickup by a licensed waste management provider.
Step 1: Container Selection
-
Select a waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[12][13]
-
The container must be clean, dry, and in good condition, with no cracks or signs of deterioration.[9]
Step 2: Labeling the Waste Container
-
Proper labeling is a regulatory requirement and essential for safety.[12] Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound." List all components if it is a mixture.[9]
-
Indicate the primary hazards: "Irritant," "Toxic."[6]
-
Include the date when the first waste was added to the container.[12]
Step 3: Collecting the Waste
-
Solid Waste : Carefully transfer the solid this compound powder, contaminated weighing papers, and disposable equipment (e.g., contaminated gloves, pipette tips) directly into the labeled "Halogenated Organic Solid Waste" container.[10]
-
Contaminated Labware : Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). This rinse solvent must then be collected as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.
-
Spill Cleanup : In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[14] Carefully sweep or scoop the absorbed material and place it into the designated solid waste container. Do not create dust.[7]
Step 4: Secure Storage
-
Keep the waste container securely capped at all times, except when adding waste.[9]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation (i.e., inside the lab where the work is performed).[9][12]
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[13]
Step 5: Arranging for Final Disposal
-
Do not dispose of this chemical down the drain or in regular trash.[15] This is a violation of environmental regulations.[13]
-
Once the container is full or has been accumulating for the maximum allowed time (typically 6-12 months, check local regulations), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.[12][13] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact : Remove all contaminated clothing and footwear. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Regulatory Context
In the United States, the disposal of hazardous chemicals like this compound is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your institution's EH&S department is responsible for ensuring that all waste management practices comply with these federal, state, and local regulations.[12] Adherence to the protocols outlined in this guide will help ensure your laboratory remains in compliance.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
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Hazardous Waste and Disposal Considerations. American Chemical Society.
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Personal protective equipment for handling 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol. BenchChem.
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Safety Data Sheet for 2-Bromo-9H-Carbazole. Apollo Scientific Ltd.
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Safety Data Sheet for 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole. Fluorochem.
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This compound. TCI Chemicals.
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What is bromine and what are the safe disposal and recycling methods? Ideal Response.
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Safe Handling & Disposal of Organic Substances. Science Ready.
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MSDS of 3,6-dibromo-9H-carbazole-1,2,4,5,7,8-d6. Capot Chemical.
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
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Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians.
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3,6-Dibromocarbazole. PubChem, National Center for Biotechnology Information.
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3-broMo-6,9-diphenyl-9H-carbazole SDS. ECHEMI.
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This compound, 1G. Lab Pro Inc.
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Safely handling a liter of Bromine? Reddit r/chemistry.
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Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Cole-Parmer.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds, such as 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our research.
Hazard Profile: Understanding the Risks of Carbazole Derivatives
Table 1: Hazard Profile of Related Carbazole Compounds
| Hazard Classification | Description | Source(s) |
|---|---|---|
| Skin Irritation | Causes skin irritation upon contact.[6][7][8] | TCI Chemicals, Fluorochem, PubChem |
| Eye Irritation | Causes serious eye irritation.[3][6][7][8] | Fisher Scientific, TCI Chemicals, Fluorochem, PubChem |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[4][5][7][8] | CAMEO Chemicals, Capot Chemical, Fluorochem, PubChem |
| Carcinogenicity | Some carbazole derivatives are suspected of causing cancer.[1][9][10] | Benchchem, PubChem, NJ Department of Health |
| Mutagenicity | Suspected of causing genetic defects.[1][11] | Benchchem, Loba Chemie |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1][11] | Benchchem, Loba Chemie |
Essential Personal Protective Equipment (PPE)
Given the potential hazards, a multi-layered PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound, which is a solid, typically crystalline or powdered, substance.[12]
Table 2: Mandatory PPE for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[13][14][15] | Protects against eye irritation from airborne particles and accidental splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected for integrity before each use.[5][13] | Prevents skin irritation and potential absorption of the compound. Nitrile gloves offer good protection against incidental splashes and contact with solid chemicals.[13][16] |
| Body Protection | A clean, buttoned lab coat or chemical-resistant coveralls.[17][18][19] Closed-toe shoes are mandatory.[14] | Protects skin from contamination and prevents the transfer of the chemical outside of the laboratory.[10] |
| Respiratory Protection | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust.[1][20] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[2][5] | Minimizes the risk of inhaling fine particles, which can cause respiratory irritation and may have long-term health effects.[4][7] |
Procedural Protocols for Safe Handling
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols provide clear guidance for donning, doffing, and emergency procedures.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Wash and dry hands thoroughly before beginning.
-
Body Protection: Put on the lab coat or coveralls, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check on the respirator before entering the work area.
-
Eye and Face Protection: Put on safety goggles. If a face shield is required, it should be donned at this stage.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE: A Step-by-Step Guide to Avoid Contamination
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[5] Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Remove the lab coat or coveralls by rolling it inside out, without touching the exterior. Place it in a designated laundry receptacle or disposal bag.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational and Disposal Plan
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
